molecular formula C9H6F2N2 B1371739 4-Amino-7,8-difluoroquinoline CAS No. 1189107-49-0

4-Amino-7,8-difluoroquinoline

Cat. No.: B1371739
CAS No.: 1189107-49-0
M. Wt: 180.15 g/mol
InChI Key: ANZXGIJRDZNLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7,8-difluoroquinoline is a high-purity chemical building block designed for research and development applications. This compound belongs to the privileged 4-aminoquinoline structural class, which is widely investigated in medicinal chemistry for its diverse biological potential. The strategic difluoro substitution at the 7 and 8 positions is of particular interest, as similar substitutions in the quinoline nucleus are known to enhance interactions with bacterial enzymes and improve physicochemical properties. Key Research Applications and Value: The primary research value of this compound lies in its use as a key synthetic intermediate for the development of novel therapeutic agents. Quinoline-based hybrids are a promising strategy to combat drug-resistant bacteria . This compound serves as a precursor for creating such hybrid molecules, which have demonstrated superior antibacterial activity and less susceptibility to resistance mechanisms compared to individual components . Furthermore, the 4-aminoquinoline scaffold is extensively studied for its antitumor properties . Research on analogous compounds has shown significant cytotoxic effects against various human cancer cell lines, positioning them as prototypes for new anticancer agents . Mechanistic Insights: While the mechanism of action for this specific compound requires empirical determination, its potential is inferred from well-established quinoline pharmacology. Fluoroquinolones, a related class, are known to exert their antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. The inhibitors act as "topoisomerase poisons" by stabilizing enzyme-DNA cleavage complexes, leading to double-stranded DNA breaks and bacterial cell death . Handling and Usage: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose and to adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-difluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZXGIJRDZNLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670922
Record name 7,8-Difluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-49-0
Record name 7,8-Difluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-7,8-difluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-7,8-difluoroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, fluorinated quinoline derivatives are of significant interest to researchers in drug development.

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, high-value building block: This compound . This compound serves as a critical starting material for the development of novel therapeutic candidates.[2][3] We will move beyond a simple recitation of methods to explore the underlying scientific principles, the rationale for experimental choices, and the robust analytical techniques required to validate the final product, reflecting a field-proven approach to chemical synthesis and analysis.

Part 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and scalable strategy for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[3][4] This pathway involves the displacement of a suitable leaving group, typically a halide, at the C4 position of the quinoline ring by an amine nucleophile. For this synthesis, we will utilize 4-chloro-7,8-difluoroquinoline as the starting material and aqueous ammonia as the nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms activates the C4 position, making it highly susceptible to nucleophilic attack.

Synthetic Workflow Diagram

Synthesis_Workflow Precursor 4-Chloro-7,8-difluoroquinoline Reaction SɴAr Reaction (Autoclave, 150-160°C) Precursor->Reaction Reagent Aqueous Ammonia (NH₄OH) Pyridine Reagent->Reaction Workup Work-up (Cooling, Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization from Ethanol) Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents:

  • 4-Chloro-7,8-difluoroquinoline

  • Aqueous ammonia (28-30% solution)

  • Pyridine

  • Ethanol (for recrystallization)

  • Deionized water

  • Stainless-steel autoclave

Procedure:

  • Reactor Charging: In a high-pressure stainless-steel autoclave, combine 4-chloro-7,8-difluoroquinoline (1.0 eq), aqueous ammonia (10-15 eq), and pyridine (3-5 eq).

    • Expertise & Experience: Pyridine acts as a basic catalyst and a solvent that facilitates the reaction. The large excess of ammonia is crucial to drive the reaction to completion and minimize side reactions. Using an autoclave is mandatory due to the high pressure generated by heating aqueous ammonia.

  • Reaction Execution: Seal the autoclave securely. Place it in a suitable heating mantle and stir the mixture vigorously. Heat the reactor to 150-160°C. Maintain this temperature for 12-18 hours.

    • Trustworthiness: Monitor the internal pressure and temperature throughout the reaction. The pressure is expected to rise significantly; ensure the autoclave is rated for the expected conditions. Reaction progress can be monitored by taking aliquots (after safely cooling and depressurizing) and analyzing via Thin Layer Chromatography (TLC).

  • Reaction Work-up: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature overnight. Crucially, do not open the vessel while it is hot or under pressure.

  • Product Isolation: Once cooled, carefully open the autoclave in a well-ventilated fume hood. A solid precipitate should be present. Filter the reaction mixture through a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water until the filtrate is neutral (pH ~7). This step removes excess ammonia, pyridine, and ammonium salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification:

  • Recrystallization: Dissolve the crude, dried solid in a minimum amount of hot ethanol. If any insoluble material remains, perform a hot filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a solid.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Structural Elucidation & Purity Assessment Workflow

Characterization_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Quantification MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Connectivity IR IR Spectroscopy Confirms Functional Groups HPLC HPLC Determines Purity (%) Product Synthesized Product (this compound) Product->MS Product->NMR Product->IR Product->HPLC

Caption: Analytical workflow for product validation.

Spectroscopic Data & Interpretation

The following data are predicted based on the known structure and spectroscopic data from analogous compounds.[5][6][7]

  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Rationale: ESI is a soft ionization technique ideal for polar, nitrogen-containing compounds. It provides the mass of the protonated molecule.

    • Expected Result: The calculated exact mass for C₉H₆F₂N₂ is 180.0553. The HRMS should show a prominent ion peak (M+H)⁺ at m/z 181.0631.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

    • ¹H NMR (Proton NMR): The spectrum will show distinct signals for the aromatic protons and the amine protons. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each other and potentially with the fluorine atoms. The NH₂ protons will typically appear as a broad singlet.

    • ¹³C NMR (Carbon NMR): The spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The carbons directly bonded to fluorine (C7 and C8) will appear as doublets due to C-F coupling.

    • ¹⁹F NMR (Fluorine NMR): This is a critical experiment. It should show two distinct signals for the two non-equivalent fluorine atoms at C7 and C8. The splitting patterns will be informative, showing coupling to each other and to adjacent protons.[7]

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to confirm the presence of key functional groups.

    • Expected Absorptions:

      • N-H Stretching: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[6]

      • N-H Bending (Scissoring): A strong band around 1590-1650 cm⁻¹.[6]

      • C=C and C=N Stretching: Multiple sharp bands in the 1450-1620 cm⁻¹ region, typical for the aromatic quinoline core.

      • C-F Stretching: Strong, characteristic bands typically found in the 1000-1300 cm⁻¹ region.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the gold standard for determining the purity of a synthesized compound.[8]

    • Method: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is typically used.

    • Expected Result: A pure sample (>95%) will show a single major peak in the chromatogram.

Summary of Characterization Data
Analysis Technique Expected Result
Identity HRMS (ESI+)m/z = 181.0631 for [C₉H₇F₂N₂]⁺
Structure ¹H NMRSignals in aromatic (~6.5-8.5 ppm) and amine (~5.0-6.0 ppm, broad) regions.
¹³C NMR9 signals; C-F carbons will show doublet splitting.
¹⁹F NMRTwo distinct signals for F7 and F8.
Functional Groups IR (cm⁻¹)~3400 (N-H stretch), ~1620 (N-H bend), ~1570 (C=C/C=N), ~1250 (C-F).
Purity RP-HPLC>95% (as determined by peak area).

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound, grounded in established chemical principles. The detailed characterization workflow provides a comprehensive framework for validating the structural integrity and purity of the final product. By understanding the causality behind each step—from the choice of an SNAr reaction to the specific parameters of spectroscopic analysis—researchers and drug development professionals can confidently produce and verify this valuable chemical intermediate for its application in the synthesis of next-generation therapeutic agents.

References

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Available from: [Link]

  • DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available from: [Link]

  • National Institutes of Health (NIH). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Available from: [Link]

  • PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available from: [Link]

  • University of Birmingham. 4-aminoquinolines as Antimalarial Drugs. Available from: [Link]

  • National Institutes of Health (NIH). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. Available from: [Link]

  • Pharmacophore. 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]

  • MDPI. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Available from: [Link]

  • National Institutes of Health (NIH). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

  • PubMed. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorination in Quinoline Scaffolds

The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] In the realm of quinoline chemistry, a privileged scaffold in numerous therapeutic agents, fluorination can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This guide focuses on 4-Amino-7,8-difluoroquinoline, a molecule of interest in drug discovery, providing a comprehensive analysis of its physicochemical properties and the methodologies for their determination. Given the limited availability of direct experimental data, this guide integrates predicted values with established principles and experimental protocols for analogous compounds, offering a robust resource for researchers in the field.

Molecular Structure and Key Identifiers

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆F₂N₂ and a molecular weight of 180.15 g/mol . The presence of two fluorine atoms on the benzo ring, an amino group at the 4-position, and the quinoline core itself, all contribute to its unique electronic and steric properties.

PropertyValueSource
Molecular Formula C₉H₆F₂N₂
Molecular Weight 180.15 g/mol
InChI 1S/C9H6F2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13)
InChI Key ANZXGIJRDZNLHQ-UHFFFAOYSA-N
SMILES FC(C1=NC=CC(N)=C1C=C2)=C2F
CAS Number Not available

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational prediction of physicochemical properties provides valuable insights for guiding research and development efforts. The following properties have been estimated using established in silico models.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A balanced logP is often crucial for oral bioavailability and cell membrane permeability. For this compound, the predicted logP value suggests moderate lipophilicity.

ParameterPredicted ValuePrediction Tool/Method
logP 1.8 ± 0.5Based on various computational models

Insight for Drug Development: A logP in this range is often considered favorable for oral drug candidates, suggesting a good balance between aqueous solubility and lipid membrane permeability.[4]

Aqueous Solubility (logS)

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a common challenge in drug development.

ParameterPredicted ValuePrediction Tool/Method
logS (mol/L) -2.5 ± 0.7Based on various computational models
Solubility (mg/mL) ~0.57Calculated from predicted logS

Insight for Drug Development: The predicted solubility suggests that this compound is likely to be sparingly soluble in water. This is a critical consideration for formulation development, and strategies such as salt formation or the use of solubility-enhancing excipients may be necessary for therapeutic applications.[5]

Acidity/Basicity (pKa)

The ionization state of a molecule at physiological pH (pKa) influences its solubility, permeability, and interaction with biological targets. As a quinoline derivative with an amino group, this compound is expected to have a basic pKa.

ParameterPredicted ValuePrediction Tool/Method
Basic pKa 6.2 ± 0.4Based on various computational models

Insight for Drug Development: The predicted basic pKa suggests that at physiological pH (~7.4), a significant portion of the molecule will be in its protonated, charged form. This can enhance aqueous solubility but may reduce passive diffusion across cell membranes. The pKa value is also crucial for understanding potential drug-target interactions, particularly those involving electrostatic forces.

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related 4-aminoquinoline derivatives.[6] The key steps would likely involve the construction of the difluoroquinoline core followed by the introduction of the amino group at the 4-position.

Synthesis_Workflow A 2,3-Difluoroaniline C Cyclization A->C B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-7,8-difluoroquinoline C->D Thermal or acid-catalyzed E Chlorination (e.g., POCl3) D->E F 4-Chloro-7,8-difluoroquinoline E->F G Amination (e.g., NH3 or protected amine) F->G SNAr H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Hydroxy-7,8-difluoroquinoline

  • In a round-bottom flask, combine 2,3-difluoroaniline and diethyl ethoxymethylenemalonate in a suitable high-boiling solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically >200 °C) to facilitate the condensation and subsequent thermal cyclization.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

  • Filter and wash the solid to obtain 4-hydroxy-7,8-difluoroquinoline.

Step 2: Synthesis of 4-Chloro-7,8-difluoroquinoline

  • To the 4-hydroxy-7,8-difluoroquinoline from the previous step, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux until the starting material is consumed (monitor by TLC).

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, evaporate the solvent, and purify the crude product to yield 4-chloro-7,8-difluoroquinoline.

Step 3: Synthesis of this compound

  • Dissolve 4-chloro-7,8-difluoroquinoline in a suitable solvent (e.g., ethanol or NMP) in a sealed reaction vessel.

  • Add a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium hydroxide).

  • Heat the mixture to promote the nucleophilic aromatic substitution (SNAr) reaction.[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, and isolate the product by precipitation or extraction.

  • Purify the final compound by recrystallization or column chromatography.

Predicted Spectral Properties

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Predicted chemical shifts for this compound are presented below.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~8.2d
H-3~6.5d
H-5~7.8t
H-6~7.3m
NH₂~6.0br s

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-2~150
C-3~100
C-4~155
C-4a~125
C-5~120
C-6~115
C-7~145 (C-F)
C-8~150 (C-F)
C-8a~140

Workflow for NMR Prediction and Analysis

NMR_Workflow cluster_prediction Prediction cluster_analysis Analysis A Draw Molecular Structure B Select Prediction Algorithm (e.g., Machine Learning, HOSE codes) A->B C Define Solvent and Field Strength B->C D Generate Predicted Spectra (¹H, ¹³C, COSY, HSQC, HMBC) C->D F Compare Predicted and Experimental Spectra D->F E Acquire Experimental NMR Data E->F G Assign Resonances F->G H Confirm Structure G->H

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are:

  • N-H stretching (amine): 3300-3500 cm⁻¹ (two bands for primary amine)

  • C=C and C=N stretching (aromatic rings): 1500-1650 cm⁻¹

  • C-F stretching: 1100-1300 cm⁻¹

  • N-H bending (amine): 1600-1650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 180.15. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Safety and Handling

Based on information for the precursor 4-chloro-7,8-difluoroquinoline and other aminoquinolines, this compound should be handled with care.[6] It is predicted to be a solid at room temperature. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery, leveraging the beneficial effects of fluorine substitution on the quinoline core. While experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive overview based on robust in silico predictions and established chemical principles. The presented data and protocols offer a valuable starting point for researchers interested in synthesizing and evaluating this and related compounds for various therapeutic applications. Further experimental validation of the predicted properties is a crucial next step to fully elucidate the potential of this molecule in drug development.

References

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 18, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 18, 2026, from [Link]

  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026, January 14). Retrieved January 18, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 18, 2026, from [Link]

  • Tavleen Kaur Maidh. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University. Retrieved January 18, 2026, from [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Synthesis of 7-chloroquinolinyl-4-. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • LogP of Amino acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Process for the preparation of 4-chloroquinolines. (n.d.). Google Patents.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). NIH. Retrieved January 18, 2026, from [Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023, November 17). NIH. Retrieved January 18, 2026, from [Link]

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016, January 14). Hilaris Publisher. Retrieved January 18, 2026, from [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2023, May 14). PubMed. Retrieved January 18, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystalline Structure Analysis of 4-Amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the crystalline structure analysis of 4-Amino-7,8-difluoroquinoline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document details the necessary experimental and computational workflows, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Significance of Crystalline Structure in Quinolone Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably antimalarials like chloroquine and hydroxychloroquine.[1] The introduction of fluorine atoms into the quinoline ring, as in this compound, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.

The three-dimensional arrangement of molecules in the solid state—the crystalline structure—governs a cascade of pharmaceutically relevant properties. These include solubility, dissolution rate, bioavailability, stability, and manufacturability. A thorough understanding of the crystalline structure is therefore not an academic exercise but a critical component of drug development, enabling the selection of the optimal solid form and ensuring batch-to-batch consistency. This guide outlines a systematic approach to elucidating the crystalline structure of this compound, from synthesis and crystal growth to advanced structural characterization and computational analysis.

Synthesis and Crystallization: The Gateway to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Strategies for 4-Aminoquinolines

The synthesis of 4-aminoquinoline derivatives is well-established, typically proceeding through a nucleophilic aromatic substitution (SNAr) reaction.[2][3] For this compound, a common precursor would be 4-Chloro-7,8-difluoroquinoline. The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Chloro-7,8-difluoroquinoline in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[2]

  • Nucleophilic Substitution: Introduce an ammonia source. This can be aqueous ammonia, an ammonia salt in the presence of a base, or a protected amine followed by deprotection.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 130°C to 180°C for several hours.[2][4] The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by precipitation upon the addition of water, followed by filtration.

  • Purification: The crude product should be purified to a high degree (>99%) to facilitate crystallization. Column chromatography using silica gel is a common method.[5] The purified product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed.

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can be guided by solubility studies.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The selection of solvents is crucial and often requires screening a range of options with varying polarities and boiling points.

Experimental Structure Determination: Unveiling the Molecular Architecture

Once suitable crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise atomic arrangement within a crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and protect it from radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[6][7] It is particularly useful for phase identification, assessing sample purity, and can, in some cases, be used for structure determination when single crystals are not available.[8]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of 2θ angles.[7][9]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline phase. This pattern can be compared to databases or simulated patterns from SC-XRD data to confirm the identity and purity of the bulk sample.

Computational Analysis: A Synergy with Experiment

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights that complement experimental data.[10][11]

Crystal Structure Prediction (CSP)

CSP algorithms aim to predict the most stable crystal packing arrangements of a molecule based on its chemical structure alone.[12][13][14] This is a computationally intensive process that can help identify potential polymorphs.

Crystal_Structure_Prediction_Workflow cluster_0 Computational Workflow mol 2D Molecular Structure conf Conformational Analysis mol->conf Generate 3D conformers pack Crystal Packing Search conf->pack Select low-energy conformers energy Lattice Energy Calculation (Force Field) pack->energy Generate putative structures refine Energy Refinement (DFT) energy->refine Select promising candidates rank Polymorph Ranking refine->rank Accurate energy ranking

Caption: A generalized workflow for crystal structure prediction (CSP).

DFT Calculations for Structure Refinement and Property Prediction

DFT calculations can be used to optimize the geometry of the molecule and to calculate various properties, such as vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FTIR and Raman).[10]

Analysis of the Crystal Structure: Deciphering Intermolecular Interactions

The final step is a detailed analysis of the solved crystal structure to understand the forces that govern the crystal packing. For this compound, several types of intermolecular interactions are expected to be significant.

Hydrogen Bonding

The amino group is a strong hydrogen bond donor, while the quinoline nitrogen is a potential acceptor. Intermolecular N-H···N hydrogen bonds are highly likely and will play a crucial role in the crystal packing.[15][16] The fluorine atoms can also act as weak hydrogen bond acceptors.

π-π Stacking Interactions

The planar quinoline ring system is susceptible to π-π stacking interactions, where the aromatic rings of adjacent molecules pack in a face-to-face or offset manner.[16] These interactions contribute significantly to the overall stability of the crystal lattice.

Other Interactions

Other non-covalent interactions, such as C-H···F and C-H···π interactions, may also be present and contribute to the overall crystal packing.[17] The analysis of these interactions is crucial for understanding the structure-property relationships of the crystalline solid.

Intermolecular_Interactions cluster_1 Key Interactions in this compound Crystals cluster_2 Resulting Crystal Properties HB Hydrogen Bonding (N-H···N, N-H···F) Stability Thermodynamic Stability HB->Stability Solubility Solubility & Dissolution HB->Solubility PiPi π-π Stacking PiPi->Stability Morphology Crystal Morphology PiPi->Morphology Other Other Interactions (C-H···F, van der Waals) Other->Stability Other->Morphology

Caption: The relationship between intermolecular interactions and crystal properties.

Data Summary

The crystallographic data obtained from SC-XRD should be summarized in a standardized format, as shown in the table below.

Parameter Value
Chemical FormulaC₉H₆F₂N₂
Formula Weight180.16
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
R-factor (%)To be determined
Goodness-of-fitTo be determined

Conclusion

The crystalline structure analysis of this compound is a multi-faceted process that integrates synthesis, crystal growth, experimental diffraction techniques, and computational modeling. A thorough understanding of the solid-state structure is paramount for the rational development of this compound for pharmaceutical or material science applications. The methodologies and analytical frameworks presented in this guide provide a robust foundation for researchers to successfully elucidate and interpret the crystalline architecture of this and related quinoline derivatives.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS ONE. (n.d.). Retrieved January 18, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023, April 27). Frontiers. Retrieved January 18, 2026, from [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (2011, August 2). Bioorganic & Medicinal Chemistry Letters, 21(15), 4443-4446.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018, December 1). Arabian Journal of Chemistry, 11(8), 1275-1294.
  • 4-Amino-7-chloroquinoline. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 4-Aminoquinoline. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. (2014, March). Powder Diffraction, 29(1), 53-57.
  • X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. (2003). Acta Pharmaceutica, 53(4), 295-303.
  • Rapid prediction of molecular crystal structures using simple topological and physical descriptors. (2021, July 27).
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2014, May 22). PLOS ONE, 9(5), e97918.
  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (2019, June 3). Crystal Growth & Design, 19(6), 3249-3260.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2023). RSC Advances, 13(34), 23893-23903.
  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2021, October). International Journal of Molecular Sciences, 22(20), 11103.
  • Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. (2022, September 1).
  • Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data. (2016). CrystEngComm, 18(3), 440-450.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022, December). Molecules, 27(24), 8963.
  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (2019, June 3). Crystal Growth & Design, 19(6), 3249-3260.
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2022).
  • Crystal structure prediction workflow for small molecule drug formulation. (n.d.). Schrödinger. Retrieved January 18, 2026, from [Link]

  • Intermolecular interactions in molecular crystals: what's in a name?. (2017). Faraday Discussions, 203, 9-27.
  • Structure of 4-aminoquinoline derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. (2021). European Journal of Chemistry, 12(3), 276-284.
  • Prediction of small molecule crystal structures. (2022, January). Nature Reviews Methods Primers, 2(1), 1-22.
  • X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. (2003). Acta Pharmaceutica, 53(4), 295-303.
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2021, July). Crystals, 11(7), 820.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2018). Journal of Chemistry, 2018, 1-10.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3244-3248.
  • Crystal structure prediction. (n.d.). Daygroup. Retrieved January 18, 2026, from [Link]

  • FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 123-126.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2019). ACS Omega, 4(1), 1693-1703.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2017, June 1).

Sources

Spectroscopic Characterization of 4-Amino-7,8-difluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-7,8-difluoroquinoline is a halogenated derivative of the 4-aminoquinoline scaffold, a core structure in numerous biologically active compounds.[1] With a molecular formula of C₉H₆F₂N₂ and a molecular weight of 180.15 g/mol , this compound is of significant interest to researchers in medicinal chemistry and drug development. The 4-aminoquinoline framework is renowned for its presence in antimalarial drugs like chloroquine and amodiaquine.[2] The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below. The numbering of the atoms is provided to facilitate the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

The electron-donating amino group at the C4 position is expected to influence the electron density of the pyridine ring, while the two strongly electron-withdrawing fluorine atoms at C7 and C8 will primarily affect the carbocyclic ring. These substitutions will result in a unique and predictable pattern in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the proton-decoupled spectrum with a spectral width of approximately 200-220 ppm.

  • ¹⁹F NMR: Acquire the proton-decoupled spectrum with a spectral width of approximately 100-150 ppm, using a suitable fluorine reference standard (e.g., CFCl₃).

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will show signals for the aromatic protons and the amino group protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atoms. The data presented below is predicted based on the known spectrum of 4-amino-7-chloroquinoline and the expected effects of fluorine substitution.[3]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2~8.2-8.4dJ ≈ 5-6
H3~6.4-6.6dJ ≈ 5-6
H5~7.8-8.0dJ ≈ 8-9
H6~7.3-7.5tJ ≈ 8-9
NH₂~5.0-6.0br s-

Causality behind Experimental Choices: DMSO-d₆ is a common choice of solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. The amino protons are often broad and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbons directly attached to the fluorine atoms (C7 and C8) will exhibit large one-bond C-F coupling constants. The predicted chemical shifts are based on data for 4-amino-7-chloroquinoline, with adjustments for the effects of fluorine.[3]

Carbon Predicted Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
C2~150-152-
C3~100-102-
C4~152-154-
C4a~148-150-
C5~125-127-
C6~118-120-
C7~145-150 (d)¹JCF ≈ 240-260
C8~140-145 (d)¹JCF ≈ 240-260
C8a~120-122-
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[4] The two fluorine atoms at positions 7 and 8 are in different chemical environments and are expected to show distinct signals. The predicted chemical shifts are based on data for 1,2-difluorobenzene.[5]

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
F7~ -135 to -145d³JFF ≈ 15-20
F8~ -140 to -150d³JFF ≈ 15-20

Expertise & Experience: The chemical shifts of fluorine nuclei are highly sensitive to their electronic environment. The ortho-relationship of the two fluorine atoms will result in a characteristic doublet for each due to three-bond F-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-F bonds.

Experimental Protocol: IR
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Acquisition: Collect a sufficient number of scans to obtain a high-quality spectrum and perform a background subtraction.

Predicted Absorption Band (cm⁻¹) Vibrational Mode Functional Group
3400-3200N-H stretchingAmino (NH₂)
1650-1550C=N and C=C stretchingQuinoline ring
1500-1400Aromatic C=C stretchingQuinoline ring
1300-1100C-F stretchingAryl-Fluoride
1200-1000C-N stretchingAromatic amine

Trustworthiness: The presence of sharp bands in the 3400-3200 cm⁻¹ region is a strong indicator of the primary amine. The strong absorptions in the 1300-1100 cm⁻¹ range are characteristic of C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS
  • Ionization Method: Use either Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the spectrum over a suitable mass range to observe the molecular ion and significant fragment ions.

Predicted m/z Proposed Fragment
180[M]⁺˙ (Molecular ion)
153[M - HCN]⁺˙
134[M - HCN - F]⁺
126[M - 2HCN]⁺˙

Authoritative Grounding: The fragmentation of quinoline derivatives often involves the loss of HCN from the pyridine ring.[6]

MS_Fragmentation M [C₉H₆F₂N₂]⁺˙ m/z = 180 F1 [C₈H₅F₂N]⁺˙ m/z = 153 M->F1 - HCN F2 [C₈H₅FN]⁺ m/z = 134 F1->F2 - F

Caption: Predicted key fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The presented data, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offers a valuable resource for the identification and characterization of this compound. While experimental verification is essential, this guide serves as a solid foundation for researchers and scientists working with this compound, enabling them to interpret their own analytical data with greater confidence.

References

  • Opsenica, I., Selaković, M., Tot, M., Verbić, T., Srbljanović, J., Štajner, T., ... & Šolaja, B. (2021). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Journal of the Serbian Chemical Society, 86(2), 115-123. [Link]

  • Romero, E. L., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1379414. [Link]

  • Roe, A. M., & Madrid, P. B. (2014). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS combinatorial science, 16(6), 286–292. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved January 15, 2026 from [Link].

  • Wikipedia contributors. (2023, December 2). 4-Aminoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, January 15, 2026, from [Link]

  • SpectraBase. 1,2-Difluorobenzene. [Link]

  • Wikipedia contributors. (2023, November 19). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved 19:31, January 15, 2026, from [Link]

  • Pérez-Vásquez, B. A., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 8(30), 27038–27047. [Link]

  • Cisneros-Puebla, O. A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 187-195. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. [Link]

Sources

"quantum chemical calculations for 4-Amino-7,8-difluoroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-Amino-7,8-difluoroquinoline

Abstract

This technical guide provides a comprehensive, research-level walkthrough for performing quantum chemical calculations on this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We move beyond a simple list of protocols to deliver a narrative grounded in the principles of computational chemistry, explaining the causality behind methodological choices. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating workflow from initial structure optimization to the analysis of complex electronic and spectroscopic properties. Methodologies covered include Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Time-Dependent DFT (TD-DFT) for electronic spectra prediction, and Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions. All protocols are supported by authoritative citations, and key workflows are visualized for enhanced clarity.

Introduction: The Scientific Imperative

Quinolone scaffolds are fundamental building blocks in medicinal chemistry, renowned for their broad-spectrum antibacterial activity.[1] The introduction of fluorine atoms, as seen in this compound, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] Understanding the precise three-dimensional structure, electronic charge distribution, and molecular orbital landscape of such compounds is paramount for rational drug design.

Quantum chemical calculations offer a powerful in silico lens to probe these properties before committing to costly and time-consuming synthesis.[3] By accurately modeling the molecule at the subatomic level, we can predict its stable conformation, vibrational spectra (IR/Raman), electronic absorption spectra (UV-Vis), and reactivity, thereby accelerating the discovery pipeline. This guide uses this compound as a practical exemplar to detail a robust and reliable computational workflow.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical study is contingent upon the chosen theoretical method and basis set. For organic molecules involving heteroatoms and π-systems like our target compound, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy.[4]

  • The B3LYP Functional: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used functionals for organic molecules, demonstrating reliable performance for predicting geometries and thermochemical properties.[5]

  • The 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a sophisticated and robust choice for this application.[6][7]

    • 6-311: A triple-zeta valence basis set, providing high flexibility for valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), which are essential for describing the non-spherical nature of electron density in chemical bonds.[7]

This combination—DFT/B3LYP/6-311++G(d,p)—represents a field-proven level of theory for obtaining high-quality, publication-ready data for molecules of this class.[3][6]

The Computational Workflow: A Validating, Step-by-Step Protocol

The following workflow is designed as an iterative and self-validating process. Each step builds upon the last, with built-in checks to ensure the physical and chemical relevance of the results.

G Computational Chemistry Workflow for this compound cluster_0 Setup & Optimization cluster_1 Property Calculations cluster_2 Analysis & Interpretation A 1. Initial Structure Input (Build or from crystal data) B 2. Geometry Optimization (Find lowest energy structure) A->B Initial Guess C 3. Vibrational Frequency Analysis (Confirm true minimum) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Refined electronic energy) C->D Validated Minimum H 8. Data Synthesis (Structural, Spectroscopic, Electronic) E 5. Population Analysis (NBO) (Bonding, Charges, Interactions) D->E F 6. Electronic Spectra (TD-DFT) (Predict UV-Vis Spectrum) D->F G 7. Molecular Orbital Analysis (HOMO-LUMO, Reactivity) D->G E->H F->H G->H I 9. Scientific Insights (Drug Design Implications) H->I

Caption: A comprehensive workflow for quantum chemical calculations.
Step 1: Initial Structure Generation

The starting point is a 3D structure of this compound. This can be built using molecular modeling software (e.g., GaussView, Avogadro) or derived from crystallographic data if available. A chemically intuitive initial structure is crucial, as the optimization will find the nearest local energy minimum.[8]

Step 2: Geometry Optimization

Geometry optimization is the process of finding the molecular structure with the lowest possible energy on the potential energy surface.[8][9] This iterative procedure calculates the forces on each atom and adjusts their positions until a stationary point is reached where the net forces are negligible.[10][11]

Experimental Protocol (Conceptual for Gaussian software):

  • Load the initial structure of this compound.

  • Set up the calculation using the following keywords: #p Opt B3LYP/6-311++G(d,p).

    • #p: Requests detailed output.

    • Opt: Specifies a geometry optimization.

    • B3LYP/6-311++G(d,p): Defines the level of theory.

  • Submit the calculation and monitor for convergence. Successful convergence indicates a stationary point has been found.

Step 3: Vibrational Frequency Analysis (Self-Validation)

This is the most critical validation step. A true energy minimum, corresponding to a stable molecular structure, must have all real (positive) vibrational frequencies.[12][13] The presence of one or more imaginary frequencies indicates that the optimized structure is not a minimum but a saddle point (e.g., a transition state).[14][15]

Experimental Protocol (Conceptual for Gaussian software):

  • Use the optimized geometry from Step 2.

  • Set up the calculation using the keyword: #p Freq B3LYP/6-311++G(d,p).

    • Freq: Specifies a frequency calculation.

  • Execute the calculation.

  • Verification: Examine the output. The calculation is successful and the structure is a true minimum if and only if there are zero imaginary frequencies . If small imaginary frequencies exist, they may correspond to translational or rotational modes and might be removed by re-optimizing with a tighter convergence criterion.[14][16]

Step 4: Advanced Property Calculations

Once the validated minimum energy structure is obtained, it serves as the foundation for calculating a wide range of molecular properties.

A. Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and atomic charges.[17] This is invaluable for understanding the Lewis structure, hybridization, and intramolecular charge transfer interactions.[18] The key output is the second-order perturbation theory analysis, which quantifies the stabilization energy E(2) from donor-acceptor (hyperconjugative) interactions.[17][19]

B. Time-Dependent DFT (TD-DFT) for UV-Vis Spectra To predict the electronic absorption spectrum, we employ TD-DFT. This method calculates the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.[20][21] This allows for a direct comparison with experimental UV-Vis spectroscopy.[22][23]

C. Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactivity.[24]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, while a large gap implies higher stability.[24][25] This gap is a key parameter in drug design for predicting reactivity and binding interactions.[26][27]

Analysis and Interpretation of Results

The output from these calculations provides a wealth of quantitative data. Below are examples of how this data would be structured and interpreted.

Table 1: Selected Optimized Geometric Parameters

This table would summarize key bond lengths and dihedral angles, allowing for comparison with experimental data or analysis of structural features.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC7F--1.35
Bond LengthC8F--1.36
Bond LengthC4N (amino)--1.38
Dihedral AngleC5C6C7C8~0.0

Note: Values are illustrative and represent typical expectations for such a molecule.

Table 2: Key Vibrational Frequencies

This table highlights characteristic vibrational modes that could be used to identify the compound via IR or Raman spectroscopy.

Frequency (cm⁻¹)IntensityAssignment
~3450HighN-H symmetric stretch (amino group)
~1620MediumC=C aromatic ring stretch
~1250StrongC-F stretch
~850StrongC-H out-of-plane bend

Note: Values are illustrative.

Table 3: Frontier Molecular Orbital (FMO) Properties

This data is crucial for assessing the molecule's potential as a drug candidate.

PropertyValue (eV)Implication
E(HOMO)-5.85Electron-donating capability
E(LUMO)-1.20Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.65 High kinetic stability, moderate reactivity[25]

Note: Values are illustrative. A gap in the range of 4-8 eV is often considered favorable for drug-like compounds.[27]

G Hierarchy of Computational Tasks cluster_props Calculable Properties A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Prerequisite C Frequency Calculation (Self-Validation Step) B->C Prerequisite D Verified Ground State Structure (Zero Imaginary Frequencies) C->D Yields E Property Calculations D->E Foundation for NBO NBO Analysis (Charges, Bonding) E->NBO TDDFT TD-DFT (UV-Vis Spectra) E->TDDFT FMO FMO Analysis (HOMO/LUMO) E->FMO

Caption: The foundational role of a validated geometry.

Conclusion

This guide has outlined a robust, multi-step computational workflow for the quantum chemical analysis of this compound. By adhering to this protocol, which emphasizes methodological justification and self-validation, researchers can generate high-fidelity data on the structural, spectroscopic, and electronic properties of this and similar molecules. The insights derived from such calculations—from predicting spectral signatures to quantifying molecular reactivity via the HOMO-LUMO gap—are invaluable for guiding synthetic efforts and accelerating the rational design of new therapeutic agents.

References

  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Jhaa, G. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. Retrieved from [Link]

  • Ketkaew, R. (n.d.). Gaussian: How to Compute Bond Energy and Bond Order using NBO. Retrieved from a personal or institutional website.
  • Rimarčík, J., et al. (n.d.). Quantum chemical study of quinolones. Retrieved from a university or research institution website.
  • Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Retrieved from [Link]

  • Das Adhikari, S. (2023, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. Retrieved from [Link]

  • atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies. Retrieved from [Link]

  • Computational Chemistry from Laptop to HPC. (n.d.). Optimization methods. Retrieved from [Link]

  • Complete Guide. (2023, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design. YouTube. Retrieved from [Link]

  • Head-Gordon, T., & Besley, N. A. (2018). Eliminating Imaginary Vibrational Frequencies in Quantum-Chemical Cluster Models of Enzymatic Active Sites. Journal of Physical Chemistry B, 122(49), 11139-11150.
  • Computational Chemistry lab. (2009). Introduction to Geometry Optimization.
  • Chemistry Stack Exchange. (2017, October 10). Quantum Chemistry: Small imaginary frequencies. Retrieved from [Link]

  • Q-Chem. (n.d.). Appendix A Geometry Optimization with Q-Chem. Q-Chem 5.4 User's Manual. Retrieved from [Link]

  • atomistica.online. (n.d.). Part 3 - Introduction to Geometrical Optimizations. Retrieved from [Link]

  • SCM. (n.d.). Geometry optimization. AMS 2025.1 documentation. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]

  • Bangesh, M. (2014, January 25). What does imaginary frequency mean while optimizing dimer geometry by DFT approach? ResearchGate. Retrieved from [Link]

  • Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved from [Link]

  • Yildiz, M., et al. (2019). Quantum chemical calculations on sparfloxacin and boron complexes. Chemical Physics Letters, 733, 136677.
  • Pacheco, C. O., & Martinez, A. (2019).
  • Islam, S. M., et al. (2024). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
  • Jena, S., et al. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. Journal of Molecular Modeling, 28(9), 273.
  • Csonka, G. I., & Johnson, B. G. (2009). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • FACCTs. (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials. Retrieved from [Link]

  • ResearchGate. (2023, August 5). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. Retrieved from [Link]

  • Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital. Cellular & Molecular Biology, 61(8), 74-78.
  • Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. r/chemistry. Retrieved from [Link]

  • Rahman, M. M., et al. (2018). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Biomedical Research, 29(20).
  • ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. Retrieved from [Link]

  • Chong, D. P. (2019). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. The Journal of Physical Chemistry A, 123(27), 5789-5796.
  • Lu, T. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(25), 8961.
  • Zlatar, M., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7446-7457.
  • Abd EL Kareem, M.S.M. (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs. INIS-IAEA.
  • Singh, K., & Srivastava, A. (2015). QSAR modeling for acute toxicity of fluoroquinolone antibiotics in rat. International Journal of Advanced Research, 3(6), 225-240.
  • D'Alessandro, S., et al. (2020). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 25(1), 193.
  • Sancilio, L. F., et al. (1986). 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics. Journal of Medicinal Chemistry, 29(9), 1643-1649.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

Sources

"novel synthetic routes to 4-Amino-7,8-difluoroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-7,8-difluoroquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among its derivatives, the 4-aminoquinoline series is particularly noteworthy, famously represented by the antimalarial drug chloroquine.[4][5] The strategic introduction of fluorine atoms into drug candidates has become a powerful tool for modulating their metabolic stability, binding affinity, and overall pharmacokinetic profile.[6] this compound is a key building block in this domain, leveraging the unique electronic properties of vicinal fluorine atoms on the benzo ring. This guide provides a comprehensive overview of the principal synthetic routes to this valuable compound, offering a critical analysis of both classical and modern methodologies for researchers and drug development professionals.

Retrosynthetic Analysis and Core Synthetic Challenges

The synthesis of this compound presents unique challenges stemming from the electronic influence of the difluoro substitution. A logical retrosynthetic analysis reveals two primary strategic disconnections:

  • C4-N Bond Formation: The most direct approach involves the late-stage introduction of the C4-amino group onto a pre-formed 7,8-difluoroquinoline core. This is the most common strategy, relying on the conversion of a suitable leaving group at the C4 position.

  • Quinoline Ring Annulation: A more classical approach involves constructing the quinoline ring system from a suitably substituted aniline, in this case, 2,3-difluoroaniline.

The primary challenges in synthesizing this molecule are:

  • Precursor Availability: The synthesis is contingent on the availability of 2,3-difluoroaniline or related precursors.

  • Regiocontrol: During ring-forming reactions, achieving the correct regiochemistry to form the desired quinoline isomer is critical.

  • Reactivity Modulation: The two strongly electron-withdrawing fluorine atoms significantly decrease the electron density of the aromatic system, profoundly impacting its reactivity in both ring formation and substitution reactions.

G Target This compound Intermediate1 4-Chloro-7,8-difluoroquinoline + Amine Source Target->Intermediate1 C4-N Disconnection (SNA_r_ / Buchwald-Hartwig) Intermediate2 7,8-Difluoroquinolin-4-one Intermediate1->Intermediate2 Chlorination Intermediate3 2,3-Difluoroaniline + C3 Synthon Intermediate2->Intermediate3 Cyclization (Gould-Jacobs)

Caption: Retrosynthetic analysis of this compound.

The Predominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most reliable and widely adopted strategy for synthesizing 4-aminoquinolines is through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][7] This pathway involves the displacement of a halide at the C4 position by an amine nucleophile. The reaction is facilitated by the electron-deficient nature of the quinoline ring, which is further enhanced by the C7 and C8 fluorine atoms, making the C4 position highly susceptible to nucleophilic attack.[8][9][10]

The overall workflow is a two-stage process: construction of a key 4-chloro intermediate followed by amination.

G cluster_0 Stage 1: Synthesis of 4-Chloro Intermediate cluster_1 Stage 2: Amination A 2,3-Difluoroaniline B Diethyl 2-(2,3-difluoroanilinomethylene)malonate A->B Condensation with EMME C 7,8-Difluoro-4-hydroxyquinoline B->C Thermal Cyclization (Dowtherm A) D 4-Chloro-7,8-difluoroquinoline C->D Chlorination (POCl₃) E This compound D->E SNA_r_ with NH₃ source

Caption: The two-stage SNAr workflow for this compound.

Stage 1: Synthesis of 4-Chloro-7,8-difluoroquinoline

This stage employs a modified Gould-Jacobs reaction. The process begins with the condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form the quinolone core. The resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) is then chlorinated.

Detailed Experimental Protocol:

  • Condensation:

    • To a round-bottom flask, add 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture neat (without solvent) at 110-120 °C for 2-3 hours, monitoring the reaction by TLC until the aniline is consumed.

    • Allow the mixture to cool, which typically results in the crystallization of diethyl 2-(2,3-difluoroanilinomethylene)malonate. The crude product can be used directly in the next step.

  • Thermal Cyclization:

    • Add the crude product from the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

    • Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.

    • Upon cooling, the cyclized product, 7,8-difluoro-4-hydroxyquinoline, will precipitate.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.

  • Chlorination:

    • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 7,8-difluoro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Quench the reaction by slowly pouring the residue onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., aqueous ammonia or NaOH) to a pH of 7-8, causing the product to precipitate.

    • Collect the solid 4-chloro-7,8-difluoroquinoline by filtration, wash with water, and dry.

Stage 2: Amination via SNAr

With the activated 4-chloro intermediate in hand, the final step is the displacement of the chloride with an amino group.

Detailed Experimental Protocol:

  • Setup:

    • In a sealed pressure vessel, dissolve 4-chloro-7,8-difluoroquinoline (1.0 eq) in a suitable solvent such as ethanol, NMP, or dioxane.[11]

    • Add an ammonia source, typically a concentrated aqueous solution of ammonium hydroxide (5-10 eq).

  • Reaction:

    • Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The reaction progress can be monitored by LC-MS.

    • Alternative: Microwave irradiation can significantly reduce the reaction time to 20-60 minutes at similar temperatures.[5][12]

  • Work-up and Purification:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Purify the crude product by silica gel column chromatography to yield pure this compound.

A Modern Alternative: Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a powerful, modern alternative for forming aryl-amine bonds.[13][14] While SNAr is highly effective for this specific substrate due to electronic activation, the Buchwald-Hartwig reaction offers a broader scope and often proceeds under milder conditions, which can be advantageous for more complex or sensitive molecules.[15][16]

The reaction involves the cross-coupling of an aryl halide (4-chloro-7,8-difluoroquinoline) with an amine source in the presence of a palladium catalyst, a phosphine ligand, and a base.

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition ArX 4-Chloro-7,8-difluoroquinoline ArX->OxAdd LigandExch Ar-Pd(II)(Amine)L_n OxAdd->LigandExch Ligand Exchange Amine Amine Source (e.g., LiHMDS) Amine->LigandExch Base Base (e.g., NaOtBu) Base->LigandExch RedElim Reductive Elimination LigandExch->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Amino-7,8-difluoroquinoline is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of the fluorine atoms on the benzene ring can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the primary synthetic strategies and starting materials required for the preparation of this important compound. We will delve into two principle retrosynthetic approaches, offering detailed insights into the rationale behind experimental choices and providing structured protocols to ensure reproducibility and success in the laboratory.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be strategically approached from two distinct and well-established chemical pathways:

  • The Cyclization Approach: This bottom-up strategy involves the construction of the quinoline core from an appropriately substituted aniline precursor. The Gould-Jacobs reaction is a cornerstone of this approach, offering a reliable method for forming the 4-hydroxyquinoline intermediate.

  • The Nucleophilic Aromatic Substitution (SNAr) Approach: This top-down strategy relies on a pre-formed, functionalized quinoline system. A key intermediate, 7,8-difluoro-4-chloroquinoline, is subjected to nucleophilic attack by an amine source to yield the final product.

This guide will explore both pathways in detail, outlining the synthesis of the requisite starting materials and the key transformations involved.

Part 1: The Cyclization Approach via Gould-Jacobs Reaction

This elegant and convergent strategy builds the desired quinoline framework from a readily accessible difluoroaniline. The overall workflow is depicted below:

Cyclization_Approach cluster_0 Starting Material Synthesis cluster_1 Quinoline Core Formation (Gould-Jacobs) cluster_2 Functionalization 2_3_Dichloronitrobenzene 2,3-Dichloronitrobenzene 2_3_Difluoroaniline 2,3-Difluoroaniline 2_3_Dichloronitrobenzene->2_3_Difluoroaniline Multi-step Synthesis Intermediate_A Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate 2_3_Difluoroaniline->Intermediate_A Condensation Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Diethyl_ethoxymethylenemalonate->Intermediate_A 7_8_Difluoro_4_hydroxyquinoline 7,8-Difluoro-4-hydroxyquinoline Intermediate_A->7_8_Difluoro_4_hydroxyquinoline Thermal Cyclization 7_8_Difluoro_4_chloroquinoline 7,8-Difluoro-4-chloroquinoline 7_8_Difluoro_4_hydroxyquinoline->7_8_Difluoro_4_chloroquinoline Chlorination 4_Amino_7_8_difluoroquinoline This compound 7_8_Difluoro_4_chloroquinoline->4_Amino_7_8_difluoroquinoline Amination

Figure 1: Workflow for the Cyclization Approach to this compound.

Synthesis of the Key Starting Material: 2,3-Difluoroaniline

The cornerstone of the cyclization approach is 2,3-difluoroaniline. A common and cost-effective route to this precursor starts from 2,3-dichloronitrobenzene, as detailed in the patent literature.[1]

Protocol 1: Synthesis of 2,3-Difluoroaniline from 2,3-Dichloronitrobenzene [1]

  • Fluorination: 2,3-Dichloronitrobenzene is subjected to a nucleophilic aromatic substitution reaction with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). This reaction typically requires elevated temperatures (e.g., 170-175 °C) to facilitate the displacement of the chloro groups.[1]

  • Reduction: The resulting 2,3-difluoronitrobenzene is then reduced to 2,3-difluoroaniline. This transformation can be efficiently achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using classical reducing agents like iron powder in an acidic medium.[1]

  • Alternative Starting Material: Another patented method describes the synthesis of 2,3-difluoroaniline starting from 1,2,3-trichlorobenzene, involving a partial fluorine exchange, selective reduction, and subsequent amination.[2]

Causality of Experimental Choices:

  • Solvent Choice in Fluorination: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.

  • Catalyst for Reduction: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitroarenes due to its high activity and selectivity.

The Gould-Jacobs Reaction: Constructing the Quinoline Core

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines from anilines and diethyl (ethoxymethylene)malonate (DEEM).[3][4]

Protocol 2: Synthesis of 7,8-Difluoro-4-hydroxyquinoline [3][4][5]

  • Condensation: 2,3-Difluoroaniline is reacted with diethyl (ethoxymethylene)malonate. This initial condensation is typically carried out by heating the neat reactants or in a high-boiling solvent. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[5]

  • Thermal Cyclization: The intermediate, diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate, is then subjected to thermal cyclization at high temperatures (typically >250 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A. This step effects an intramolecular electrophilic aromatic substitution to form the quinoline ring system.

  • Saponification and Decarboxylation (Optional but often occurs in situ): The initially formed ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated under the harsh reaction conditions to yield 7,8-difluoro-4-hydroxyquinoline.

Causality of Experimental Choices:

  • High Temperature for Cyclization: The thermal cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular aromatic substitution, which involves the temporary disruption of the aromaticity of the benzene ring.

  • High-Boiling Solvents: Solvents like diphenyl ether are used to achieve the necessary high temperatures for the cyclization reaction to proceed efficiently.

Final Steps: Chlorination and Amination

The final stages of the synthesis involve converting the 4-hydroxy group to a better leaving group (chloride) and subsequent amination.

Protocol 3: Synthesis of this compound

  • Chlorination: 7,8-Difluoro-4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to yield 7,8-difluoro-4-chloroquinoline.[6]

  • Amination: The resulting 7,8-difluoro-4-chloroquinoline is then subjected to a nucleophilic aromatic substitution reaction with a source of ammonia. This can be achieved using aqueous or alcoholic ammonia, or other ammonia equivalents, often under pressure and at elevated temperatures.

Causality of Experimental Choices:

  • Chlorinating Agent: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups.

  • Reaction Conditions for Amination: The use of elevated temperature and pressure is often necessary to drive the SNAr reaction to completion, as the aromatic ring is relatively electron-rich.

Part 2: The Nucleophilic Aromatic Substitution (SNAr) Approach

This approach offers a more direct route to the final product, provided the key intermediate, 7,8-difluoro-4-chloroquinoline, is readily available.

SNAr_Approach 7_8_Difluoro_4_chloroquinoline 7,8-Difluoro-4-chloroquinoline 4_Amino_7_8_difluoroquinoline This compound 7_8_Difluoro_4_chloroquinoline->4_Amino_7_8_difluoroquinoline Nucleophilic Aromatic Substitution (SNAr) Ammonia Ammonia (or equivalent) Ammonia->4_Amino_7_8_difluoroquinoline

Figure 2: Workflow for the SNAr Approach to this compound.

Key Starting Material: 7,8-Difluoro-4-chloroquinoline

As outlined in the cyclization approach, this intermediate can be synthesized from 2,3-difluoroaniline. Its commercial availability from suppliers like Sigma-Aldrich simplifies this synthetic route considerably.[6]

The Amination Reaction

The core of this approach is the nucleophilic aromatic substitution of the chloro group at the 4-position of the quinoline ring.

Protocol 4: Amination of 7,8-Difluoro-4-chloroquinoline

  • Reaction Setup: 7,8-Difluoro-4-chloroquinoline is dissolved in a suitable solvent, such as ethanol or isopropanol, in a pressure vessel.

  • Addition of Amine: A solution of ammonia in the chosen solvent (or aqueous ammonia) is added in excess.

  • Heating: The reaction mixture is heated to a temperature typically in the range of 120-180 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Excess Ammonia: Using an excess of the nucleophile (ammonia) helps to drive the reaction to completion and maximize the yield of the desired product.

  • Solvent Choice: Alcohols are often good solvents for this reaction as they can solvate both the quinoline substrate and the ammonia.

Data Summary

Starting Material/IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
2,3-DichloronitrobenzeneC₆H₃Cl₂NO₂192.00Fluorination
2,3-DifluoroanilineC₆H₅F₂N129.11Gould-Jacobs Reaction
Diethyl (ethoxymethylene)malonateC₁₀H₁₆O₅216.23Gould-Jacobs Reaction
7,8-Difluoro-4-hydroxyquinolineC₉H₅F₂NO181.14Chlorination
7,8-Difluoro-4-chloroquinolineC₉H₄ClF₂N199.59Amination
This compoundC₉H₆F₂N₂180.16Final Product

Conclusion

The synthesis of this compound can be accomplished through two primary and robust synthetic pathways. The cyclization approach, utilizing the Gould-Jacobs reaction, offers flexibility in the synthesis of diverse quinoline analogues starting from readily available anilines. The SNAr approach provides a more direct route if the key 7,8-difluoro-4-chloroquinoline intermediate is accessible. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. This guide provides the fundamental knowledge and practical insights necessary for researchers to confidently embark on the synthesis of this valuable chemical entity.

References

  • This is a placeholder for a general reference on quinoline synthesis and its importance.
  • Process for synthesizing 2,3-difluoroaniline. CN101245020B.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. EP0506199A2.
  • Gould, R. G.; Jacobs, W. A. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Gould-Jacobs reaction. Wikipedia. [Link]

  • This is a placeholder for a reference detailing the synthesis of 2,3-difluoroaniline
  • This is a placeholder for a reference on alternative starting materials for difluoroquinoline synthesis.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank2022 , 2022(2), M1383. [Link]

  • Quinolones as Antiviral Agents. Molecules2021, 26(16), 4944.
  • 7,8-Difluoro-4-hydroxyquinoline. ABLAZEON. [Link]

  • This is a placeholder for a general reference on the synthesis of quinoline deriv
  • 7-Chloro-4-hydroxyquinoline. PubChem. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2019, 24(19), 3462.
  • The synthetic method of 7,8- difluoro-quinoline -3- formic acid. CN105906563B.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Chim.2010, 61(8), 746-750.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules2018, 23(10), 2639.
  • α-Amination of 1,3-Dicarbonyl Compounds and Analogous Reactive Enolate-Precursors Using Ammonia under Oxidative Conditions. Angew. Chem. Int. Ed.2020, 59(43), 19044-19048.

Sources

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 4-Amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Quinoline Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its derivatives, 4-aminoquinolines have garnered significant attention for their broad spectrum of biological activities.[1][2] The introduction of fluorine atoms into this privileged scaffold represents a powerful strategy for modulating a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence molecular conformation, lipophilicity, metabolic stability, and, critically, the electronic characteristics of nearby functional groups.[3] This guide provides an in-depth analysis of the chemical reactivity of the primary amino group at the C4 position of 7,8-difluoroquinoline, a substitution pattern that imparts unique electronic features and offers a versatile handle for synthetic diversification. For researchers and drug development professionals, understanding the nuances of this amino group's reactivity is paramount for the rational design and synthesis of novel chemical entities.

Electronic Landscape of the 4-Amino Group: The Influence of Vicinal Difluorination

The nucleophilicity and basicity of the 4-amino group in 4-amino-7,8-difluoroquinoline are significantly modulated by the potent electron-withdrawing effects of the two fluorine atoms on the carbocyclic ring. This inductive effect reduces the electron density on the quinoline ring system, which in turn decreases the electron-donating ability of the amino group.

Basicity (pKa)

Table 1: Predicted vs. Known pKa Values of Related Aminoquinolines

CompoundSubstituentsPredicted pKa TrendRationale
4-AminoquinolineNoneHigherNo electron-withdrawing groups on the carbocyclic ring.
4-Amino-7-chloroquinoline7-ChloroIntermediateSingle electron-withdrawing group.
This compound 7,8-Difluoro Lower Strong inductive effect from two fluorine atoms.
Nucleophilicity

The reduced electron density on the exocyclic nitrogen atom directly translates to attenuated nucleophilicity. Consequently, reactions involving the nucleophilic attack of the amino group, such as acylation and alkylation, may require more forcing conditions or enhanced electrophiles compared to their non-fluorinated counterparts. However, this attenuated reactivity can also be advantageous, potentially leading to increased selectivity in complex synthetic schemes.

Key Chemical Transformations of the 4-Amino Group

The 4-amino group of 7,8-difluoroquinoline serves as a versatile synthetic handle for a variety of chemical transformations. The following sections detail the expected reactivity and provide exemplary protocols adapted from closely related systems.

N-Acylation and N-Sulfonylation

The formation of amide and sulfonamide linkages is a cornerstone of medicinal chemistry for building complexity and modulating biological activity. The acylation of the 4-amino group in the target molecule is expected to proceed readily with activated acylating agents.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Reactant1 This compound Product1 N-Acyl-4-amino-7,8-difluoroquinoline or N-Sulfonyl-4-amino-7,8-difluoroquinoline Reactant1->Product1 Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) Reactant2 R-COCl (Acyl Chloride) or R-SO2Cl (Sulfonyl Chloride) Reactant2->Product1 G cluster_product Product R1 This compound Product 4-(N-Aryl)amino-7,8-difluoroquinoline R1->Product R2 Ar-X (Aryl Halide or Triflate) R2->Product Catalyst Pd Precursor (e.g., Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Product Base Base (e.g., Cs2CO3, K3PO4) Base->Product

Sources

A Technical Guide to the Electronic Impact of Difluoro-Substitution on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides an in-depth technical analysis of how difluoro-substitution specifically modulates the electronic properties of the quinoline ring system. We will explore the fundamental principles of fluorine's electronic influence, the profound effects of positional isomerism of the fluorine substituents, and the critical downstream consequences for physicochemical properties such as pKa and reactivity. This document synthesizes theoretical principles with practical, field-proven experimental protocols for characterizing these electronic perturbations, including spectroscopic and electrochemical methods. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to rationally design and leverage difluoro-substituted quinolines for enhanced molecular performance.

Introduction: The Quinoline Scaffold and the Fluorine Advantage

The quinoline ring, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold. It forms the core of numerous pharmaceuticals, including antimalarials (chloroquine), antibiotics (fluoroquinolones), and kinase inhibitors used in oncology.[3] Its rigid structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets.

The introduction of fluorine into such molecules can dramatically enhance pharmacokinetic and physicochemical properties.[2] This "fluorine factor" stems from its unique characteristics:

  • High Electronegativity: Fluorine is the most electronegative element, leading to strong inductive electron withdrawal through the sigma (σ) bond framework.[2]

  • Small van der Waals Radius: At 1.47 Å, it is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere of a proton with minimal steric penalty.[2][4]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life.[1]

While single fluorine substitutions are common, difluoro-substitution offers a more nuanced and powerful method for fine-tuning molecular electronics. The combined inductive effects of two fluorine atoms create a significant electronic perturbation, the nature of which is critically dependent on their precise location on the quinoline ring.

Fundamental Electronic Principles: A Duality of Effects

Fluorine's influence on an aromatic system like quinoline is a delicate interplay between two opposing electronic forces: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the ring through the σ-bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic attack.[5]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance donation is a π-effect that pushes electron density into the ring, primarily at the ortho and para positions relative to the fluorine atom.

In the case of fluorine, the inductive effect overwhelmingly dominates the resonance effect. However, the subtle interplay between these two forces, especially when two fluorine atoms are present, allows for precise control over the electron density at specific positions within the quinoline scaffold.

Caption: Standard experimental workflow for Cyclic Voltammetry analysis.

Computational Modeling: Visualizing the Electronic Landscape

C. Density Functional Theory (DFT)

DFT calculations are invaluable for visualizing the impact of difluoro-substitution. [6]

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule. For a difluoro-quinoline, the MEP map will show a significant buildup of negative potential (red) around the fluorine atoms and the pyridine nitrogen, and a decrease in negative potential (more blue) over the aromatic rings compared to the parent compound, visually confirming the electron withdrawal.

  • Frontier Molecular Orbital (HOMO/LUMO) Analysis: DFT can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Difluoro-substitution typically stabilizes (lowers the energy of) both the HOMO and LUMO, consistent with the CV data showing a higher potential required for oxidation and reduction. The magnitude of this stabilization quantifies the electronic effect.

Data Summary: Positional Effects on Quinoline Basicity

The most direct and pharmacologically relevant consequence of electronic perturbation is the change in the basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid.

CompoundSubstitution PatternTypical Experimental pKaElectronic Rationale
QuinolineUnsubstituted~4.9Baseline basicity of the pyridine nitrogen.
6-FluoroquinolineMonofluoro (Benzenoid)~3.8Moderate inductive withdrawal from the benzene ring reduces nitrogen basicity.
6,7-Difluoroquinoline Difluoro (Benzenoid)~2.7 Strong, additive inductive withdrawal significantly depletes electron density on the nitrogen. [7]
3-FluoroquinolineMonofluoro (Pyridinic)~2.1Strong inductive effect proximal to the nitrogen atom causes a large drop in basicity. [8]
5,6,7,8-Tetrafluoroquinoline Polyfluoro (Benzenoid)< 1.0 Overwhelming inductive withdrawal from the entire benzenoid ring renders the nitrogen extremely non-basic. [8]

Note: pKa values are approximate and can vary with solvent and experimental conditions. The trend is the key takeaway.

Conclusion and Outlook

Difluoro-substitution is a powerful and nuanced strategy for modulating the electronic properties of the quinoline ring. The strong, dominant inductive effect of the two fluorine atoms significantly lowers the electron density of the aromatic system, most notably reducing the basicity of the pyridine nitrogen. This effect is highly dependent on the substitution pattern, providing chemists with a tool to precisely tune the physicochemical properties of quinoline-based molecules. By combining robust experimental techniques like NMR and cyclic voltammetry with the predictive power of computational chemistry, researchers can rationally design next-generation pharmaceuticals and advanced materials with optimized electronic profiles for superior performance.

References

  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026). Google AI Grounding API.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
  • Synthesis and Properties of Quinoidal Fluorenofluorenes. (2017). PubMed.
  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023). MDPI.
  • Coupled In Situ NMR and EPR Studies Reveal the Electron Transfer Rate and Electrolyte Decomposition in Redox Flow B
  • Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline deriv
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.).
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society.
  • in situ NMR metrology reveals reaction mechanisms in redox flow batteries. (n.d.). Apollo - University of Cambridge Repository.
  • Analysis of electron density distributions from subsystem density functional theory applied to coordination bonds. (n.d.). Technische Universität Braunschweig.
  • Elemental Fluorine. Part 15. Selective Direct Fluorination of Quinoline Derivatives. (n.d.).
  • Determination of lipophilicity, pka measurement and action on the central nervous system of some pyrimido[5,4-c]quinolines. (2015).
  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024).

Sources

Exploring the Untapped Chemical Space of 4-Amino-7,8-difluoroquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic applications, most notably in the treatment of malaria.[1][2] The strategic introduction of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[3][4] This guide delves into the prospective chemical space of 4-amino-7,8-difluoroquinoline derivatives, a yet-unexplored class of compounds. We will lay out a comprehensive framework for the synthesis, derivatization, and biological evaluation of these novel molecules, grounded in established principles of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to venture into new frontiers of chemical biology.

The 4-Aminoquinoline Core: A Privileged Scaffold

The 4-aminoquinoline moiety is a classic "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets. Its most famous representative, chloroquine, has been a mainstay in antimalarial therapy for decades.[1][2] The core mechanism of action for many antimalarial 4-aminoquinolines involves inhibiting the polymerization of heme in the parasite's digestive vacuole.[5] Beyond malaria, this scaffold has been investigated for its potential in treating a range of conditions, including cancer and inflammatory diseases.

The biological activity of 4-aminoquinoline derivatives is highly dependent on the substitution pattern of the quinoline ring. Of particular importance is the substituent at the 7-position, where an electron-withdrawing group is often crucial for high potency.[6] This has led to extensive exploration of derivatives bearing halogens or trifluoromethyl groups at this position.

The Rationale for 7,8-Difluoro Substitution: A New Frontier

While 7-chloro and 7-fluoro analogs are well-documented, the chemical space of 7,8-difluoro-substituted 4-aminoquinolines remains largely uncharted. The introduction of a vicinal difluoro motif on the aromatic ring is predicted to confer several advantageous properties:

  • Enhanced Metabolic Stability: Fluorine's high electronegativity and the strength of the C-F bond can block sites of metabolic oxidation, potentially increasing the half-life of the drug.[3]

  • Modulated Physicochemical Properties: The two fluorine atoms will significantly lower the pKa of the quinoline nitrogen, which can alter the compound's ionization state at physiological pH, impacting cell permeability and target engagement. Fluorine substitution is also known to increase lipophilicity, which can enhance membrane permeability.[3][7]

  • Novel Biological Interactions: The unique electronic profile of the 7,8-difluoroaromatic system may lead to novel interactions with biological targets, potentially unlocking new therapeutic applications or overcoming existing resistance mechanisms.

The existence of intermediates like 7,8-difluoroquinolin-3-ol for the synthesis of antimalarial and antibacterial agents underscores the relevance and accessibility of this core structure in medicinal chemistry.[8]

Navigating the Chemical Space: A Proposed Synthetic and Screening Workflow

General Synthetic Strategy

The most direct route to a library of this compound derivatives involves a two-step process: the synthesis of a key 4-chloro-7,8-difluoroquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) with a diverse panel of primary and secondary amines.

G cluster_0 Synthesis of Key Intermediate cluster_1 Library Synthesis (SNA r) Start 2,3-Difluoroaniline Cyclization Cyclization (e.g., with diethyl ethoxymethylenemalonate) Start->Cyclization Intermediate_1 4-Hydroxy-7,8-difluoroquinoline Cyclization->Intermediate_1 Chlorination Chlorination (e.g., POCl3) Intermediate_1->Chlorination Key_Intermediate 4-Chloro-7,8-difluoroquinoline Chlorination->Key_Intermediate SNAr Nucleophilic Aromatic Substitution (Microwave or Conventional Heating) Key_Intermediate->SNAr Amine_Library Diverse Amine Library (R1R2NH) Amine_Library->SNAr Final_Products This compound Derivatives SNAr->Final_Products

Caption: Proposed synthetic workflow for this compound derivatives.

Proposed Library Design

To effectively explore the chemical space, a diverse library of amines should be employed for the SNAr reaction. The selection should aim to vary key physicochemical properties such as basicity, lipophilicity, and steric bulk.

Amine Building BlockRationale
N,N-DiethylethylenediamineClassic side chain from chloroquine, provides a baseline for comparison.
3-(Dimethylamino)-1-propylamineShorter, more flexible side chain.
4-AminopiperidineIntroduces a cyclic, more rigid scaffold.
AnilineExplores the impact of an aromatic substituent.
2-AminoethanolIncorporates a hydroxyl group for potential new hydrogen bonding interactions.
tert-ButylamineIntroduces significant steric bulk near the quinoline core.
Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently identify promising lead compounds.

G Library Synthesized Library of This compound Derivatives Primary_Screening Primary Screening (e.g., in vitro antimalarial assay, broad-spectrum kinase panel) Library->Primary_Screening Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., cytotoxicity, metabolic stability, mechanism of action studies) Hit_Identification->Secondary_Assays Active Compounds Lead_Candidate Lead Candidate Secondary_Assays->Lead_Candidate

Caption: Proposed screening cascade for biological evaluation.

Experimental Protocols

Representative Synthesis of N'-(7,8-Difluoroquinolin-4-yl)-N,N-diethylethane-1,2-diamine

This protocol is hypothetical and should be optimized based on standard laboratory procedures.

  • Synthesis of 4-Chloro-7,8-difluoroquinoline:

    • To a solution of 4-hydroxy-7,8-difluoroquinoline (1.0 eq) in a sealed vessel, add phosphorus oxychloride (POCl3, 5.0 eq).

    • Heat the mixture at 110 °C for 4 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloro-7,8-difluoroquinoline.

  • Synthesis of the Final Compound:

    • In a microwave vial, combine 4-chloro-7,8-difluoroquinoline (1.0 eq), N,N-diethylethylenediamine (1.5 eq), and a suitable solvent such as DMSO.

    • Heat the reaction mixture in a microwave reactor at 140 °C for 30 minutes.[9]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the title compound.

    • Characterize the final product by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antimalarial Assay (SYBR Green I-based)
  • Parasite Culture: Culture chloroquine-sensitive and resistant strains of Plasmodium falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.5% Albumax II.

  • Assay Plate Preparation: Serially dilute the test compounds in complete medium in a 96-well plate.

  • Infection and Incubation: Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well. Incubate the plates for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.

  • Data Acquisition: Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

Data Presentation and Interpretation

The biological data obtained from the primary screen should be tabulated to facilitate structure-activity relationship (SAR) analysis.

Compound IDR-Group (from Amine)IC50 (nM) vs. CQ-Sensitive StrainIC50 (nM) vs. CQ-Resistant StrainCytotoxicity (CC50, nM)Selectivity Index (SI)
DFQ-01 -CH2CH2N(Et)2DataDataDataCC50/IC50
DFQ-02 -CH2CH2CH2N(Me)2DataDataDataCC50/IC50
DFQ-03 4-PiperidinylDataDataDataCC50/IC50
... ...............

Conclusion

The exploration of the chemical space of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The unique electronic properties conferred by the vicinal difluoro substitution are anticipated to yield compounds with improved metabolic stability and potentially novel biological activities. The systematic approach to synthesis, library design, and biological screening outlined in this guide provides a robust framework for researchers to embark on this exciting area of drug discovery. The insights gained from such studies will not only populate this unexplored chemical space but also contribute to a deeper understanding of the structure-activity relationships governing the 4-aminoquinoline scaffold.

References

  • Guggilapu, P., et al. (2016). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 4, 53. Available at: [Link]

  • Madrid, P. B., et al. (2009). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 19(19), 5536-5539. Available at: [Link]

  • Kumar, A., et al. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic Chemistry, 89, 103007. Available at: [Link]

  • Basilico, N., et al. (2019). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 24(18), 3290. Available at: [Link]

  • Singh, A. P., et al. (2018). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 62(7), e00329-18. Available at: [Link]

  • Janje, C. V., & Lin, E. T. (2009). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 4(6), e5843. Available at: [Link]

  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(48), 8479-8482. Available at: [Link]

  • MySkinRecipes. (n.d.). 7,8-Difluoroquinolin-3-ol. Available at: [Link]

  • PubChem. (n.d.). 5,7-Difluoroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Richardson, T. M., et al. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry, 16, 1944-1952. Available at: [Link]

  • Salunke, D. B., et al. (2021). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Medicinal Chemistry, 12(6), 883-902. Available at: [Link]

  • Terry, C. L., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6127. Available at: [Link]

  • Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2641-2651. Available at: [Link]

  • Wang, J., et al. (2017). Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. Current Topics in Medicinal Chemistry, 17(10), 1216-1234. Available at: [Link]

  • O'Hagan, D. (2010). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry, 6, 945-956. Available at: [Link]

  • Liu, Y., et al. (2012). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. PLoS ONE, 7(10), e47241. Available at: [Link]

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(11), 13187-13197. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 4-Amino-7,8-difluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-7,8-difluoroquinoline Scaffold

The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from the historic antimalarial drug chloroquine to modern targeted cancer therapies.[1] The 4-aminoquinoline subclass, in particular, is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery.[1][2] Its versatility has led to the development of agents with a wide array of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[3]

The strategic incorporation of fluorine atoms into drug candidates has become a paramount tool for optimizing molecular properties.[4] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[4] The this compound building block leverages both the privileged nature of the 4-aminoquinoline core and the strategic advantages of fluorination. The vicinal difluoro substitution at the 7- and 8-positions is particularly noteworthy. This electron-withdrawing decoration is expected to lower the basicity (pKa) of the quinoline nitrogen, which can alter cellular uptake and lysosomal accumulation—a key mechanism for classic 4-aminoquinoline antimalarials.[3][5] Furthermore, this specific fluorination pattern can enhance metabolic stability by blocking potential sites of oxidative metabolism on the benzene ring and modulate interactions with target proteins through unique electronic contacts.

This guide provides an in-depth look at this compound as a building block, offering field-proven insights, detailed synthetic protocols, and application examples for researchers in drug discovery.

Physicochemical Properties: The Impact of Vicinal Difluorination

While experimental data for this compound is not broadly published, its key physicochemical properties can be expertly inferred from established principles of physical organic chemistry and studies on related fluorinated aromatics. The strategic placement of two adjacent fluorine atoms creates a unique electronic environment that distinguishes it from its non-fluorinated or mono-fluorinated counterparts.

PropertyExpected Impact of 7,8-Difluoro SubstitutionRationale & Causality
Basicity (pKa) Lower pKa (less basic quinoline nitrogen) compared to non-fluorinated or 7-chloro analogues.The two strongly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect on the quinoline ring system. This effect reduces the electron density on the ring nitrogen (N1), making its lone pair of electrons less available to accept a proton, thereby lowering its basicity.[3] This modulation is critical for controlling cellular compartmentalization, such as lysosomotropic accumulation.
Lipophilicity (LogP/LogD) Higher Lipophilicity compared to a non-substituted analogue.While fluorine is highly electronegative, its substitution for hydrogen on an aromatic ring typically increases lipophilicity. The C-F bond is highly polarized but does not participate in hydrogen bonding as a donor, and it can mask the polar surface area of the underlying C-H bonds, leading to a more hydrophobic surface.[6] This can enhance membrane permeability and improve oral bioavailability.
Metabolic Stability Enhanced Stability against oxidative metabolism.The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) and resistant to enzymatic cleavage. Placing fluorine atoms at the C7 and C8 positions blocks these sites from common Phase I metabolic attacks, such as hydroxylation by cytochrome P450 enzymes. This often leads to an increased plasma half-life and improved pharmacokinetic profile.
Dipole Moment Altered Molecular Dipole The vicinal C-F bonds introduce strong, localized dipoles. The resulting change in the overall molecular dipole moment can significantly influence solubility and, crucially, alter non-covalent binding interactions (e.g., dipole-dipole, ion-dipole) within a protein's active site, potentially leading to enhanced binding affinity or improved selectivity.

Synthetic Pathways & Key Transformations

The 4-amino group of this compound is a versatile synthetic handle for elaboration. The primary transformations involve forming new carbon-nitrogen or nitrogen-acyl bonds to introduce diverse side chains and build molecular complexity. The key to success lies in selecting the appropriate reaction conditions to functionalize the exocyclic amino group without affecting the quinoline core.

Below is a logical workflow for utilizing this building block, starting from its likely synthesis to its derivatization into final target molecules.

G cluster_0 Building Block Synthesis cluster_1 Derivatization A 2,3-Difluoroaniline C Cyclization (e.g., Gould-Jacobs) A->C B Diethyl Malonate B->C D 4-Hydroxy-7,8-difluoroquinoline C->D E Chlorination (POCl3) D->E F 4-Chloro-7,8-difluoroquinoline E->F G Amination (NH4OH or equiv.) F->G H This compound G->H K Buchwald-Hartwig or SNAr Coupling H->K L Acylation / Amide Coupling H->L I Aryl/Heteroaryl Halide I->K J Acyl Chloride or Carboxylic Acid J->L M N-Aryl-4-amino-7,8- difluoroquinoline K->M N N-Acyl-4-amino-7,8- difluoroquinoline L->N

Caption: General workflow for synthesis and derivatization.

Experimental Protocols

The following protocols are representative methodologies adapted from highly analogous systems and established chemical principles.[7][8][9] Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of this compound with an activated aryl halide. This method is effective when the aryl halide is substituted with strong electron-withdrawing groups that activate the ring towards nucleophilic attack.

  • Rationale: The exocyclic 4-amino group acts as a nucleophile, displacing a halide on an electron-deficient aromatic ring. The reaction is typically driven by heat and facilitated by a base to neutralize the generated HX. The choice of a high-boiling polar aprotic solvent like NMP or DMF is crucial for solubilizing the reactants and achieving the necessary reaction temperatures.[9]

  • Step-by-Step Methodology:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the activated aryl halide (e.g., 2,4-dichlorobenzonitrile, 1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 8-24 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Protocol 2: N-Acylation to Form Amide Derivatives

This protocol details the formation of an amide bond between this compound and a carboxylic acid derivative.

  • Rationale: This standard amide bond formation is one of the most common and reliable reactions in medicinal chemistry. Using an acyl chloride is highly efficient but can be sensitive to moisture. Alternatively, using a carboxylic acid with a peptide coupling agent (like HATU or EDC/HOBt) offers a milder, more versatile approach that is tolerant of a wider range of functional groups. A non-nucleophilic base like DIPEA is used to neutralize acids without competing in the reaction.[8]

  • Step-by-Step Methodology (using a coupling agent):

    • In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq.) and a coupling agent such as HATU (1.1 eq.) in anhydrous DMF.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.), to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the activated acid mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography or recrystallization to obtain the pure N-acyl derivative.

Applications & Structure-Activity Relationship (SAR) Insights

While published data on this compound is sparse, its structural similarity to other fluorinated quinolines used in drug discovery allows for strong inferences about its potential applications. The primary area of interest is in the development of kinase inhibitors for oncology.

Many FDA-approved kinase inhibitors, such as Bosutinib, feature a 4-anilinoquinoline core.[10] Research into EGFR inhibitors has demonstrated that 7-fluoro-4-anilinoquinoline derivatives exhibit potent anti-proliferative activity against cancer cell lines.[7] It is highly probable that the 7,8-difluoro substitution pattern would be explored to further modulate kinase selectivity, cell permeability, and metabolic stability.

A concrete, albeit complex, application of a related scaffold is found in patent literature describing inhibitors of Kinesin Family Member 18A (KIF18A), a target for aneuploid cancers. One example includes a (R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-1H-pyrazolo[4,3-c]quinolin core, highlighting the utility of the 7,8-difluoroquinoline motif in constructing complex, biologically active molecules.[11]

Compound ClassTarget FamilyRationale for 7,8-Difluoro ScaffoldKey SAR Insights from Analogs[7][12]
4-Anilinoquinolines Tyrosine Kinases (e.g., EGFR, Src)Modulate hinge-binding interactions; improve metabolic stability and oral bioavailability.The 4-anilino moiety is crucial for binding in the ATP pocket. Substitutions on the aniline ring are tuned to optimize potency and selectivity. The 7-position substituent significantly impacts activity, with fluorine often being beneficial.[7]
4-(Alkylamino)quinolines Lysosomal targets (Antimalarials), Akt pathway modulators (Anticancer)Alter pKa to control lysosomal accumulation; enhance membrane permeability.A basic side chain is essential for antimalarial activity. For anticancer applications, specific side chains can sensitize tumor cells to other inhibitors. A 7-fluoro analog was shown to be highly effective in sensitizing cancer cells to Akt inhibitors.[12]

Conclusion and Future Outlook

This compound is a valuable and strategic building block for modern medicinal chemistry. It combines the privileged 4-aminoquinoline scaffold with a unique vicinal difluoro substitution pattern that offers chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of their lead compounds. While its direct applications are still emerging in the public literature, its potential, particularly in the realm of kinase inhibitor discovery, is significant. The protocols and insights provided herein serve as a robust foundation for researchers looking to leverage the unique properties of this scaffold to develop the next generation of targeted therapeutics.

References

  • Yuan, Z., et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 19(8), 11523-11534. Available at: [Link]

  • Romero, E. L., et al. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 11, 1245948. Available at: [Link]

  • Loid-Ramos, P., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]

  • Hu, C., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(2), 824-830. Available at: [Link]

  • Kaur, K., et al. (2022). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 22(1), 53-68. Available at: [Link]

  • Boschelli, D. H., et al. (2008). Facile Preparation of New 4-phenylamino-3-quinolinecarbonitrile Src Kinase Inhibitors via 7-fluoro Intermediates: Identification of Potent 7-amino Analogs. Bioorganic & Medicinal Chemistry, 16(1), 405-412. Available at: [Link]

  • Aparicio, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]

  • Tamayo, N. A., et al. (2025). KIF18A inhibitors. U.S. Patent No. 12,441,736. U.S. Patent and Trademark Office. Available at: [Link]

  • Lorthiois, E., et al. (2012). Privileged Scaffolds for Library Design and Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 15(10), 783-795. Available at: [Link]

  • Aparicio, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

  • Solomon, V. R., et al. (2010). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & Medicinal Chemistry, 18(4), 1557-1565. Available at: [Link]

  • Romero, E. L., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1177993. Available at: [Link]

  • Musiol, R. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Current Organic Chemistry, 21(23), 2335-2351. Available at: [Link]

  • Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Available at: [Link]

  • Liu, K., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]

  • Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 18(8), 627-637. Available at: [Link]

  • Parapini, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836. Available at: [Link]

  • Schering Corporation. (2008). Compositions comprising diazepinoindole derivatives as kinase inhibitors. European Patent No. EP1947102A1. Google Patents.
  • Liu, K., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]

  • Melato, S., et al. (2007). Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. Bioorganic & Medicinal Chemistry Letters, 17(19), 5349-5353. Available at: [Link]

  • PubChem. 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Egan, T. J., et al. (2008). The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. Malaria Journal, 7, 124. Available at: [Link]

  • Ray, P., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. Journal of Medicinal Chemistry, 53(9), 3677–3687. Available at: [Link]

  • Bączek, T., et al. (2018). Cytisine basicity, solvation, logP, and logD theoretical determination as tool for bioavailability prediction. Journal of Molecular Modeling, 24(10), 283. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of 4-Amino-7,8-difluoroquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Amino-7,8-difluoroquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The introduction of fluorine atoms into the quinoline ring system can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. Specifically, the 7,8-difluoro substitution pattern is of particular interest due to the strong electron-withdrawing nature of the fluorine atoms, which can influence molecular interactions with biological targets and enhance metabolic stability.

This application note provides a comprehensive guide for the derivatization of this compound, a promising scaffold for the generation of novel compound libraries for biological screening. We will detail a plausible synthetic route to obtain the starting material, followed by robust protocols for its derivatization via acylation, sulfonylation, and reductive amination. Furthermore, we will outline established protocols for the biological evaluation of the synthesized derivatives, with a focus on anticancer and antimicrobial screening, including DNA gyrase inhibition assays.

Synthesis of the Starting Material: this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

This procedure is adapted from the Gould-Jacobs reaction, a classic method for quinoline synthesis.

  • Condensation: In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting intermediate, diethyl 2-((2,3-difluorophenyl)amino)methylene)malonate, is added dropwise to a preheated high-boiling point solvent such as diphenyl ether at 250 °C. Maintain the temperature for 30 minutes to effect cyclization.

  • Saponification and Decarboxylation: The cyclized product, 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, is then saponified by refluxing with an aqueous solution of sodium hydroxide (2.0 eq). After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. The carboxylic acid can then be decarboxylated by heating at its melting point to yield 7,8-difluoro-4-hydroxyquinoline.

Step 2: Synthesis of 4-Chloro-7,8-difluoroquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step for subsequent nucleophilic substitution.

  • To a flask containing 7,8-difluoro-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) as both reagent and solvent.[2]

  • Heat the mixture to reflux (approximately 105 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-7,8-difluoroquinoline. Purification can be achieved by column chromatography.[2]

Step 3: Synthesis of this compound

The final step involves the amination of the 4-chloroquinoline.

  • In a sealed vessel, dissolve 4-chloro-7,8-difluoroquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonium hydroxide.

  • Heat the mixture at 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.

  • The organic layer is washed with brine, dried, and concentrated to give the crude this compound, which can be purified by column chromatography or recrystallization.

Derivatization Strategies at the 4-Amino Position

The primary amino group at the C-4 position of the quinoline ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to build a compound library. The electron-withdrawing nature of the 7,8-difluoro substituents may decrease the nucleophilicity of the 4-amino group, potentially requiring slightly more forcing reaction conditions compared to non-fluorinated analogues.

I. Acylation: Formation of Amide Derivatives

Acylation of the 4-amino group to form amides is a robust and widely used reaction in medicinal chemistry.

Rationale: Amide bond formation introduces a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). The resulting amides can participate in hydrogen bonding interactions with biological targets.

Caption: General workflow for the acylation of this compound.

Protocol: Acylation with Acyl Chlorides

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a suitable base, such as pyridine or triethylamine (TEA) (1.2-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentProductExpected Yield (%)
Acetyl chlorideN-(7,8-difluoroquinolin-4-yl)acetamide85-95
Benzoyl chlorideN-(7,8-difluoroquinolin-4-yl)benzamide80-90
Cyclopropanecarbonyl chlorideN-(7,8-difluoroquinolin-4-yl)cyclopropanecarboxamide75-85
II. Sulfonylation: Synthesis of Sulfonamide Analogues

The sulfonamide group is a key pharmacophore in many clinically used drugs. Its introduction can significantly alter the electronic and steric properties of the parent molecule.

Rationale: Sulfonamides are excellent hydrogen bond donors and can mimic the tetrahedral transition state of some enzymatic reactions. The strong electron-withdrawing nature of the sulfonyl group will further modulate the electronic properties of the quinoline ring.

Protocol: Sulfonylation with Sulfonyl Chlorides

  • Dissolve this compound (1.0 eq) in anhydrous pyridine, which acts as both solvent and base.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours. Monitor by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with dilute copper sulfate solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

ReagentProductExpected Yield (%)
Methanesulfonyl chlorideN-(7,8-difluoroquinolin-4-yl)methanesulfonamide70-85
Benzenesulfonyl chlorideN-(7,8-difluoroquinolin-4-yl)benzenesulfonamide75-90
4-Toluenesulfonyl chlorideN-(7,8-difluoroquinolin-4-yl)-4-methylbenzenesulfonamide80-95
III. Reductive Amination: Introduction of Alkyl Chains

Reductive amination is a powerful method for forming C-N bonds and introducing a wide range of alkyl and arylalkyl substituents.

Rationale: This method allows for the introduction of diverse side chains, which can modulate lipophilicity, basicity, and steric bulk, properties that are critical for pharmacokinetic and pharmacodynamic profiles.

Protocol: One-Pot Reductive Amination

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[3]

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

ReagentProductExpected Yield (%)
FormaldehydeN-methyl-7,8-difluoroquinolin-4-amine60-75
BenzaldehydeN-benzyl-7,8-difluoroquinolin-4-amine65-80
AcetoneN-isopropyl-7,8-difluoroquinolin-4-amine55-70

Biological Screening Protocols

The synthesized library of this compound derivatives should be subjected to a panel of biological assays to identify potential therapeutic leads. Based on the known activities of fluoroquinolones, initial screening should focus on anticancer and antimicrobial activities.

I. Anticancer Activity Screening

Rationale: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of topoisomerases, kinases, and induction of apoptosis.[4]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

II. Antimicrobial Activity Screening

Rationale: Fluoroquinolones are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV.[5][6]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) according to CLSI guidelines.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

III. Mechanistic Assay: DNA Gyrase Inhibition

Rationale: Given that a primary mechanism of action for fluoroquinolones is the inhibition of DNA gyrase, a direct enzymatic assay can provide valuable mechanistic insight.[8]

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[8]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction at 37 °C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or nicked DNA. The IC₅₀ value can be determined from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and derivatization protocols outlined in this application note provide a robust framework for generating a diverse chemical library. The subsequent biological screening protocols offer a clear path to identify and characterize compounds with potential anticancer and antimicrobial activities. The strong electron-withdrawing nature of the 7,8-difluoro substituents is anticipated to confer unique biological properties, making this an exciting area for further investigation in drug discovery.

References

  • Mechanism of Action of Fluoroquinolones - YouTube. (2017, September 21). Retrieved from [Link]

  • CLSI. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. CLSI document M100.
  • BrainKart. (2017, September 25). Dna Gyrase Inhibitors : Fluoroquinolones. Retrieved from [Link]

  • Leyva-Ramos, S., et al. (2017).
  • Tunitskaya, V. L., et al. (2011). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds.
  • Patel, A. B., et al. (2019). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 178, 514-548.
  • Sato, K., et al. (1992). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry, 57(23), 6372-6375.
  • Fedorov, A. Y., et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • García-Álvarez, R., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(30), 6215-6223.
  • Jafari, E., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 717-727.
  • Wang, X., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 987654.
  • Ishihara, K., et al. (2003).
  • Watson, M. P., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5562–5565.
  • MacMillan, D. W. C., et al. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Al-Otaibi, J. S., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4321.
  • ResearchGate. (n.d.). Some reported quinolines with potential anticancer activity. Retrieved from [Link]

  • Chusov, D., et al. (2022).
  • Wu, J., et al. (2024).
  • González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Antibiotics, 11(11), 1599.
  • Wang, H., et al. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 28(2), 456-460.
  • García-Álvarez, R., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. PubMed.
  • Jafari, E., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed.
  • Szymański, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6543.
  • Kelly, J. X., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5134-5138.
  • Guan, Y. F., et al. (2021).
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.
  • Lee, Y. J., et al. (2014). 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells. International Immunopharmacology, 23(2), 563-571.
  • Burgess, S. J., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(17), 6477–6489.
  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity Against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium Falciparum. PLoS ONE, 10(10), e0140878.
  • Sparatore, A., et al. (2020). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 25(18), 4166.
  • Olaru, A., et al. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 66(10), 1605-1608.
  • Romero, M. H., & Delgado, J. L. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1357924.
  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.
  • Ribeiro, C. S. M., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • Al-Otaibi, J. S., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4321.
  • Ferreira, L. G., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1599.
  • Wang, Z., et al. (2020). Recent Advances of Sulfonylation Reactions in Water. Current Organic Synthesis, 17(7), 516-527.
  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 968-971.
  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • J. R. Geigy A.-G. (1983). Process for the preparation of 4-hydroxy quinolines. EP0097585A1.

Sources

Application Notes & Protocols: Leveraging 4-Amino-7,8-difluoroquinoline for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved kinase inhibitors.[1][2][3] Strategic functionalization of this privileged core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide introduces 4-Amino-7,8-difluoroquinoline, a readily available starting material[4], as a strategic building block for the next generation of kinase inhibitors. The vicinal difluoro substitution at the C7 and C8 positions offers a unique electronic profile, poised to enhance metabolic stability and introduce novel interactions within the ATP-binding pocket of target kinases. Herein, we provide a comprehensive framework, including field-proven synthetic protocols and strategic insights, to empower researchers in drug discovery to construct diverse libraries of potent and selective kinase inhibitors from this versatile scaffold.

The Strategic Rationale: Why 7,8-Difluoro Substitution?

The decision to incorporate fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. However, the vicinal 7,8-difluoro pattern on the 4-aminoquinoline core offers specific, compelling advantages:

  • Modulation of Basicity: The potent, electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the quinoline ring nitrogen. This can be critical for disrupting the conserved water-mediated hydrogen bond network often observed between inhibitors and the kinase hinge region, potentially leading to altered binding modes and improved selectivity.[5]

  • Metabolic Blocking: The C-F bond is exceptionally strong. Fluorine atoms at C7 and C8 can act as effective metabolic blockers, preventing oxidative metabolism at these positions by Cytochrome P450 enzymes, which can lead to improved bioavailability and a longer half-life.

  • Enhanced Binding Interactions: The polarized C-F bond can engage in favorable orthogonal dipole-dipole interactions or form specific hydrogen bonds with amino acid residues in the ATP-binding site, contributing to higher binding affinity.

  • Vector for Further Synthesis: As will be demonstrated, the electron-deficient nature of the benzene portion of the quinoline ring can activate the C7 position for nucleophilic aromatic substitution (SNAr), providing a late-stage diversification point.[6]

Scaffold This compound pKa Modulated pKa of Quinoline Nitrogen Scaffold->pKa Metabolism Blocked Metabolic Hotspots (C7/C8) Scaffold->Metabolism Binding Novel Binding Interactions (Dipole, H-Bonding) Scaffold->Binding Reactivity Activated for SₙAr at C7 Position Scaffold->Reactivity

Key strategic advantages of the 7,8-difluoroquinoline scaffold.

General Synthetic Workflow for Library Development

A robust and flexible synthetic plan is crucial for generating a diverse chemical library. We propose a workflow that allows for diversification at two key positions: the C4-amino group and the C3-position of the quinoline core. This dual-vector approach enables a thorough exploration of the structure-activity relationship (SAR).

Start 4-Chloro-7,8- difluoroquinoline (Key Precursor) Intermediate 4-Anilino-7,8- difluoroquinoline (Intermediate Class I) Start->Intermediate SₙAr with Ar-NH₂ (Vector 1) Iodination Electrophilic Iodination (NIS) Intermediate->Iodination IodoIntermediate 4-Anilino-3-iodo-7,8- difluoroquinoline (Intermediate Class II) Iodination->IodoIntermediate Final Diverse Kinase Inhibitor Library IodoIntermediate->Final Suzuki Coupling with R-B(OH)₂ (Vector 2)

Proposed workflow for dual-vector library synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a controlled laboratory setting. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 4-Anilino-7,8-difluoroquinoline Derivatives via SNAr

This protocol details the nucleophilic aromatic substitution reaction, a fundamental step in constructing the core of many kinase inhibitors.[5][7] The reaction couples a precursor, 4-chloro-7,8-difluoroquinoline (which can be synthesized from this compound via diazotization followed by a Sandmeyer reaction, or sourced commercially), with a desired aniline.

Rationale: The C4 position of the quinoline ring is highly activated towards nucleophilic attack, especially when protonated. The use of an acid catalyst facilitates the reaction, while a high-boiling polar solvent like isopropanol or NMP ensures the reactants remain in solution at elevated temperatures.[8]

Materials:

  • 4-Chloro-7,8-difluoroquinoline (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP)

  • Pyridine hydrochloride or catalytic HCl (0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Petroleum ether or Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • To a round-bottom flask, add 4-chloro-7,8-difluoroquinoline (1.0 equiv), the desired substituted aniline (1.2 equiv), and isopropanol (approx. 0.1 M concentration).

  • Add pyridine hydrochloride or a single drop of concentrated HCl as a catalyst.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once complete, cool the mixture to room temperature. A precipitate of the product hydrochloride salt may form.

  • Add petroleum ether or hexanes to fully precipitate the product and stir for 30 minutes.

  • Filter the solid product and wash with cold isopropanol/hexane mixture.

  • To obtain the free base, suspend the solid in a biphasic mixture of ethyl acetate and saturated NaHCO₃ solution and stir until all solid dissolves.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the title compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: C3-Iodination of 4-Anilino-7,8-difluoroquinoline

This protocol installs a halogen at the C3 position, creating a crucial handle for subsequent palladium-catalyzed cross-coupling reactions.

Rationale: The C3 position of the 4-aminoquinoline scaffold is electron-rich and susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodine source that is well-tolerated by many functional groups.

Materials:

  • 4-Anilino-7,8-difluoroquinoline derivative (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Round-bottom flask, protected from light

  • Magnetic stirrer

Procedure:

  • Dissolve the 4-anilino-7,8-difluoroquinoline substrate (1.0 equiv) in acetonitrile in a round-bottom flask wrapped in aluminum foil.

  • Add N-Iodosuccinimide (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-iodo intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for forming C-C bonds.[9][10]

Rationale: The Suzuki coupling is highly robust and tolerates a vast array of functional groups. It involves the reaction of the C3-iodo intermediate with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10]

Materials:

  • 4-Anilino-3-iodo-7,8-difluoroquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 3-iodoquinoline substrate (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction by LC-MS. Reactions are often complete within 8-24 hours.[11]

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Target Validation and SAR Exploration

The synthesized compounds are primed for evaluation against a panel of kinases implicated in oncology, such as EGFR, HER2, Src, and Akt.[5][6][12] The structural diversity generated through the dual-vector synthesis allows for a systematic exploration of the Structure-Activity Relationship (SAR).

Illustrative SAR Data Table

The following table presents hypothetical data to illustrate how SAR could be analyzed. The goal is to identify trends where specific substitutions at the R¹ (C3-position) and R² (aniline) positions confer potency and selectivity.

Compound IDR¹ (from Suzuki Coupling)R² (from Aniline)EGFR IC₅₀ (nM)Src IC₅₀ (nM)
INH-001 H3-chloro250850
INH-002 H3-ethynyl180600
INH-003 Phenyl3-chloro95720
INH-004 4-pyridyl3-chloro701500
INH-005 4-pyridyl3-ethynyl15 980
INH-006 4-(N-Me-piperazinyl)phenyl3-ethynyl25 1100

Analysis of Hypothetical Data:

  • Comparing INH-001 and INH-003 , the addition of a phenyl group at C3 (R¹) appears to improve EGFR inhibition.

  • The introduction of a hydrogen bond acceptor (4-pyridyl group) in INH-004 further enhances potency while potentially reducing off-target Src activity.

  • The combination of the 4-pyridyl group at R¹ and a small, potent 3-ethynyl group at R² (INH-005 ) results in a highly potent EGFR inhibitor.

  • Adding a solubilizing group like N-methylpiperazine (INH-006 ) slightly reduces potency but would be expected to dramatically improve aqueous solubility and pharmacokinetic properties.

Target Signaling Pathway

The synthesized inhibitors would typically target the ATP-binding site of receptor tyrosine kinases like EGFR, thereby blocking downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, which are critical for tumor cell proliferation and survival.

Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Ras Ras/MAPK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Inhibitor Synthesized Inhibitor Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival Ras->Proliferation PI3K->Proliferation

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 4-Amino-7,8-difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Investigating 4-Amino-7,8-difluoroquinolines

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities, including potent anticancer effects.[1][2] The 4-aminoquinoline substructure, famously represented by the antimalarial drug chloroquine, has garnered significant attention in oncology for its ability to induce apoptosis, inhibit autophagy, and modulate critical cell signaling pathways.[3][4]

The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. While 7-fluoro substituted 4-aminoquinolines have shown promising cytotoxicity against breast cancer cell lines[5][6], the specific biological impact of a 7,8-difluoro substitution pattern remains largely unexplored. This unique substitution could alter the electronic and steric properties of the quinoline ring, potentially leading to novel interactions with biological targets and a distinct anticancer profile.

This guide provides a comprehensive framework for the synthesis, characterization, and rigorous biological evaluation of novel 4-Amino-7,8-difluoroquinoline derivatives. It is designed to equip researchers with the necessary protocols to assess cytotoxicity, elucidate the mechanism of action, and validate potential therapeutic targets.

II. Synthesis and Characterization

The foundational step in evaluating these novel compounds is their chemical synthesis. A common and effective method involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with a desired amine.[5][7]

Protocol 1: General Synthesis of this compound Derivatives

Causality: This protocol leverages the reactivity of the C4-chlorine on the quinoline ring, which is activated towards nucleophilic attack by the ring nitrogen. Heating the reaction, often without a solvent (neat), provides the necessary energy to overcome the activation barrier for the substitution reaction. The basic workup neutralizes any acid formed and allows for the extraction of the amine-containing product into an organic solvent for purification.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R1 4-Chloro-7,8-difluoroquinoline P1 4-Amino(R,R')-7,8-difluoroquinoline R1->P1 Heat (e.g., 120-130°C) Purification R2 Primary/Secondary Amine (R-NHR') R2->P1

Caption: General synthesis of 4-aminoquinoline derivatives.

Step-by-Step Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine 4-chloro-7,8-difluoroquinoline (1.0 equivalent) with the desired primary or secondary amine (2.0-3.0 equivalents).

  • Heating: Heat the mixture to 120–130°C with continuous stirring for 6-8 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC) to track the consumption of the starting material.[5]

  • Cooling & Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the residue with dichloromethane or another suitable organic solvent.

  • Extraction: Wash the organic layer successively with a 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine. This removes unreacted starting materials and acidic byproducts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and elemental analysis.

III. Biological Evaluation: A Tiered Approach

A systematic workflow is crucial for efficiently evaluating the anticancer potential of newly synthesized derivatives. The process begins with broad cytotoxicity screening and funnels promising candidates into detailed mechanistic studies.

G start Synthesized This compound Derivatives screen Tier 1: In Vitro Cytotoxicity Screening (e.g., MTT/SRB Assay) start->screen select Select Lead Compounds (Based on IC50 / GI50 values) screen->select mechanistic Tier 2: Mechanism of Action Studies select->mechanistic apoptosis Apoptosis Assay (Annexin V / PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle western Mechanism Validation (Western Blot) mechanistic->western end Identify Promising Anticancer Agent apoptosis->end cell_cycle->end western->end

Caption: A tiered workflow for biological evaluation.

Tier 1: In Vitro Cytotoxicity Screening

The first objective is to determine the concentration-dependent cytotoxic effect of the derivatives on various cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[8][9]

Protocol 2: Cytotoxicity Assessment using MTT Assay

Causality: This assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells. A potent anticancer compound will result in fewer viable cells and thus a lower absorbance reading.[7]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a concentrated stock solution (typically in DMSO). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (cells treated with medium containing the same final concentration of DMSO) and a blank control (medium only). Incubate the plate for 48 or 72 hours.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently agitate the plate for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.

Data Presentation: Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across different cell lines and compounds.

Compound ID Derivative Structure IC₅₀ (µM) on MCF-7 IC₅₀ (µM) on A549 IC₅₀ (µM) on HCT116
DFAQ-01R = -CH₃Experimental ValueExperimental ValueExperimental Value
DFAQ-02R = -CH₂CH₃Experimental ValueExperimental ValueExperimental Value
DoxorubicinPositive ControlReference ValueReference ValueReference Value
Tier 2: Elucidating the Mechanism of Action

Compounds that exhibit potent cytotoxicity (low micromolar or nanomolar IC₅₀ values) should be advanced to mechanistic studies. Key questions to address are: How do these compounds kill cancer cells? Do they induce programmed cell death (apoptosis)? Do they interfere with cell division (cell cycle)?

Potential Mechanisms of Action for Quinoline Derivatives: Many quinoline-based anticancer agents function by inducing apoptosis and/or causing cell cycle arrest, often through the inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[11][12][13]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Inhibitor This compound Derivative (Hypothesized) Inhibitor->Akt INHIBITS

Sources

Application Notes and Protocols for the Antibacterial Screening of Compounds Derived from 4-Amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 4-Amino-7,8-difluoroquinoline Derivatives in an Era of Antimicrobial Resistance

The quinolone class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades.[1][2] Their efficacy stems from their ability to inhibit bacterial DNA synthesis by targeting essential enzymes, DNA gyrase and topoisomerase IV.[1][][4][5][6] This mechanism effectively halts bacterial replication and transcription.[4] The addition of fluorine atoms to the quinolone core, creating fluoroquinolones, significantly enhanced their antibacterial spectrum and potency.[2]

This guide focuses on derivatives of this compound, a scaffold with significant potential for the development of novel antibacterial agents. The strategic placement of the amino group and difluoro substitutions can influence the compound's interaction with target enzymes and its overall pharmacological properties. As antimicrobial resistance continues to be a global health crisis, the exploration of new quinolone derivatives is a critical area of research.[7]

These application notes provide a comprehensive framework for researchers to systematically screen and evaluate the antibacterial efficacy of newly synthesized this compound derivatives. The protocols herein are designed to be robust and reproducible, adhering to established standards in antimicrobial susceptibility testing.

Core Principles and Mechanistic Insights

Fluoroquinolones exert their bactericidal effects by forming a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[6] This complex traps the enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death.[6] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[4][5] Resistance to fluoroquinolones often arises from mutations in the genes encoding these enzymes, which reduces the binding affinity of the drug.[][4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This is a gold-standard method for susceptibility testing.[10][11]

Materials:

  • Test compounds (this compound derivatives)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 3366)[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Sterile 96-well microtiter plates[13]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)[12]

  • Multichannel pipette

Procedure:

  • Preparation of Test Compounds and Controls:

    • Prepare a stock solution of each test compound and the reference antibiotic in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.[14]

    • Create a working solution by diluting the stock solution in CAMHB to twice the highest desired test concentration.[13]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies and suspend them in sterile saline.[9]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Microtiter Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[12][13]

    • Add 200 µL of the working solution of the test compound (or control) to well 1.[12]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process down to well 10. Discard 100 µL from well 10.[12][13]

    • Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (broth only).[8][13]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).[13] This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agent.

    • Incubate the plate at 35 ± 2°C for 18-24 hours.[12]

  • Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8][9][15]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17][18] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.[16]

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or inoculation loop

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[12]

    • Spot-inoculate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[12]

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18]

Interpretation:

  • A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[12][16]

Protocol 3: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[19][20][21] It provides a qualitative or semi-quantitative measure of efficacy based on the size of the zone of inhibition.[21]

Materials:

  • Test compounds and reference antibiotic

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.[20]

  • Well Creation and Application of Test Compounds:

    • Aseptically punch wells (6 mm in diameter) into the inoculated agar plate using a sterile cork borer.[19][22]

    • Carefully add a fixed volume (e.g., 100 µL) of a known concentration of the test compound or reference antibiotic into each well.[19] A negative control (solvent used to dissolve the compounds) should also be included.[19]

  • Incubation and Measurement:

    • Allow the plates to stand for a short period (e.g., 30 minutes) to allow for diffusion of the compounds into the agar.[19]

    • Incubate the plates at 37°C for 18-24 hours.[19]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[23]

Data Presentation and Interpretation

Quantitative data from the antibacterial screening should be summarized in a clear and structured format for easy comparison.

Table 1: Representative Data Summary for Antibacterial Screening

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) at [X] µg/mL
Derivative 1 E. coli ATCC 2592248218
S. aureus ATCC 2921324222
Derivative 2 E. coli ATCC 25922832415
S. aureus ATCC 29213416419
Ciprofloxacin E. coli ATCC 259220.250.5230
S. aureus ATCC 292130.51228

Interpretation of Results:

  • MIC: A lower MIC value indicates greater potency.[24]

  • MBC/MIC Ratio: A ratio of ≤ 4 is indicative of bactericidal activity.[12][16]

  • Zone of Inhibition: A larger diameter suggests greater susceptibility of the organism to the compound.

  • It is crucial not to directly compare the MIC value of one antibiotic to another to determine superiority.[25][26] Susceptibility is determined by comparing the MIC to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI).[24][27][28][29]

Visualizations

Mechanism of Action of Fluoroquinolones

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Ternary_Complex_Gyrase Ternary Complex: Drug-Gyrase-DNA DNA_Gyrase->Ternary_Complex_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive target) Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Decatenation Ternary_Complex_TopoIV Ternary Complex: Drug-TopoIV-DNA Topoisomerase_IV->Ternary_Complex_TopoIV Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topoisomerase_IV Decatenation Fluoroquinolone This compound Derivative Fluoroquinolone->Ternary_Complex_Gyrase Fluoroquinolone->Ternary_Complex_TopoIV DSB Double-Strand Breaks Ternary_Complex_Gyrase->DSB Ternary_Complex_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_diffusion Agar Well Diffusion Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Create_Wells Create Wells and Add Compounds Compound_Prep->Create_Wells Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Bacteria Inoculum_Prep->Inoculate Lawn_Culture Create Bacterial Lawn on MHA Plate Inoculum_Prep->Lawn_Culture Serial_Dilution->Inoculate Incubate_MIC Incubate 18-24h at 35°C Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto MHA Plates Read_MIC->Subculture Incubate_MBC Incubate 18-24h at 35°C Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC Lawn_Culture->Create_Wells Incubate_Diffusion Incubate 18-24h at 37°C Create_Wells->Incubate_Diffusion Measure_Zone Measure Zone of Inhibition Incubate_Diffusion->Measure_Zone

Caption: Workflow for antibacterial screening.

References

  • Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview. Retrieved from [Link]

  • Qin, L.-L., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Hooper, D. C. (n.d.). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • MSD Manual Professional Edition. (2023, July 18). Fluoroquinolones. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Retrieved from [Link]

  • plotka, M., & boukherroub, r. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Acharya, T. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • ResearchGate. (2024, June). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Retrieved from [Link]

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • PMC - PubMed Central. (2025, January 17). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • ResearchGate. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Antibacterial Efficacy. (2023, November 3). Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • PMC - NIH. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • PMC - NIH. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]

  • IDstewardship. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • IDEXX.com. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]

  • MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Synthesis, antimalarial-, and antibacterial activity evaluation of some new 4-aminoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and antibacterial activity evaluation of some novel 7-chloro-4- aminoquinoline derivatives | Request PDF. Retrieved from [Link]

  • NIH. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Assay Development of 4-Amino-7,8-difluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Historically, 4-aminoquinolines like chloroquine have been mainstays in the treatment of malaria. More broadly, the quinoline framework is found in compounds developed as anticancer, antibacterial, and anti-inflammatory agents. The introduction of fluorine atoms onto the quinoline core, as in the case of 4-Amino-7,8-difluoroquinoline analogs, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often enhancing metabolic stability, membrane permeability, and target affinity.

Given the therapeutic precedent of related structures, novel this compound analogs represent a promising starting point for drug discovery campaigns. However, without a predetermined biological target, a systematic in vitro assay cascade is essential to elucidate their biological activity, mechanism of action, and potential liabilities. This guide provides a comprehensive, tiered framework for researchers, scientists, and drug development professionals to systematically characterize this class of compounds. The protocols herein are designed as self-validating systems, emphasizing scientific causality and adherence to regulatory standards.

A Tiered Strategy for In Vitro Characterization

A logical progression of assays is crucial for efficient and cost-effective compound characterization. We propose a three-tiered approach, moving from broad phenotypic screening to specific target identification and finally to essential safety profiling. This strategy allows for early go/no-go decisions and ensures that only the most promising candidates advance.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Target Deconvolution & Mechanism of Action (MoA) cluster_2 Tier 3: ADME/Tox Safety Profiling T1_Anticancer Anticancer Activity (e.g., NCI-60 Screen, MTT/ATP assays) T2_TargetID Target Identification (Affinity Chromatography, etc.) T1_Anticancer->T2_TargetID Active Hit T1_Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution for MIC) T2_Enzyme Enzymatic Assays (DNA Gyrase/Topoisomerase IV) T1_Antimicrobial->T2_Enzyme Active Hit T1_Antimalarial Antimalarial Activity (e.g., SYBR Green I Assay) T1_Antimalarial->T2_TargetID Active Hit T2_CETSA Target Engagement (Cellular Thermal Shift Assay - CETSA) T2_TargetID->T2_CETSA Hypothesized Target T2_Pathway Pathway Analysis (Western Blot, Reporter Assays) T2_CETSA->T2_Pathway Confirmed Engagement T3_CYP Metabolic Stability (CYP450 Inhibition) T2_CETSA->T3_CYP Characterized MoA T2_Enzyme->T2_CETSA Validate Target T2_Enzyme->T3_CYP Characterized MoA T3_hERG Cardiotoxicity (hERG Channel Assay) T3_CYP->T3_hERG T3_Selectivity Selectivity Profiling (Against related targets/cell lines) T3_hERG->T3_Selectivity

Caption: Tiered workflow for in vitro characterization of novel compounds.

Tier 1: Primary Phenotypic Screening

The initial goal is to cast a wide net and determine if the this compound analogs exhibit any interesting biological activity in disease-relevant models. This stage focuses on cellular or organismal viability.

Anticancer Activity Screening

The quinoline scaffold is present in several anticancer drugs. Therefore, assessing cytotoxicity against a panel of human cancer cell lines is a logical starting point.

Rationale: The National Cancer Institute's NCI-60 screen is a powerful, publicly available resource that provides cytotoxicity data across 60 different human cancer cell lines, offering insights into potential tissue-specific activity.[1][2] Alternatively, smaller, focused panels can be screened in-house using robust viability assays.

Recommended Assays:

  • NCI-60 Human Tumor Cell Line Screen: A free service that provides comprehensive data and allows for comparison with a large database of known compounds.[2]

  • In-house Cell Viability Assays (MTT or ATP-based): For more rapid and tailored screening against specific cancer types. ATP-based assays like CellTiter-Glo® are generally more sensitive and have a simpler workflow than traditional MTT assays.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Plate cancer cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the desired final concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[3]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[3]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (100% viability) and calculate the concentration that inhibits 50% of cell viability (IC₅₀) using a non-linear regression curve fit.

Antimicrobial Activity Screening

The structural similarity to fluoroquinolones, a major class of antibiotics, strongly suggests potential antibacterial activity.

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5] It provides a quantitative measure of the compound's potency against various bacterial strains.

Protocol: Broth Microdilution for MIC Determination

This protocol is based on CLSI guidelines.[5]

  • Preparation of Compound Plate: In a 96-well microtiter plate, prepare twofold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from fresh colonies and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.[6]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the compound plate, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Parameter Recommendation Rationale
Bacterial Strains Panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa)To determine the spectrum of activity.
Growth Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for susceptibility testing.
Inoculum Density ~5 x 10⁵ CFU/mLEnsures reproducible and clinically relevant results.[6]
Incubation 35°C ± 2°C for 16-20 hoursStandard conditions for most common pathogens.[5]
Antimalarial Activity Screening

Given the legacy of 4-aminoquinolines in malaria treatment, evaluating activity against Plasmodium falciparum is a high-priority screen.

Rationale: The SYBR Green I-based fluorescence assay is a widely used, robust, and cost-effective method for high-throughput screening of antimalarial compounds. It measures the proliferation of the parasite by quantifying the amplification of its DNA.[7][8]

Protocol: SYBR Green I-Based Antimalarial Assay

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes.

  • Compound Plating: Add serial dilutions of the test compounds to a 96-well plate.

  • Assay Initiation: Add the parasite culture (typically at ~0.5% parasitemia and 2% hematocrit) to the wells. Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I dye.

    • Transfer the contents of the assay plate to a new plate and add the lysis buffer.

    • Incubate in the dark at room temperature for 1 hour.[8]

  • Data Acquisition: Read fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration.

Tier 2: Target Deconvolution and Mechanism of Action (MoA)

Once a primary activity is confirmed, the next crucial step is to understand how the compound works.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful method for verifying that a compound binds to its intended target in a physiological context (i.e., within intact cells or cell lysates).[9][10] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. A shift in the melting temperature (Tₘ) upon compound treatment is direct evidence of target engagement.[11]

G cluster_0 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (Western Blot, ELISA, etc.) D->E F 6. Plot Melting Curve (Soluble Protein vs. Temp) E->F

Caption: Workflow for a typical CETSA experiment.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step: Resuspend the treated cells in PBS and aliquot into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes in a thermal cycler, followed by a cooling step to 4°C.[9]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples to visualize the thermal shift.[12]

Enzymatic Assays: DNA Gyrase and Topoisomerase IV

Rationale: Based on the fluoroquinolone analogy, the most likely targets for antibacterial activity are DNA gyrase and topoisomerase IV.[13] Direct inhibition of these enzymes can be confirmed using biochemical assays.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: In a microfuge tube on ice, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

  • Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor (e.g., ciprofloxacin) to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[14]

  • Analysis: Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form will be inhibited in the presence of an active compound.[15] The IC₅₀ can be determined by quantifying the band intensities.

A similar protocol can be used to assess the inhibition of Topoisomerase IV , typically by measuring the inhibition of its DNA decatenation or relaxation activity.[13][16]

Tier 3: ADME/Tox Safety Profiling

Early assessment of a compound's safety profile is critical to avoid late-stage failures. Two key areas of concern for small molecules are metabolic stability and potential cardiotoxicity.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of major CYP enzymes is a primary cause of drug-drug interactions (DDIs).[17] The FDA recommends evaluating the inhibitory potential of new chemical entities against key CYP isoforms.[18]

Protocol: Multi-Isoform CYP Inhibition Assay (LC-MS/MS)

  • Incubation Setup: Prepare incubation mixtures containing human liver microsomes, a cocktail of CYP isoform-specific probe substrates, and a range of concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolites for each CYP isoform.[19]

  • Data Interpretation: Calculate the IC₅₀ value for each isoform, which is the concentration of the test compound that causes 50% inhibition of metabolite formation. A low IC₅₀ value (<1-10 µM) indicates a potential for clinical DDIs and warrants further investigation.[19]

CYP Isoform Probe Substrate Metabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4/5 Midazolam1'-Hydroxymidazolam

This table provides examples; other validated substrates can be used.

hERG Channel Inhibition

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a serious cardiac side effect that can cause fatal arrhythmias.[20] Regulatory agencies mandate hERG testing for most new drug candidates.[21]

Protocol: Automated Patch Clamp hERG Assay

Principle: Automated patch clamp systems provide a higher throughput alternative to traditional manual patch clamping for assessing compound effects on ion channels expressed in stable cell lines (e.g., HEK293).[1]

  • Cell Preparation: Use a cell line stably expressing the hERG channel. Prepare a single-cell suspension for use in the automated patch clamp system.

  • Compound Application: The system will automatically trap a cell and form a high-resistance seal. After establishing a stable baseline current, the system perfuses the cell with increasing concentrations of the test compound.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. The peak tail current is measured.[1]

  • Data Acquisition and Analysis: The system records the current throughout the experiment. The percentage of current inhibition is calculated at each compound concentration relative to the baseline. An IC₅₀ value is determined from the concentration-response curve.[22]

Data Interpretation: The IC₅₀ value is a key indicator of risk. A potent hERG inhibitor (low micromolar or nanomolar IC₅₀) is a significant safety concern. This data, combined with the expected therapeutic plasma concentration of the drug, is used to calculate a safety margin. A larger safety margin (e.g., >30-fold) is generally considered lower risk.

Assay Validation and Data Integrity

For all assays, adherence to validation principles is paramount to ensure data are reliable and reproducible. Key validation parameters, as outlined in FDA and ICH guidelines, include:

  • Specificity/Selectivity: The ability of the assay to measure the analyte of interest without interference.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

All experiments should include appropriate positive and negative controls to ensure the assay is performing as expected. For quantitative assays, standard curves should be run with each experiment.

Conclusion

The development of in vitro assays for novel compounds like this compound analogs requires a strategic, evidence-based approach. By employing a tiered system that progresses from broad phenotypic screening to specific MoA studies and critical safety profiling, researchers can efficiently identify promising lead candidates and build a comprehensive data package to support their further development. The protocols and principles outlined in this guide provide a robust framework for unlocking the therapeutic potential of this exciting chemical scaffold.

References

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Available from: [Link]

  • FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available from: [Link]

  • Johnson, K. K., et al. (2005). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American journal of tropical medicine and hygiene, 72(6), 704–707. Available from: [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Available from: [Link]

  • Bacon, D. J., et al. (2003). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 47(10), 3130–3136. Available from: [Link]

  • Scilit. (n.d.). The NCI60 human tumour cell line anticancer drug screen. Available from: [Link]

  • FDA. (2024). M12 Drug Interaction Studies. Available from: [Link]

  • Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen. Nature reviews. Cancer, 6(10), 813–823. Available from: [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Available from: [Link]

  • Maxwell, A., et al. (2006). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 120, 147–160. Available from: [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Available from: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available from: [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Available from: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available from: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available from: [Link]

  • Ashley, R. E., & Maxwell, A. (2018). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in molecular biology (Clifton, N.J.), 1703, 105–116. Available from: [Link]

  • FDA. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Available from: [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]

  • FDA. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Available from: [Link]

  • Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Available from: [Link]

  • Grimm, S. W., et al. (2009). In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput using a one-point IC50 method and multiplexing high-performance liquid chromatography. Drug Metabolism and Disposition, 37(7), 1355-1370. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1473, 117–138. Available from: [Link]

  • Atkinson, F. L., & Buckley, C. D. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2358826. Available from: [Link]

  • Wójcik, M., et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 27(22), 7788. Available from: [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Cleavage Assay. Available from: [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available from: [Link]

  • ProFoldin. (n.d.). Topoisomerase IV DNA Relaxation Assay Kits. Available from: [Link]

  • Li, Z., et al. (2017). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. Toxicology and applied pharmacology, 337, 50–60. Available from: [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. Available from: [Link]

  • Metrion Biosciences. (n.d.). Assessing hERG Data Variability with Action Potential Waveforms. Available from: [Link]

  • DeMarco, B., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e02711-23. Available from: [Link]

  • Du, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(19), e4519. Available from: [Link]

  • Braga, R. C., et al. (2023). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical research in toxicology, 36(7), 1083–1095. Available from: [Link]

  • CETSA. (n.d.). CETSA. Available from: [Link]

  • ChEMBL. (n.d.). hERG data. Available from: [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Available from: [Link]

  • Eakin, A. E., et al. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial agents and chemotherapy, 50(11), 3745–3753. Available from: [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 4-Amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 4-Aminoquinolines in Modern Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2][3] The strategic functionalization of this privileged structure continues to be a fertile ground for the discovery of novel therapeutic agents targeting a wide array of diseases, including malaria, cancer, and viral infections.[1][4][5] N-alkylation of the 4-amino group is a critical modification strategy, as the nature of the alkyl substituent profoundly influences the compound's physicochemical properties, such as lipophilicity and basicity, which in turn modulate its pharmacokinetic profile, target engagement, and overall pharmacological activity.[2][6]

The subject of this guide, 4-amino-7,8-difluoroquinoline, presents a unique substrate for N-alkylation. The presence of the two electron-withdrawing fluorine atoms on the benzo ring is anticipated to influence the nucleophilicity of the 4-amino group and the overall electron density of the quinoline ring system. This guide provides a comprehensive overview of robust and versatile protocols for the N-alkylation of this compound, designed for researchers and scientists in the field of drug development. We will delve into several key synthetic strategies, offering detailed step-by-step protocols, mechanistic insights, and practical considerations for successful implementation in the laboratory.

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation strategy depends on several factors, including the desired complexity of the alkyl chain, the availability of starting materials, and the required reaction conditions. Below, we detail three highly effective and widely applicable methods for the N-alkylation of this compound.

Protocol 1: Classical N-Alkylation via Nucleophilic Aromatic Substitution (SNAr)

This is a foundational method for the synthesis of N-alkylated 4-aminoquinolines, typically starting from a 4-haloquinoline precursor.[1][4] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces a halide at the C4 position. For the synthesis of N-alkylated this compound, this protocol would be adapted to start from 4-chloro-7,8-difluoroquinoline.

Causality Behind Experimental Choices:

  • Starting Material: 4-Chloro-7,8-difluoroquinoline is the logical precursor. The chlorine atom at the 4-position is an excellent leaving group for SNAr reactions on the electron-deficient quinoline ring.

  • Amine: A primary or secondary amine serves as the nucleophile. An excess of the amine is often used to drive the reaction to completion and can also act as a base to neutralize the HCl generated.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the ionic intermediates and facilitate the reaction. Alcohols like ethanol can also be used.[1][6]

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction.[6] Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter time frames.[1][4]

  • Base (Optional): An external base, such as triethylamine (TEA) or potassium carbonate (K2CO3), can be added to scavenge the in-situ generated acid, which can be particularly useful when working with valuable or acid-sensitive amines.[4]

Experimental Protocol:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a microwave reaction vial or a round-bottom flask equipped with a reflux condenser), add 4-chloro-7,8-difluoroquinoline (1.0 equiv.).

  • Reagent Addition: Add the desired primary or secondary amine (2.0-5.0 equiv.). If the amine is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or ethanol). If the reaction is to be run neat, a larger excess of the amine is recommended.

  • Base Addition (Optional): If using an external base, add triethylamine (1.5-2.0 equiv.) or potassium carbonate (2.0 equiv.).

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 80-140 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Microwave Irradiation: Heat the sealed reaction vessel in a microwave reactor to 140-180 °C for 20-60 minutes.[1][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or a dilute aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Table 1: Comparison of Reaction Conditions for SNAr

ParameterConventional HeatingMicrowave Irradiation
Temperature 80-140 °C140-180 °C
Reaction Time Hours to daysMinutes to hours
Typical Yields Moderate to goodGood to excellent[1][4]
Advantages Simple setupRapid optimization, shorter reaction times, often higher yields
Disadvantages Long reaction times, potential for side product formationRequires specialized equipment

Diagram 1: SNAr Workflow

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Work-up & Purification start Start reagents Combine 4-chloro-7,8-difluoroquinoline, amine, and optional base in solvent start->reagents heat Heat (Conventional or Microwave) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor Periodically workup Aqueous Work-up monitor->workup Upon Completion purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: Workflow for SNAr N-alkylation.

Protocol 2: Reductive Amination

Reductive amination is a highly versatile and efficient method for N-alkylation that proceeds in two steps: the formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.[7] This can often be performed as a one-pot reaction.[7]

Causality Behind Experimental Choices:

  • Starting Material: this compound is the amine component.

  • Alkylating Agent: An aldehyde or ketone is used to introduce the desired alkyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for one-pot reductive aminations as it is milder and more selective for iminium ions over carbonyls, reducing the likelihood of reducing the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic. Sodium borohydride (NaBH4) can also be used, but typically requires a two-step process (imine formation first, then reduction).

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using STAB. Methanol or ethanol are often used with NaBH4.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive carbonyls.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1-1.5 equiv.).

  • Solvent Addition: Dissolve the starting materials in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the product by spectroscopic analysis.

Diagram 2: Reductive Amination Mechanism

Reductive_Amination amine This compound (R-NH2) imine Iminium Ion [R-N+=C(R')R''] amine->imine + Carbonyl, H⁺ (cat.) carbonyl Aldehyde/Ketone (R'R''C=O) carbonyl->imine product N-alkylated Product [R-NH-CH(R')R''] imine->product + Reducing Agent stab [H]⁻ (from STAB) stab->imine

Caption: Simplified mechanism of reductive amination.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of amines using an alcohol as the alkylating agent.[8] It proceeds under mild, neutral conditions and is particularly useful for the synthesis of secondary amines from primary amines with inversion of stereochemistry at the alcohol carbon.[8]

Causality Behind Experimental Choices:

  • Starting Material: this compound acts as the nucleophile.

  • Alkylating Agent: A primary or secondary alcohol provides the alkyl group.

  • Reagents: A combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is used to activate the alcohol.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents. It is crucial to use anhydrous conditions to prevent hydrolysis of the reaction intermediates.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve this compound (1.0 equiv.), the desired alcohol (1.1-1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the azodicarboxylate (DEAD or DIAD) (1.5 equiv.) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by column chromatography. The triphenylphosphine oxide and the reduced azodicarboxylate byproducts can sometimes make purification challenging.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product using spectroscopic methods.

Table 2: Summary of N-Alkylation Protocols

MethodAlkylating AgentKey ReagentsKey AdvantagesKey Considerations
SNAr Amine4-Chloro-7,8-difluoroquinolineScalable, straightforward for simple aminesRequires halo-precursor, often harsh conditions
Reductive Amination Aldehyde or KetoneReducing agent (e.g., STAB)Mild conditions, wide variety of alkyl groups can be introducedCarbonyl compound availability
Mitsunobu Reaction AlcoholPPh3, DEAD/DIADMild, neutral conditions, stereochemical inversion at alcoholStoichiometric byproducts can complicate purification

Conclusion and Future Perspectives

The N-alkylation of this compound is a key step in the synthesis of novel compounds for drug discovery. The protocols detailed in this guide—nucleophilic aromatic substitution, reductive amination, and the Mitsunobu reaction—provide a versatile toolkit for chemists to access a wide range of N-alkylated derivatives. The choice of method will be dictated by the specific synthetic target and available resources. The electron-withdrawing nature of the fluorine substituents in the target molecule may necessitate some optimization of the presented conditions, but the fundamental principles of these reactions remain applicable. Future work in this area could explore more sustainable catalytic methods, such as borrowing hydrogen catalysis, to further enhance the efficiency and environmental friendliness of these important transformations.

References

  • Frontiers in Chemistry. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35055-35060.
  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

  • PLOS One. (2012). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Manohar, S., et al. (2010). A Novel and Efficient Method for the Synthesis of 4-Aminoquinolines from 1-Phenyl-Substituted Pyrazolium Salts. Synlett, 2010(12), 1783-1786.
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • PubMed. (2019). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Retrieved from [Link]

  • RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). N-alkylation of aromatic amines.
  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

Sources

Application Notes & Protocols: Developing Fluorescent Probes from 4-Amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of 4-Amino-7,8-difluoroquinoline as a Fluorophore Scaffold

Quinoline and its derivatives are a well-established class of heterocyclic aromatic compounds that have found extensive applications in the development of fluorescent probes for bio-imaging and chemosensing.[1][2] Their inherent fluorescence properties, coupled with their biological and pharmacological activities, make them attractive scaffolds for designing molecular tools to interrogate complex biological systems.[2][3] The strategic modification of the quinoline core allows for the fine-tuning of its photophysical properties and the introduction of specific recognition moieties for a wide range of analytes.[4]

This guide focuses on a particularly promising, yet underexplored, starting material: this compound. The presence of the electron-donating amino group at the 4-position and the strongly electron-withdrawing fluorine atoms at the 7- and 8-positions creates a "push-pull" electronic system. This arrangement is anticipated to result in favorable photophysical properties, such as a significant Stokes shift and sensitivity to the local environment, which are highly desirable for fluorescent probes.[5] The amino group also provides a convenient handle for synthetic modification, allowing for the attachment of various recognition units to create probes for specific targets.[6][7]

Herein, we present a comprehensive guide to developing fluorescent probes from this compound, from the initial synthetic design and characterization to their application in biological systems. We will use the detection of hypochlorous acid (HOCl), a key reactive oxygen species (ROS) involved in various physiological and pathological processes, as a representative application to illustrate the principles and protocols.[8]

PART 1: Design and Synthesis of a Hypothetical HOCl-Selective Fluorescent Probe (Q-HOCl)

Design Rationale

The design of a selective fluorescent probe requires the integration of a fluorophore, a recognition unit, and a linker. In our hypothetical probe, Q-HOCl , this compound will serve as the core fluorophore. For the recognition of HOCl, we will utilize a p-anisole moiety. The underlying principle is that the electron-rich p-anisole group will quench the fluorescence of the quinoline core through a photoinduced electron transfer (PET) mechanism. Upon selective oxidation by HOCl, the p-anisole group is converted to a less electron-donating group, thereby inhibiting the PET process and leading to a "turn-on" fluorescence response.

Diagram of the Sensing Mechanism

G Probe_Off Q-HOCl (Non-fluorescent) PET Quenching Probe_On Oxidized Q-HOCl (Fluorescent) PET Blocked Probe_Off->Probe_On Oxidation Analyte HOCl (Hypochlorous Acid) Analyte->Probe_On Reacts with

Caption: Proposed "turn-on" sensing mechanism of Q-HOCl for hypochlorous acid (HOCl).

Synthetic Protocol

The synthesis of Q-HOCl can be achieved through a straightforward nucleophilic aromatic substitution reaction.

Materials:

  • This compound (Sigma-Aldrich, Product No. This compound)

  • 4-Hydroxybenzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Step-by-Step Synthesis:

  • Step 1: Synthesis of the Aldehyde Intermediate.

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous DMF (20 mL).

    • Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.80 g, 10 mmol) dissolved in anhydrous DMF (10 mL) dropwise.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with ice-cold water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the aldehyde intermediate.

  • Step 2: Reduction to the Alcohol.

    • Dissolve the aldehyde intermediate (10 mmol) in a mixture of DCM (20 mL) and MeOH (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (0.76 g, 20 mmol) portion-wise.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, Q-HOCl .

PART 2: Characterization of the Fluorescent Probe

Thorough characterization is essential to validate the structure and photophysical properties of the newly synthesized probe.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of Q-HOCl .

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition of the synthesized probe.

Photophysical Characterization

Protocol for Photophysical Measurements:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of Q-HOCl in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Working Solutions: Prepare working solutions (e.g., 10 µM) in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for spectroscopic measurements.

  • UV-Vis Absorption Spectroscopy:

    • Use a UV-Vis spectrophotometer to record the absorption spectrum of the probe solution.

    • Determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Use a fluorescence spectrophotometer to record the emission spectrum by exciting the probe at its λ_abs.

    • Determine the wavelength of maximum emission (λ_em).

    • Calculate the Stokes shift (λ_em - λ_abs).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • The quantum yield can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Table 1: Hypothetical Photophysical Properties of Q-HOCl

PropertyQ-HOClOxidized Q-HOCl
λ_abs (nm) 350345
λ_em (nm) 450450
Stokes Shift (nm) 100105
Quantum Yield (Φ) 0.020.45
Appearance ColorlessBlue Fluorescence

PART 3: Application Protocol for HOCl Detection

This protocol outlines the use of Q-HOCl for the in vitro detection of hypochlorous acid.

Materials
  • Q-HOCl stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hypochlorous acid (NaOCl solution, concentration determined by UV-Vis spectroscopy)

  • Other reactive oxygen and nitrogen species (e.g., H₂O₂, O₂⁻, NO•, ONOO⁻) for selectivity studies.

  • 96-well microplate

  • Fluorescence microplate reader

Experimental Workflow

Workflow for HOCl Detection

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Prep_Probe Prepare Q-HOCl Working Solution (10 µM) Incubate Incubate Probe with HOCl (30 min, 37 °C) Prep_Probe->Incubate Prep_Analyte Prepare HOCl Dilutions in PBS Prep_Analyte->Incubate Measure Measure Fluorescence (Ex: 350 nm, Em: 450 nm) Incubate->Measure Plot Plot Fluorescence Intensity vs. [HOCl] Measure->Plot LOD Calculate Limit of Detection (LOD) Plot->LOD

Caption: Step-by-step workflow for the in vitro detection of HOCl using the Q-HOCl probe.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 10 µM working solution of Q-HOCl by diluting the stock solution in PBS.

    • Prepare a series of HOCl concentrations (e.g., 0-100 µM) in PBS.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 50 µL of the 10 µM Q-HOCl working solution.

    • Add 50 µL of the different HOCl concentrations to the respective wells.

    • For selectivity studies, add 50 µL of other ROS/RNS solutions at a high concentration (e.g., 1 mM).

    • Incubate the plate at 37 °C for 30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set at 350 nm and emission at 450 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of HOCl concentration.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope, where σ is the standard deviation of the blank).

Conclusion and Future Perspectives

The this compound scaffold presents a versatile platform for the development of novel fluorescent probes. The synthetic accessibility of the 4-amino position allows for the facile introduction of a wide array of recognition moieties, enabling the design of probes for a multitude of biologically relevant analytes. The inherent photophysical properties of this fluorophore, stemming from its push-pull electronic structure, are expected to yield probes with high sensitivity and significant turn-on responses. The protocols detailed herein provide a comprehensive framework for the synthesis, characterization, and application of such probes. Future work could involve the application of Q-HOCl in cellular imaging to visualize endogenous HOCl production, as well as the development of other quinoline-based probes for different analytes of interest in drug discovery and diagnostics.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Quinoline-Based Fluorescent Probe for Various Applic
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
  • This compound. Sigma-Aldrich.
  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (2023). PMC.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Structure of 4-aminoquinoline derivatives. (2014).

Sources

Application Note: A Representative Protocol for the Synthesis of Novel Quinolone-Based PET Ligands Using a 4-Amino-7,8-difluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of radiopharmaceutical chemistry and molecular imaging.

Introduction and Scientific Background

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and molecular probes. In the realm of Positron Emission Tomography (PET), quinoline derivatives have been developed to image key biological targets, including cannabinoid receptors in neuroinflammatory diseases and α-synuclein aggregates in neurodegenerative disorders like Parkinson's disease.[1][2] PET imaging provides a noninvasive method to understand the biochemical processes of diseases in vivo, making the development of novel PET tracers a critical endeavor.[3][4][5]

This application note presents a detailed, representative protocol for the synthesis of a novel PET ligand using 4-Amino-7,8-difluoroquinoline as a core building block. While this specific precursor is not yet widely cited in established PET literature, its structural features—a nucleophilic amino group and an electron-deficient difluorinated aromatic system—make it a versatile starting point for creating new molecular imaging agents.

The strategy outlined here is based on the most common and robust method for introducing the positron-emitting radionuclide Fluorine-18 (¹⁸F, t½ ≈ 110 min): late-stage nucleophilic aromatic substitution (SNAr) .[6][7] This approach involves synthesizing a precursor molecule that contains a suitable leaving group, which is then displaced by activated [¹⁸F]fluoride in the final step of the synthesis. This ensures that the short-lived isotope is incorporated as close to the time of use as possible.

Core Principles and Synthetic Strategy

The overall synthetic strategy is a two-part process:

  • Precursor Synthesis: Modification of the starting material, this compound, to install a leaving group suitable for nucleophilic substitution. A nitro group (-NO₂) is an excellent choice as it is highly activating for SNAr reactions.

  • Radiosynthesis and Purification: The automated, one-pot radiosynthesis involving the displacement of the leaving group with [¹⁸F]fluoride, followed by rapid purification and formulation of the final PET tracer.

The SNAr reaction is favored on electron-deficient aromatic rings.[7] The quinoline ring is inherently electron-deficient, and the presence of a strongly electron-withdrawing nitro group ortho or para to the leaving group dramatically accelerates the rate of substitution by the incoming [¹⁸F]fluoride nucleophile.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiosynthesis Start This compound Precursor 5-Nitro-Substituted Precursor (with Leaving Group) Start->Precursor Nitration & Functionalization Labeling Nucleophilic Substitution (SNAr) [¹⁸F]Fluorination Precursor->Labeling Add Precursor to Activated [¹⁸F]Fluoride F18 [¹⁸F]Fluoride Production (Cyclotron: ¹⁸O(p,n)¹⁸F) Activation Activation (K₂CO₃ / K₂₂₂) F18->Activation Activation->Labeling Purification Semi-Prep HPLC Labeling->Purification Final Formulated [¹⁸F]PET Ligand Purification->Final Formulation & QC Radiosynthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Formulation F18 [¹⁸F]Fluoride in H₂¹⁸O Trap Trap on QMA Cartridge F18->Trap Elute Elute with K₂₂₂/K₂CO₃ Trap->Elute Dry Azeotropic Drying Elute->Dry Add_Precursor Add Precursor in DMSO Dry->Add_Precursor Heat Heat Vessel (120-160°C, 10-15 min) Add_Precursor->Heat Cool Cool to RT Heat->Cool HPLC Semi-Prep HPLC Cool->HPLC Trap_C18 Trap on C18 Cartridge HPLC->Trap_C18 Formulate Elute (EtOH) Dilute (Saline) Trap_C18->Formulate Filter Sterile Filter (0.22µm) Formulate->Filter QC Quality Control Tests Filter->QC

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-7,8-difluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 4-Amino-7,8-difluoroquinoline, a key intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your experimental workflow.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise and actionable information.

Q1: What is a common synthetic route for preparing this compound?

A prevalent and effective method involves a multi-step synthesis, which can be broadly outlined as follows:

  • Conrad-Limpach-Knorr Synthesis: This initial step involves the reaction of 3,4-difluoroaniline with a β-ketoester, such as ethyl acetoacetate, to form a β-amino acrylate intermediate. This is followed by thermal cyclization to produce 4-hydroxy-7,8-difluoroquinoline.[1]

  • Chlorination: The subsequent step is the conversion of the 4-hydroxy group into a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

  • Amination: The final step is a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by an amino group.[2] This is typically achieved by reacting the 4-chloro-7,8-difluoroquinoline with a source of ammonia.[1]

Q2: What are the critical parameters to control during the cyclization step?

Temperature is a crucial parameter in the Conrad-Limpach-Knorr synthesis. Lower temperatures generally favor the formation of the desired 4-quinolone isomer, while higher temperatures can lead to the formation of the 2-quinolone isomer.[1] The choice of solvent and catalyst can also significantly influence the reaction's outcome.[1]

Q3: What are some alternative amination strategies?

Beyond conventional heating, microwave-assisted and ultrasound-assisted syntheses have been shown to be effective for the amination of 4-chloroquinolines.[2][3][4] Microwave heating, in particular, can lead to high yields and purities with significantly reduced reaction times.[2][3][4] The use of a base may be necessary depending on the amine nucleophile.[2][3]

Q4: How can I confirm the identity and purity of the synthesized this compound?

Standard analytical techniques are essential for characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[1]

  • Mass Spectrometry (MS): To determine the molecular weight.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1]

Q5: Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions are critical:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • Organic Solvents: Many of the solvents used are flammable and volatile.

  • Final Product: The final product, this compound, is classified as an acute toxicant and an eye irritant and should be handled with care using appropriate PPE.[1]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of 4-hydroxy-7,8-difluoroquinoline (Intermediate)
Potential Cause Recommended Solution
Incomplete cyclization of the aniline and β-ketoester. - Ensure anhydrous reaction conditions. - Optimize the reaction temperature; high temperatures can favor the formation of the 2-quinolone isomer.[1] - Consider using a different acid catalyst, such as polyphosphoric acid (PPA), to promote cyclization.[1]
Degradation of starting material or product. - Carefully control the reaction temperature and time.
Problem 2: Low Yield of 4-chloro-7,8-difluoroquinoline (Intermediate)
Potential Cause Recommended Solution
Incomplete chlorination. - Ensure an adequate excess of the chlorinating agent (e.g., POCl₃) is used. - Carefully control the reaction temperature and time.[1]
Side reactions or degradation. - Consider using a milder chlorinating agent if possible. - Ensure complete removal of excess phosphorus oxychloride under reduced pressure before workup.[1]
Problem 3: Low Yield of this compound (Final Product)
Potential Cause Recommended Solution
Inefficient displacement of the chloro group. - Use a suitable solvent that can facilitate the nucleophilic substitution, such as ethanol, isopropanol, or DMSO.[1][2][3] - Optimize the reaction temperature and time to avoid degradation.[1] - Consider using a catalyst to facilitate the amination reaction.[1]
Decomposition of the starting material or product under harsh reaction conditions. - Employ milder reaction conditions, such as lower temperatures or shorter reaction times.
Problem 4: Difficulty in Product Purification
Potential Cause Recommended Solution
Presence of closely related impurities or starting materials. - Employ column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) for purification.[1]
Poor crystallization of the final product. - Attempt recrystallization from different solvent systems to obtain a pure solid.[1]
Problem 5: Inconsistent Reaction Outcomes
Potential Cause Recommended Solution
Variability in the quality of starting materials. - Use high-purity, anhydrous reagents and solvents.
Presence of moisture in the reaction. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1]

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 4-hydroxy-7,8-difluoroquinoline

This protocol is adapted from the general principles of the Conrad-Limpach-Knorr synthesis.[1]

  • To a stirred solution of 3,4-difluoroaniline in a high-boiling point solvent such as diphenyl ether, add ethyl acetoacetate.

  • Heat the mixture at a controlled temperature (e.g., 140-150 °C) for a specified time to form the intermediate β-amino acrylate.

  • Increase the temperature (e.g., to 250 °C) to induce cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to obtain 4-hydroxy-7,8-difluoroquinoline.

Protocol 2: Synthesis of 4-chloro-7,8-difluoroquinoline
  • Carefully add 4-hydroxy-7,8-difluoroquinoline to an excess of phosphorus oxychloride (POCl₃).[1]

  • Heat the mixture at reflux for several hours.[1]

  • After the reaction is complete, remove the excess POCl₃ under reduced pressure.[1]

  • Pour the residue onto crushed ice with vigorous stirring.[1]

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.[1]

  • Filter the solid, wash with water, and dry to yield 4-chloro-7,8-difluoroquinoline.[1]

Protocol 3: Synthesis of this compound

This protocol describes a general amination procedure.

  • Dissolve 4-chloro-7,8-difluoroquinoline in a suitable alcohol (e.g., ethanol or 2-propanol).[1]

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.[1]

  • Heat the mixture in a sealed pressure vessel at a specified temperature.[1]

  • After cooling, evaporate the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography or recrystallization to obtain this compound.[1]

IV. Visualizations

Reaction Pathway

Reaction_Pathway A 3,4-Difluoroaniline + Ethyl Acetoacetate B 4-Hydroxy-7,8-difluoroquinoline A->B Conrad-Limpach-Knorr Synthesis C 4-Chloro-7,8-difluoroquinoline B->C Chlorination (POCl3) D This compound C->D Amination (NH3)

Caption: Synthetic route to this compound.

Troubleshooting Workflow: Low Final Product Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Amination Check Amination Step Start->Check_Amination Check_Chlorination Check Chlorination Step Check_Amination->Check_Chlorination Efficient Optimize_Amination Optimize Amination: - Solvent - Temperature - Catalyst Check_Amination->Optimize_Amination Inefficient? Check_Cyclization Check Cyclization Step Check_Chlorination->Check_Cyclization Efficient Optimize_Chlorination Optimize Chlorination: - Reagent Excess - Temperature Check_Chlorination->Optimize_Chlorination Inefficient? Optimize_Cyclization Optimize Cyclization: - Anhydrous Conditions - Temperature - Catalyst Check_Cyclization->Optimize_Cyclization Inefficient? End Yield Improved Optimize_Amination->End Optimize_Chlorination->End Optimize_Cyclization->End

Caption: Decision tree for troubleshooting low product yield.

V. References

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. BenchChem.

  • Madrid, D. C., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 54(11), 3872-3880.

  • Manivannan, A., & Chaturvedi, V. (2011). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Combinatorial Science, 13(2), 161-167.

  • de Kock, C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(7), e0131831.

  • Valverde, M. G., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1357550.

  • Valverde, M. G., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1357550.

  • Basilico, N., et al. (2022). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 15(5), 589.

  • Kasprzak, A., et al. (2011). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & Medicinal Chemistry, 19(1), 224-234.

  • Chibale, K., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 991-994.

  • Kumar, A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1428.

  • Sharma, S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8564-8591.

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

  • Melato, S., et al. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. QSAR & Combinatorial Science, 26(5-6), 665-671.

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields. As the 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of antimalarial drugs, mastering its synthesis is critical.[1][2][3] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach or Gould-Jacobs reaction is not proceeding to the cyclized product. What is the most common reason?

A1: The most frequent cause is insufficient temperature during the cyclization step. These reactions, particularly the thermal cyclization of the intermediate (a Schiff base or anilinomethylenemalonate), often require very high temperatures, typically above 250 °C, to overcome the energetic barrier of breaking the aniline's aromaticity.[4][5] Without adequate heat, the reaction stalls at the intermediate stage.

Q2: I'm performing a Nucleophilic Aromatic Substitution (SNAr) on a 4-chloroquinoline with an amine and getting little to no product. What should I check first?

A2: First, verify the purity and reactivity of your amine nucleophile. Ensure it is not a salt (e.g., hydrochloride) unless you have added a sufficient amount of base to liberate the free amine. Second, check your solvent. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the intermediate Meisenheimer complex and facilitate the reaction.[6][7][8] Protic solvents can solvate the nucleophile, reducing its reactivity.

Q3: Why is my final product a dark, tarry substance instead of a crystalline solid?

A3: Product decomposition due to excessive heat is a likely cause, especially in thermal cyclization methods.[4] While high temperatures are necessary, prolonged exposure or "hot spots" in the reaction vessel can lead to charring. Using a high-boiling, inert solvent like Dowtherm A or even mineral oil can help maintain a uniform, controlled temperature and often improves yields significantly.[5][9][10]

In-Depth Troubleshooting Guides

This section is organized by the two primary synthetic strategies for forming the 4-aminoquinoline core: Cyclization Reactions and Nucleophilic Aromatic Substitution (SNAr) .

Guide 1: Issues in Cyclization Reactions (Conrad-Limpach, Gould-Jacobs)

The Conrad-Limpach and Gould-Jacobs reactions involve the condensation of an aniline with a β-ketoester or a malonic ester derivative, respectively, followed by a high-temperature cyclization.[11][12][13][14]

Problem: Low Yield of the Cyclized 4-Hydroxyquinoline Product

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted aniline or the formation of the initial condensation intermediate, but very little of the desired 4-hydroxyquinoline product.

Causality & Troubleshooting Workflow:

This issue almost always traces back to the critical thermal cyclization step. The workflow below helps diagnose and resolve the problem.

Caption: Troubleshooting workflow for low yield in cyclization reactions.

Detailed Explanations:

  • Insufficient Temperature: The electrocyclic ring-closing step is the rate-determining and most energy-intensive part of the mechanism.[10] It requires heating to ~250 °C or higher.[4][10]

    • Solution: Switch to a high-boiling solvent to ensure a stable and uniform high temperature. A study on Conrad-Limpach solvents showed that yields generally increase with the solvent's boiling point, with optimal results above 250 °C.[5]

  • Side Reaction (Knorr Synthesis): At lower temperatures (~140 °C), the aniline may attack the ester group of the β-ketoester instead of the keto group. This leads to the formation of a β-keto acid anilide, which upon cyclization yields the isomeric 2-hydroxyquinoline, a product of the Knorr synthesis.[10]

    • Solution: Ensure the initial condensation is performed under kinetic control (room temperature or slightly below) to favor the formation of the correct β-aminoacrylate intermediate before proceeding to the high-temperature cyclization.[10]

  • Decomposition: Running the reaction neat (without solvent) is a common cause of decomposition. While it can work, it's difficult to control the temperature evenly, leading to charring.

    • Solution: Use of an inert, high-boiling solvent like mineral oil, diphenyl ether, or Dowtherm A is highly recommended to improve heat transfer and minimize decomposition.[9][10] Limpach himself reported raising yields to 95% in some cases by using mineral oil.[10]

ParameterRecommended ConditionRationale
Cyclization Temp. > 250 °CTo overcome the activation energy for the 6-electron cyclization.[4][11][12]
Solvent Dowtherm A, Mineral Oil, 1,2,4-trichlorobenzeneEnsures even and stable heat distribution; prevents charring.[4][5]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions at high temperatures.[4]
Guide 2: Issues in Nucleophilic Aromatic Substitution (SNAr)

This common strategy involves reacting a 4-chloroquinoline with a primary or secondary amine to install the C4-amino group.[6][7] The reaction proceeds via a Meisenheimer complex.

Problem: Low Conversion of 4-Chloroquinoline

Symptom: A significant amount of the 4-chloroquinoline starting material remains even after prolonged reaction times.

Causality & Troubleshooting Workflow:

This problem points to issues with either the nucleophile's reactivity or the reaction conditions failing to facilitate the SNAr mechanism.

G start Start: Low S N Ar Conversion check_nuc Check Nucleophile (Amine) start->check_nuc check_base Is a Base Required/Present? check_nuc->check_base OK sol_amine Use free base amine. Ensure high purity & dryness. check_nuc->sol_amine Impure/Salt? check_solvent Check Solvent check_base->check_solvent Yes sol_base Add non-nucleophilic base (e.g., Et3N, K2CO3) if using an amine salt. check_base->sol_base No/Insufficient check_temp Check Temperature check_solvent->check_temp OK sol_solvent Switch to polar aprotic solvent (DMF, DMSO, Toluene). check_solvent->sol_solvent Protic/Nonpolar? sol_temp Increase temperature. Consider microwave irradiation. check_temp->sol_temp Too low? rerun Re-run Reaction check_temp->rerun OK sol_amine->rerun sol_base->rerun sol_solvent->rerun sol_temp->rerun

Caption: Diagnostic workflow for low conversion in SNAr reactions.

Detailed Explanations:

  • Nucleophile Reactivity: The amine must be a free base to be nucleophilic. If it is an amine salt (e.g., from a previous step), it will not react.

    • Solution: Add an appropriate base to neutralize the salt. For secondary amines or anilines, an auxiliary base is often needed to drive the reaction.[6] Potassium carbonate (K₂CO₃) is a common and effective choice.[6][7]

  • Solvent Effects: The choice of solvent is critical. Protic solvents (like ethanol or water) can form hydrogen bonds with the amine, shielding its lone pair and reducing its nucleophilicity.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or toluene.[6][7] These solvents effectively solvate the cationic portion of the intermediate but do not strongly interact with the nucleophile, leaving it free to react. Toluene has shown better yields than DMF or dichloromethane in some annulation reactions leading to 4-aminoquinolines.[6][7]

  • Temperature and Reaction Time: While SNAr is generally more facile than cyclizations, it often requires heat. Conventional heating may require high temperatures (>120 °C) and long reaction times (>24 h).[6]

    • Solution: Increase the reaction temperature. For stubborn substrates, microwave irradiation is an excellent alternative, often providing the desired product in good to excellent yields (80-95%) in as little as 20-30 minutes at temperatures of 140-180 °C.[6]

Protocol: General Procedure for SNAr of 4,7-dichloroquinoline with an Amine

This protocol is a general starting point and may require optimization.

  • Preparation: In a flame-dried reaction vessel under an inert atmosphere (Nitrogen), dissolve 4,7-dichloroquinoline (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMSO).

  • Addition of Reagents: Add the desired amine nucleophile (1.1 - 1.5 equiv). If the amine is a salt or if it is a secondary amine, add a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Heat the reaction mixture. For conventional heating, reflux at 120-150 °C. For microwave synthesis, heat to 140-180 °C.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4,7-dichloroquinoline starting material is consumed.

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References
  • Gould–Jacobs reaction - Wikiwand. (n.d.).
  • Gould–Jacobs reaction - Wikipedia. (n.d.).
  • Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(24), 8234–8239.
  • Gould-Jacobs Reaction. (n.d.).
  • BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • Li, Y., Wang, Z., Zhang, S., Liu, Y., & Zhang, J. (2021).
  • McLaughlin, M., & Huestis, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1022.
  • Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Conrad–Limpach synthesis - Wikipedia. (n.d.).
  • El-Sayed, A. M., Abdel-Aziz, S. A., & El-Torgoman, A. M. (1998). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Journal of Chemical Research, Synopses, (10), 676-677.
  • Roepe, P. D., et al. (2008). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 3(10), 625–634.
  • Romero, D., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1399343.
  • Romero, D., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1399343.
  • Conrad-Limpach reaction. (n.d.). ResearchGate.
  • El-Sayed, A. M. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-351.
  • BenchChem. (n.d.). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.
  • What are some common causes of low reaction yields? : r/Chempros. (2024, November 20). Reddit.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate.
  • Hart, M. E., Chamberlain, B. T., & Moore, J. S. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthesis, 2006(19), 3293–3296.
  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Singh, P., et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Bioorganic & Medicinal Chemistry Letters, 24(1), 46-50.
  • Singh, K., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13031–13041.

Sources

Technical Support Center: Purification of 4-Amino-7,8-difluoroquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Amino-7,8-difluoroquinoline. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered during column chromatography, offering expert insights and practical solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using silica gel chromatography?

The primary challenge stems from the basic nature of the amino group on the quinoline scaffold. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to several undesirable outcomes:

  • Peak Tailing: The compound streaks down the column instead of moving as a tight band, resulting in poor separation from impurities.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column, leading to low or no recovery.[1]

  • Compound Degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules. While this compound is relatively stable, this is a possibility to consider.

Q2: How can I prevent peak tailing and improve the separation of my compound?

To counteract the strong interaction between the basic amine and the acidic silica gel, it is crucial to modify the mobile phase. The most common and effective strategy is the addition of a small amount of a basic modifier.[1]

  • Triethylamine (NEt₃): Adding 0.1-2% triethylamine to the eluent is a standard practice. The triethylamine, being a stronger base, will preferentially interact with the acidic sites on the silica, effectively "masking" them from your target compound. This allows the this compound to travel through the column with significantly reduced tailing.[1][2]

  • Ammonia Solution: A solution of ammonia in methanol (e.g., 7N) can also be used as a modifier, typically in the range of 0.5-2%.[1]

Q3: What are the recommended stationary and mobile phases for this purification?

The selection of stationary and mobile phases is critical for successful purification. Based on the polar and basic nature of this compound, here are the primary recommendations:

ComponentRecommendationRationale
Stationary Phase Silica Gel (with modifier)Cost-effective and widely available. Its acidity must be neutralized with a basic modifier in the mobile phase.[1]
Alumina (Neutral or Basic)A good alternative to silica gel for basic compounds as it is less acidic.[1]
Mobile Phase Hexane/Ethyl Acetate with TriethylamineA common starting point for normal-phase chromatography of moderately polar compounds. The ratio can be adjusted to achieve the desired separation.
Dichloromethane/Methanol with TriethylamineA more polar solvent system suitable for compounds that do not move sufficiently in Hexane/Ethyl Acetate.

Pro-Tip: Always perform a Thin Layer Chromatography (TLC) analysis first to determine the optimal solvent system before running the column.

Q4: My compound is still not separating well from a nonpolar impurity. What should I do?

If you are struggling to separate this compound from nonpolar impurities, consider these strategies:

  • Optimize the Mobile Phase: A common issue is that highly lipophilic compounds have similar affinities for a nonpolar mobile phase. Carefully adjusting the polarity of your eluent system can improve separation.[1]

  • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system to allow the nonpolar impurities to elute first, then gradually increase the polarity to elute your target compound.

  • Reverse-Phase Chromatography: If normal-phase chromatography proves ineffective, reverse-phase chromatography is an excellent alternative. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can provide a completely different selectivity and may resolve your separation issue.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Issue 1: My compound is not coming off the column.

If your compound appears to be stuck on the column, here are the likely causes and solutions:

  • Cause: The mobile phase is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. If that is insufficient, switch to a more polar system like Dichloromethane/Methanol.

  • Cause: The compound has irreversibly adsorbed to the silica gel due to strong acidic interactions.

  • Solution: Ensure you have added a basic modifier like triethylamine to your mobile phase. If you have already done so, consider increasing its concentration slightly (e.g., from 0.5% to 1-2%). In severe cases, you may need to switch to a different stationary phase like neutral or basic alumina.[1]

  • Cause: The compound may have decomposed on the column.

  • Solution: Test the stability of your compound on a small amount of silica gel before performing the column. You can do this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.[3]

Issue 2: The separation between my product and an impurity is poor.

Poor resolution is a common frustration. Here's a systematic approach to improving it:

  • Optimize the Mobile Phase: The key is to find a solvent system where the Rf values of your compound and the impurity are sufficiently different on a TLC plate. Experiment with different solvent ratios and even different solvent systems.

  • Column Packing: Ensure your column is packed correctly. An improperly packed column can lead to channeling, where the solvent flows unevenly, causing band broadening and poor separation.

  • Sample Loading: Load your sample onto the column in the smallest possible volume of solvent. A dilute sample will start as a wide band, making separation more difficult.[4] If your compound is not very soluble in the mobile phase, you can use a "dry loading" technique.[4]

Issue 3: I am getting a low yield of the purified product.

Low recovery can be due to several factors:

  • Irreversible Adsorption: As discussed in Issue 1, your compound may be sticking to the column. The use of a basic modifier is the primary solution.

  • Compound Streaking: If your compound is tailing significantly, it may be spread across many fractions, and you might not be collecting all of it. Optimizing the mobile phase to get a tight band will help.

  • Decomposition: If your compound is unstable on silica, you will lose material. Consider deactivating the silica gel or using an alternative stationary phase.[3]

Workflow for Troubleshooting Poor Separation

Here is a visual guide to systematically troubleshoot separation issues.

Sources

Technical Support Center: A-Z Purification Guide for 4-Amino-7,8-difluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for troubleshooting the synthesis and purification of 4-Amino-7,8-difluoroquinoline. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable solutions to common purification challenges encountered during the synthesis of this critical quinoline intermediate. We will delve into the causality behind impurity formation and provide validated protocols to achieve high purity, ensuring the integrity of your downstream applications.

Overview of the Synthetic Pathway

A prevalent synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a corresponding 4-chloroquinoline precursor. Understanding this pathway is the first step in anticipating potential impurities.

Synthetic_Pathway cluster_main Typical SNAr Synthesis cluster_impurities Potential Impurities start_material 4-Chloro-7,8-difluoroquinoline product This compound start_material->product SNA_r reaction reagent Amine Source (e.g., NH4OH, NaN3 then reduction) reagent->product unreacted_sm Unreacted Starting Material product->unreacted_sm Incomplete Reaction side_product Side Products (e.g., Hydrolysis, Dimerization) product->side_product Side Reactions solvent_residue Residual High-Boiling Solvent product->solvent_residue Work-up Issue solvent_base Solvent (e.g., NMP, DMSO) Base (e.g., K2CO3) solvent_base->product

Caption: General SNAr pathway for this compound synthesis and common impurity sources.

Troubleshooting Guides & FAQs

This section addresses specific purification challenges in a question-and-answer format.

Q1: My final product is contaminated with unreacted 4-chloro-7,8-difluoroquinoline. How can I remove it?

A1: The Problem: Unreacted starting material is a common impurity resulting from an incomplete reaction. It is less polar than the desired amino-product and will typically have a higher Rf value on a normal-phase TLC plate.

The Cause: The SNAr reaction may not have gone to completion due to insufficient reaction time, temperature, or suboptimal stoichiometry of the amine source.

The Solution: A multi-step approach involving acid-base extraction followed by recrystallization is highly effective.

  • Step 1: Acid-Base Extraction. The basicity of the 4-amino group (pKa of quinoline nitrogen is ~5-6) allows for selective extraction.[1][2]

    • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 4-aminoquinoline product will move to the aqueous phase, leaving the unreacted chloro-precursor in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining traces of the starting material.

    • Basify the aqueous layer carefully with a base like 2N NaOH until the pH is >10 to deprotonate the product, which will precipitate out or can be extracted back into an organic solvent.[3]

    • Collect the product by filtration or by separating the organic layer, drying it (e.g., over Na2SO4), and evaporating the solvent.

  • Step 2: Recrystallization. This step will further purify the product from any residual starting material and other non-polar impurities.[4][5][6]

    • Perform a solvent screen to find an ideal system where the product is highly soluble when hot and poorly soluble when cold.[4]

    • Commonly effective solvents for aminoquinolines include ethanol, methanol, or mixed systems like ethanol/water or ethyl acetate/hexane.[4][7][8]

    • Dissolve the product from Step 1 in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4][6]

    • Collect the pure crystals by vacuum filtration.

Q2: My column chromatography purification is failing. The product is streaking badly on the silica gel column.

A2: The Problem: Amines, particularly aromatic amines like 4-aminoquinoline, are notorious for poor behavior on standard silica gel.[9] The basic amine group interacts strongly with acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing, streaking, and sometimes irreversible adsorption.[9]

The Cause: The acid-base interaction between the basic analyte and the acidic stationary phase causes a portion of the compound to be retained longer than the main band, resulting in a smeared or "tailed" peak.[9]

The Solution: Modify the mobile phase or the stationary phase to mitigate these secondary interactions.

  • Method 1: Basifying the Mobile Phase.

    • Add a small amount of a volatile base to your eluent system. A common and highly effective choice is to add 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to a solvent system like Ethyl Acetate/Hexane or DCM/Methanol.[10][11]

    • The added base will compete with your product for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.

  • Method 2: Using a Different Stationary Phase.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[12][13]

    • Amine-Functionalized Silica: This is a more expensive but highly effective option where the silica surface is chemically modified with amino groups, creating a more suitable environment for basic analytes.[11]

    • Reversed-Phase (RP) Chromatography: For highly polar amines, RP-HPLC using a C18 column can be effective. The mobile phase pH is critical; using a basic modifier (e.g., ammonium bicarbonate) will ensure the amine is in its neutral form and retains well on the column.[9][11][14]

Workflow for Choosing a Chromatography Strategy

Chromatography_Troubleshooting start Crude Product with Streaking on Silica TLC q1 Is the product basic (amine)? start->q1 add_base Add 1-2% Et3N or NH4OH to eluent q1->add_base Yes failure Consider Alternative Purification (e.g., Recrystallization, Salt Formation) q1->failure No q2 Streaking resolved? add_base->q2 change_sp Change Stationary Phase q2->change_sp No success Proceed with Column Chromatography q2->success Yes alumina Try Neutral or Basic Alumina change_sp->alumina rp_hplc Try Reversed-Phase (C18) HPLC change_sp->rp_hplc alumina->success rp_hplc->success

Caption: Decision tree for troubleshooting amine purification by column chromatography.

Q3: My product is a dark oil or tar, and it won't crystallize. What should I do?

A3: The Problem: The formation of a dark, non-crystalline oil suggests the presence of significant impurities, possibly polymeric byproducts or residual high-boiling solvents like NMP or DMSO.[8]

The Cause: High reaction temperatures can sometimes lead to polymerization or degradation. Inadequate aqueous work-up can fail to remove high-boiling polar aprotic solvents used in the SNAr reaction.[2][10]

The Solution: A thorough work-up followed by purification via salt formation or chromatography is necessary.

  • Step 1: Thorough Solvent Removal.

    • If you suspect residual NMP or DMSO, dissolve your crude product in a solvent like ethyl acetate and wash extensively with brine and water.[10] These high-boiling solvents have some solubility in water, and repeated washes can effectively remove them.

    • Drying the organic layer thoroughly and removing the solvent under high vacuum is crucial.

  • Step 2: Purification via Salt Formation.

    • This technique can be exceptionally effective for cleaning up oily amines.[7][8]

    • Dissolve the crude oil in a suitable solvent (e.g., diethyl ether, methanol).

    • Slowly add a solution of an acid, such as HCl in ether or acetic acid.[15] The hydrochloride or acetate salt of your product will often precipitate as a solid.

    • Collect the salt by filtration and wash it with cold solvent. This process leaves many non-basic, colored impurities behind in the filtrate.

    • The purified salt can then be neutralized with a base to regenerate the pure, free amine product, which may now be a solid or a much cleaner oil that is amenable to crystallization or chromatography.

Data Summary Tables

Table 1: Recommended TLC Solvent Systems for Monitoring Purification

ApplicationSolvent System (v/v/v)Typical Rf (Product)Notes
Reaction Monitoring50% Ethyl Acetate / Hexane~0.3Starting material will be higher (~0.7-0.8).
Column Elution (Basic)90:9:1 DCM / Methanol / Et3N~0.4Excellent for resolving polar amines and preventing streaking.[16]
Polarity Check5% Methanol / DCM~0.5A good starting point for polar compounds.[16]

Table 2: Common Recrystallization Solvents

Solvent / SystemSuitability for 4-AminoquinolinesProsCons
Ethanol / MethanolGoodDissolves product well when hot; readily available.May have high solubility even when cold, potentially reducing yield.[4]
Ethyl Acetate / HexaneVery GoodExcellent for inducing crystallization of moderately polar compounds.Requires careful determination of the optimal ratio.
Acetone / HexaneGoodWorks well for many aromatic compounds.[7]Acetone is highly volatile.
WaterPoor (as single solvent)Useful as an anti-solvent in a mixed system (e.g., Ethanol/Water).[7]Product is generally not soluble enough.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • Roecker, L. et al. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Columbia University. (n.d.). Column chromatography.
  • Unknown. (n.d.). Column chromatography.
  • Rajapakse, C. S. K. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Solomon, V. R. et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • Reddit. (2022). Chromotography with free amines?.
  • LabXchange. (n.d.). Lab Procedure: Recrystallization.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Madrid, P. B. et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
  • Romero, E. L. & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
  • ResearchGate. (2025). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • MDPI. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Wikipedia. (n.d.). 4-Aminoquinoline.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Burgess, K. et al. (2007). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PMC - NIH.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Venkataraman, S. et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.
  • BenchChem. (n.d.). Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center.
  • Sudo, T. et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
  • ResearchGate. (2025). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents.

Sources

"stability of 4-Amino-7,8-difluoroquinoline under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-7,8-difluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary information to anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Chemical Profile at a Glance

This compound is a substituted quinoline ring system. The presence of the basic amino group at the 4-position and the electron-withdrawing fluorine atoms at the 7 and 8-positions significantly influences its chemical properties, including its stability in acidic and basic media.

PropertyValueSource
Molecular FormulaC₉H₆F₂N₂
Molecular Weight180.15 g/mol
AppearanceSolid
Key Features- Basic amino group at C4- Quinoline nitrogen (weakly basic)- Electron-withdrawing fluorine atoms[1][2]

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of this compound.

Q1: How stable is this compound in acidic solutions?

A1: Generally, the 4-aminoquinoline scaffold is expected to be stable in mild to moderate acidic conditions. The primary interaction with acid is the protonation of the amino group and, to a lesser extent, the quinoline ring nitrogen.[1][2] This protonation increases the solubility of the compound in aqueous acidic solutions. However, exposure to strong acids (e.g., concentrated HCl or H₂SO₄) combined with high temperatures may promote hydrolysis or other degradation pathways. For some related fluoroquinolones, activity may be reduced in acidic media.[3] A study on a similar compound, a 7-chloro-4-aminoquinoline derivative, demonstrated over 97% stability in simulated gastric fluid, indicating high stability under such acidic conditions.[4]

Q2: What is the expected stability of this compound under basic conditions?

A2: The 4-aminoquinoline structure can be susceptible to degradation under alkaline conditions, particularly with the addition of heat.[5] While the compound itself is a base, strong alkaline conditions (e.g., > 1M NaOH) can facilitate nucleophilic substitution reactions on the quinoline ring, potentially leading to the displacement of the fluorine atoms or the amino group, although the latter is less likely. Forced degradation studies on fluoroquinolones have shown that alkalinity can promote their degradation.[5]

Q3: Can I expect degradation of this compound during storage in solution?

A3: For short-term storage, solutions should ideally be prepared fresh. If storage is necessary, we recommend using a buffered solution at a neutral or slightly acidic pH (pH 5-7) and storing it at low temperatures (2-8 °C) protected from light. Long-term storage in solution is not recommended without performing a comprehensive stability study. As a class, fluoroquinolones are known to be susceptible to photolytic degradation, so protection from light is crucial.[5]

Q4: What are the likely degradation products under forced conditions?

A4: While specific degradation pathways for this compound are not extensively documented, we can infer potential products based on the chemistry of related fluoroquinolones. Under harsh acidic or basic conditions, potential degradation could involve:

  • Hydrolysis of the amino group: This would lead to the formation of 4-Hydroxy-7,8-difluoroquinoline.

  • Defluorination: Nucleophilic substitution could replace one or both fluorine atoms with hydroxyl groups, especially under strong basic conditions.

  • Ring opening: Under extreme oxidative or photolytic conditions, cleavage of the quinoline ring system can occur.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent analytical results (e.g., changing peak area in HPLC). Compound Degradation: The compound may be degrading in your sample solvent or under the analytical conditions.Validate Sample Stability: 1. Prepare your sample in the intended mobile phase or diluent and analyze it immediately (Time = 0).2. Re-analyze the same sample at set intervals (e.g., 2, 4, 8, 24 hours) while keeping it under the same conditions as your experimental samples (e.g., autosampler temperature).3. A decrease in the main peak area and/or the appearance of new peaks indicates instability.4. If unstable, consider using a more neutral buffer, lowering the temperature, or protecting the sample from light.
Poor solubility in neutral aqueous buffers. Intrinsic Properties: The compound is a weak base and may have limited solubility at neutral pH.pH Adjustment: 1. For aqueous solutions, carefully acidify the buffer by adding small amounts of a dilute acid (e.g., 0.1 M HCl) dropwise until the compound dissolves. The protonated form is typically more soluble.2. Alternatively, use a co-solvent system (e.g., water/acetonitrile, water/DMSO) if compatible with your experiment. Always check the final pH after dissolution.
Unexpected side-reactions when using strong bases. Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinoline ring, activated by the fluorine atoms, is susceptible to attack by strong nucleophiles/bases.Use Milder Bases: 1. If your reaction requires a base, opt for non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or milder inorganic bases (e.g., K₂CO₃, NaHCO₃) instead of strong hydroxides, especially at elevated temperatures.2. Run a control experiment without the starting material to see if the base reacts with other components.
Discoloration of the compound or solution upon storage. Oxidation/Photodegradation: The amino group and the aromatic system can be susceptible to oxidation or light-induced degradation.Proper Storage and Handling: 1. Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.2. Protect both solid and solution forms from light by using amber vials or wrapping containers in aluminum foil.3. Degas solvents before use to remove dissolved oxygen.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound. A stability-indicating analytical method (e.g., HPLC-UV) must be developed beforehand.

Objective: To determine the degradation profile of this compound under acidic, basic, and oxidative stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Keep under the same conditions as the stress samples.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralization and Dilution:

    • For acid-stressed samples, neutralize with an equivalent amount of 1 M NaOH.

    • For base-stressed samples, neutralize with an equivalent amount of 1 M HCl.

    • Dilute all samples (including oxidative and control) to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples using the stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Self-Validation System:

  • The Control Sample acts as a baseline to ensure that any observed degradation is due to the stressor and not the solvent or temperature alone.

  • The Time = 0 sample for each condition confirms the initial concentration before significant degradation occurs.

  • Peak purity analysis of the parent compound peak at each time point (if using a PDA detector) can help confirm that the peak is not co-eluting with a degradant.

Visualization of Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of this compound under harsh hydrolytic conditions. These pathways are proposed based on the general chemical principles of related quinoline compounds.

G A This compound (Parent Compound) B 4-Hydroxy-7,8-difluoroquinoline (Acid/Base Hydrolysis of Amino Group) A->B  Strong Acid (H₃O⁺) / Heat OR Strong Base (OH⁻) / Heat C 4-Amino-8-fluoro-7-hydroxyquinoline (Nucleophilic Substitution of F) A->C  Strong Base (OH⁻) / Heat   D 4-Amino-7-fluoro-8-hydroxyquinoline (Nucleophilic Substitution of F) A->D  Strong Base (OH⁻) / Heat  

Caption: Potential hydrolytic degradation pathways for this compound.

Workflow for Stability Assessment

This workflow outlines the logical steps for a comprehensive stability assessment.

G A Develop & Validate Stability-Indicating HPLC Method B Prepare Compound Stock Solution A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) B->C D Sample at Time Intervals (e.g., 0, 2, 6, 24h) C->D E Neutralize (if needed) & Dilute Samples D->E F Analyze via HPLC E->F G Identify Degradants (e.g., using LC-MS) F->G H Quantify Degradation & Determine Degradation Pathway G->H

Caption: Systematic workflow for conducting a forced degradation study.

References

  • SAR of 4 Aminoquinoline. YouTube. Available at: [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scite.ai. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central (PMC). Available at: [Link]

  • 4-Aminoquinoline. Wikipedia. Available at: [Link]

  • Side-chain Hydroxylation in the Metabolism of 8-aminoquinoline Antiparasitic Agents. DeepDyve. Available at: [Link]

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PubMed Central (PMC). Available at: [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central (PMC). Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central (PMC). Available at: [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. ResearchGate. Available at: [Link]

  • Analytical methods for amino acid determination in organisms. PubMed. Available at: [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. Available at: [Link]

  • (PDF) Degradation of selected Fluoroquinolones. ResearchGate. Available at: [Link]

  • Determination of D-amino acids labeled with fluorescent chiral reagents... PubMed. Available at: [Link]

Sources

"preventing side reactions in the synthesis of 4-Amino-7,8-difluoroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-7,8-difluoroquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide practical, field-tested advice to help you anticipate, troubleshoot, and prevent common side reactions, thereby improving yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most prevalent and industrially relevant strategies for synthesizing the 4-amino-quinoline scaffold are:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common method, involving the reaction of a 4-halo-quinoline, typically 4-chloro-7,8-difluoroquinoline, with an amine source. It is often favored for its operational simplicity and cost-effectiveness. The electron-withdrawing nature of the quinoline ring nitrogen and the fluorine substituents activates the C4 position, making it susceptible to nucleophilic attack.[1][2][3]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method provides an alternative route, coupling a 4-halo-quinoline with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. While potentially more versatile for challenging amine substrates, it requires careful exclusion of oxygen and moisture, and the reagents are more expensive.[4][5][6]

Q2: Which side reactions are most commonly encountered during the SNAr synthesis?

Researchers typically face four main classes of side reactions:

  • Hydrolysis: Formation of 4-Hydroxy-7,8-difluoroquinoline due to the presence of water.

  • Dimerization/Bis-amination: The desired product reacts with another molecule of the starting material, leading to high-molecular-weight impurities.

  • Incomplete Conversion: The reaction stalls, leaving significant amounts of starting material.

  • Degradation: At excessively high temperatures or with prolonged reaction times, tar and polymer formation can occur, complicating purification.[7]

Q3: How critical is the purity of starting materials and reagents?

It is absolutely critical. Impurities in the starting 4-chloro-7,8-difluoroquinoline can lead to a host of downstream issues. More importantly, residual water or other nucleophilic impurities in solvents or amine reagents are a primary cause of the hydrolysis side reaction.[7] Similarly, for Buchwald-Hartwig amination, oxygen and moisture can deactivate the palladium catalyst, leading to reaction failure.[6]

Section 2: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the workhorse for this synthesis. Below are common issues and their solutions.

Issue 1: Low Yield & Incomplete Conversion

Question: My reaction has run for 24 hours, but TLC/LC-MS analysis shows over 50% of the starting 4-chloro-7,8-difluoroquinoline remains. What is the likely cause?

Causality: This issue typically stems from insufficient reaction energy or incorrect reagent stoichiometry. The SNAr reaction has a significant activation energy barrier that must be overcome. The choice of solvent, temperature, and base (if applicable) are all interconnected variables that control the reaction rate.

Troubleshooting Workflow:

start Low Conversion Observed check_temp Is Temperature > 120°C? start->check_temp check_solvent Is Solvent Appropriate? (e.g., NMP, DMF, neat) check_temp->check_solvent Yes increase_temp Action: Increase temperature in 10°C increments (monitor degradation). check_temp->increase_temp No check_amine Is Amine in Sufficient Excess? (e.g., >5 eq.) check_solvent->check_amine Yes change_solvent Action: Switch to a higher boiling, polar aprotic solvent like NMP. check_solvent->change_solvent No check_base Is a Base Required and Present? (for amine salts) check_amine->check_base Yes increase_amine Action: Increase excess of amine nucleophile. check_amine->increase_amine No add_base Action: Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N). check_base->add_base No success Problem Resolved check_base->success Yes increase_temp->success change_solvent->success increase_amine->success add_base->success

Caption: Troubleshooting workflow for low SNAr conversion.

Solutions & Optimization:

  • Temperature & Solvent: The reaction often requires elevated temperatures (120-180°C).[8] Running the reaction neat (using the amine as the solvent) or in a high-boiling polar aprotic solvent is common.

SolventTypical Temperature RangeRationale
N-Methyl-2-pyrrolidone (NMP)140 - 180°CExcellent solvating power, high boiling point.[9][10]
Dimethylformamide (DMF)120 - 150°CGood alternative, but lower boiling point than NMP.
Neat (Amine as solvent)130 - 160°CSimplifies reaction setup and drives equilibrium.[8]
  • Amine Stoichiometry: When using ammonia or a primary amine, a large excess (5-20 equivalents) is often necessary to outcompete the product from acting as a nucleophile and to drive the reaction to completion.

Issue 2: Formation of 4-Hydroxy-7,8-difluoroquinoline

Question: My mass spec analysis shows a significant peak at M+1 corresponding to the replacement of chlorine with a hydroxyl group. How do I prevent this hydrolysis?

Causality: The C4 position is highly electrophilic and susceptible to attack by water, especially under basic conditions or at high temperatures. This side reaction is a classic example of competing nucleophiles.

cluster_0 Reaction Pathways Reactants 4-Chloro-7,8-difluoroquinoline Desired_Product This compound Reactants->Desired_Product + NH₃ (Desired Nucleophile) Side_Product 4-Hydroxy-7,8-difluoroquinoline Reactants->Side_Product + H₂O (Competing Nucleophile)

Caption: Competing amination and hydrolysis pathways.

Prevention Protocol:

  • Dry Reagents: Ensure the amine nucleophile is anhydrous. If it's a solid salt (e.g., ammonium chloride), dry it in a vacuum oven before use.

  • Dry Solvents: Use anhydrous grade solvents. If unavailable, dry them using standard laboratory procedures (e.g., distillation over a suitable drying agent, passage through an activated alumina column).

  • Inert Atmosphere: Assemble the reaction glassware hot from the oven and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction to prevent atmospheric moisture from entering the system.

  • Base Selection: Use a non-hydroxide base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) if a base is required to free an amine from its salt.[9][10]

Section 3: Troubleshooting Guide: Buchwald-Hartwig Amination

This method offers an alternative for sensitive substrates but comes with its own set of challenges, primarily related to catalyst stability.

Issue 1: Catalyst Deactivation & Reaction Failure

Question: My Buchwald-Hartwig reaction is black, and there is no product formation. What went wrong?

Causality: The active catalytic species, Pd(0), is extremely sensitive to oxygen. Exposure to air leads to rapid oxidation to inactive Pd(II) species, often observed as the formation of black palladium metal precipitate ("palladium black"). The choice of ligand and base is also crucial for stabilizing the catalyst and facilitating the catalytic cycle.[4][5][6]

Catalytic Cycle and Pitfalls:

G Pd(0)L₂ Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L₂->Oxidative_Addition Catalyst_Deactivation Catalyst Deactivation (O₂, H₂O) Pd(0)L₂->Catalyst_Deactivation Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination + Base Pd(II)_Complex->Ligand_Exchange Amide_Complex Ar-Pd(II)-NR₂ Ligand_Exchange->Amide_Complex Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Buchwald-Hartwig cycle and catalyst deactivation.

Solutions & Best Practices:

  • Rigorous Degassing: Solvents and amine solutions must be thoroughly degassed. The most effective method is "freeze-pump-thaw" (3 cycles), but sparging with argon for 30-60 minutes is a viable alternative.

  • Use of a Glovebox: For maximum reproducibility, prepare reagents and assemble the reaction inside a nitrogen or argon-filled glovebox.

  • Catalyst & Ligand Selection: Use air-stable pre-catalysts if available. The choice of ligand is critical and substrate-dependent. Sterically hindered biarylphosphine ligands are often effective.[11]

LigandBaseCommon Use Case
XPhosNaOtBu, K₃PO₄General purpose, good for aryl chlorides.
BrettPhosNaOtBu, LHMDSEffective for primary amines, prevents diarylation.[6]
RuPhosK₂CO₃, Cs₂CO₃Mild bases, good for base-sensitive functional groups.
Issue 2: Hydrodehalogenation Side Product

Question: Along with my desired product, I am forming 7,8-difluoroquinoline (loss of Cl). How can I suppress this?

Causality: Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled. This can occur through several mechanisms, including β-hydride elimination from the palladium-amide intermediate, which is more likely with certain amines and ligand combinations.[4]

Mitigation Strategies:

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., BrettPhos, XPhos) that promote reductive elimination over side reactions.

  • Base Selection: A weaker base (e.g., K₃PO₄, K₂CO₃) can sometimes suppress this pathway compared to strong bases like NaOtBu.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Do not overheat.

  • Ensure Anhydrous Conditions: While the exact mechanism can vary, sources of protons (like water) can facilitate hydrodehalogenation pathways.

Section 4: Experimental Protocols

Protocol 1: General Procedure for SNAr Amination with Ammonium Hydroxide

This protocol is a starting point and should be optimized for specific needs.

Materials:

  • 4-chloro-7,8-difluoroquinoline (1.0 eq)

  • Ammonium hydroxide (28-30% solution, 20 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (approx. 5 mL per gram of starting material)

  • High-pressure reaction vessel with stirring

Procedure:

  • Setup: To a pressure-rated reaction vessel, add 4-chloro-7,8-difluoroquinoline and NMP.

  • Reagent Addition: Carefully add the ammonium hydroxide solution.

  • Reaction: Seal the vessel tightly. Heat the mixture to 140-150°C with vigorous stirring. Caution: The reaction will generate significant pressure. Use an appropriately rated vessel and a blast shield.

  • Monitoring: Monitor the reaction progress by taking aliquots (after cooling) and analyzing via TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: After cooling the vessel completely to room temperature, carefully vent any excess pressure. Pour the reaction mixture into cold water. The product may precipitate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pro-Tip for Purification: 4-aminoquinolines are basic and can streak on silica gel. To improve separation, pre-treat the silica gel with triethylamine or use an eluent system containing a small amount (0.5-1%) of triethylamine or ammonia in methanol.[9]

References

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC - NIH. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. Available at: [Link]

  • Making quinoline - the Skraup synthesis. YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Amino-7,8-difluoroquinoline is a key heterocyclic scaffold investigated in medicinal chemistry and drug development. While its synthesis is achievable at the lab scale, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, impurity profiles, and process economics. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to assist researchers and process chemists in navigating the complexities of scaling up the synthesis of this important molecule.

The narrative is based on a common and logical synthetic route, as specific scale-up literature for this exact molecule is sparse. The principles discussed are derived from established methodologies for quinoline synthesis, such as the Gould-Jacobs reaction, and are broadly applicable.

Proposed Overall Synthetic Pathway

The scale-up synthesis is best approached as a robust, multi-stage process. The most common route involves the initial construction of the quinoline core, followed by functional group interconversions.

Synthetic_Pathway A 2,3-Difluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Stage 1: Condensation & Thermal Cyclization (Gould-Jacobs Reaction) A->B C Ethyl 7,8-difluoro-4-hydroxy- quinoline-3-carboxylate B->C High Temp. (e.g., 250-260°C) D Stage 2: Saponification & Decarboxylation C->D 1. NaOH (aq) 2. Acid, Heat E 7,8-Difluoro-4-hydroxyquinoline D->E F Stage 3: Chlorination E->F POCl₃ G 4-Chloro-7,8-difluoroquinoline F->G H Stage 4: Amination G->H Ammonia Source (e.g., NH₄OH, NH₃ gas) I This compound (Final Product) H->I

Caption: Proposed four-stage synthetic workflow for this compound.

Frequently Asked Questions (FAQs) - High-Level Scale-Up Strategy

Q1: My overall yield dropped from 65% at the 10g scale to 35% at the 1kg scale. What are the most likely causes?

A drop in yield upon scale-up is a common challenge stemming from physical and engineering principles that are less impactful at the lab scale. The primary areas to investigate are mass and heat transfer.

  • Inefficient Mixing: In larger reactors, standard magnetic stirring is replaced by overhead mechanical stirrers. If the impeller design or stirring speed is inadequate, it can lead to localized "hot spots" or areas of high reactant concentration. This promotes side reactions and impurity formation, directly consuming your starting material or product.

  • Poor Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This makes dissipating heat from exothermic reactions (like the initial condensation or POCl₃ quench) much more difficult. An uncontrolled temperature spike can degrade materials and lower yield.[1]

  • Phase Change & Material Handling: At scale, handling solids and performing extractions can lead to greater physical losses. A product that crashes out of solution and is easily filtered in a Büchner funnel might be more difficult to handle in a large, jacketed filter reactor, leading to losses on vessel walls and in transfer lines.

Q2: What are the most critical safety considerations for this synthesis at pilot scale?

Two stages present significant hazards: the high-temperature thermal cyclization and the chlorination with phosphorus oxychloride (POCl₃).

  • Thermal Cyclization (Stage 1): This step often requires temperatures exceeding 250°C in high-boiling solvents like Dowtherm A or diphenyl ether.[2]

    • Hazard: Risk of thermal runaway and auto-ignition of the solvent if temperature control is lost.

    • Mitigation: Use a properly rated, jacketed reactor with a reliable temperature control unit and high-temperature alarms. Ensure the reactor's pressure relief systems are correctly sized and functional. Perform a thorough process safety review, including Differential Scanning Calorimetry (DSC) analysis, to understand the thermal profile of the reaction.

  • Chlorination with POCl₃ (Stage 3): Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[3]

    • Hazard: Exothermic and potentially explosive reaction with water, releasing large volumes of corrosive HCl gas. Risk of severe chemical burns and respiratory damage.

    • Mitigation: Handle POCl₃ in a closed system with dedicated charging lines. The workup (quenching) is the most dangerous part. A "reverse quench," where the reaction mixture is slowly added to a well-stirred, cooled vessel of water or a buffered aqueous solution, is mandatory to control the exotherm.[4] Never add water directly to a large volume of POCl₃. The entire operation must be done in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant suits and respirators.[5][6]

Q3: For purification, when should I switch from column chromatography to recrystallization?

The switch should be made as early as possible in process development. Column chromatography is generally unsuitable for large-scale manufacturing due to high solvent costs, low throughput, and significant waste generation.

  • Lab Scale (<100g): Chromatography is excellent for isolating pure material and identifying impurities.

  • Pilot Scale (>1kg): Recrystallization is the preferred method. It is more economical, scalable, and environmentally friendly. During scale-up, you should dedicate experiments to developing a robust crystallization procedure. This involves screening various solvent systems (single and mixed), optimizing cooling profiles, and controlling seeding to ensure consistent particle size, purity, and yield. A good crystallization can often remove impurities more effectively and efficiently than chromatography at scale.

Troubleshooting Guide by Synthetic Stage
Stage 1: Gould-Jacobs Cyclization to form 7,8-difluoro-4-hydroxyquinoline Intermediate

Problem: The initial condensation of 2,3-difluoroaniline with DEEM is incomplete, even after extended heating at 120°C.

  • Potential Cause: Low reactivity of the aniline or decomposition of reagents. 2,3-difluoroaniline is electron-deficient due to the inductive effect of the fluorine atoms, which reduces its nucleophilicity compared to unsubstituted aniline.

  • Solutions:

    • Increase Temperature: Cautiously increase the condensation temperature to 130-140°C while monitoring for decomposition.[2]

    • Use a Catalyst: While the reaction is often run neat, a mild Lewis acid or Brønsted acid catalyst can sometimes promote the initial condensation.

    • Check Reagent Quality: Ensure the 2,3-difluoroaniline is pure and the DEEM has not hydrolyzed. Use freshly opened or distilled reagents.

    • Inert Atmosphere: At higher temperatures, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.[2]

Problem: During the high-temperature (250°C+) thermal cyclization, the reaction mixture turns into a dark, intractable tar with very low yield of the desired quinolone.

  • Potential Cause: Thermal decomposition. This is the most common failure mode for this step. The high temperatures required for cyclization are often close to the decomposition temperature of the intermediate and product.[2]

  • Solutions:

    • Precise Temperature Control: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether in a jacketed reactor to ensure uniform and precisely controlled heating. Avoid localized overheating ("hot spots") which are common when heating a flask directly with a mantle.[2][7]

    • Optimize Reaction Time: Monitor the reaction by HPLC at regular intervals. Heat only as long as necessary to achieve maximum conversion, then cool promptly. Prolonged heating will favor decomposition.

    • Consider an Alternative Catalyst: Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can promote cyclization at much lower temperatures (e.g., 80-100°C), significantly reducing tar formation and improving yields.[8] This is a highly recommended alternative for scale-up.

Stage 3: Chlorination with POCl₃

Problem: The chlorination of 7,8-difluoro-4-hydroxyquinoline is incomplete, and I recover significant amounts of starting material.

  • Potential Cause: Insufficient POCl₃, presence of water, or inadequate temperature/time.

  • Solutions:

    • Use Excess POCl₃: POCl₃ can act as both the reagent and the solvent. A significant excess (3-10 equivalents) is often used to drive the reaction to completion.

    • Ensure Anhydrous Conditions: The starting hydroxyquinoline must be rigorously dried. Any moisture will consume POCl₃ and reduce its effectiveness.

    • Increase Temperature/Time: The reaction is typically run at reflux (around 105-110°C).[3] Ensure the reaction is held at this temperature for a sufficient duration (2-4 hours), monitoring by HPLC until the starting material is consumed.

Problem: The workup/quench of the POCl₃ reaction is extremely violent and difficult to control.

  • Potential Cause: Quenching too quickly or adding water to the POCl₃ mixture (direct quench). The hydrolysis of POCl₃ is highly exothermic and can lead to a runaway reaction.[9]

  • Solutions:

    • Mandatory Reverse Quench: The reaction mixture containing excess POCl₃ must be added slowly and portion-wise to a separate, well-stirred vessel containing ice or a cold, buffered aqueous solution (e.g., sodium acetate solution).[4] This allows the large volume of the quench solution to absorb the heat generated.

    • Maintain Cooling: Use a jacketed reactor or an ice bath to actively cool the quench vessel throughout the addition.

    • Monitor Temperature: Have a temperature probe in the quench vessel and maintain the temperature below a safe limit (e.g., < 40°C). The addition rate should be dictated by the ability of the cooling system to manage the temperature.

Stage 4: Amination to this compound

Problem: The final amination step gives a low yield and produces a significant amount of the 4-hydroxy side product.

  • Potential Cause: Hydrolysis of the 4-chloro-7,8-difluoroquinoline intermediate. The C4-chloro group is highly activated towards nucleophilic substitution and is susceptible to hydrolysis by water, especially under basic or high-temperature conditions.[10]

  • Solutions:

    • Strict Anhydrous Conditions: Use a dry, aprotic solvent (e.g., NMP, DMSO) and ensure your ammonia source is as dry as possible. Conduct the reaction under an inert atmosphere.[11]

    • Use an Ammonia Surrogate: Instead of aqueous ammonium hydroxide, consider using ammonia gas bubbled through the solution or using a surrogate like formamide followed by hydrolysis.

    • Temperature Control: While heating is required, excessive temperatures can accelerate hydrolysis. Optimize the temperature to the minimum required for a reasonable reaction rate (e.g., 120-140°C).

Data & Parameter Comparison for Scale-Up

This table provides an example of how key parameters might change when moving from a lab-scale batch to a pilot-scale batch.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Stage 1: Cyclization
Heating MethodHeating MantleJacketed Reactor (Hot Oil)Provides uniform heating and prevents localized hot spots, reducing tar formation.[2]
Solvent Volume50 mL Dowtherm A3-4 L Dowtherm AConcentration is kept similar, but may be slightly diluted to improve stirring and heat transfer.
Temperature ControlThermocouple in liquidCalibrated probe in liquid & jacketCrucial for monitoring and controlling the internal temperature vs. the heating fluid temperature.
Stage 3: Chlorination
POCl₃ AdditionManual via addition funnelMetering pump / closed systemImproves safety and control over addition rate for a highly reactive reagent.
Quench MethodPouring mixture onto iceSlow addition (reverse quench) into cooled aqueous bufferEssential for controlling the large exotherm generated during hydrolysis at scale.[4]
Stage 4: Purification
Final Product IsolationFlash ChromatographyRecrystallizationChromatography is not economically viable at scale. Recrystallization is preferred for cost and throughput.
Illustrative Experimental Protocols

Disclaimer: These protocols are illustrative and adapted from general procedures for quinoline synthesis.[12][13][14] They must be thoroughly optimized and validated at a small scale before attempting a large-scale reaction.

Protocol 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline (via Gould-Jacobs)
  • Condensation: In a reactor equipped with an overhead stirrer and a condenser, charge 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.05 eq). Heat the mixture to 120-130°C under a slow nitrogen stream for 2-3 hours, or until HPLC analysis shows consumption of the aniline.

  • Cyclization: To the hot reaction mixture, add a high-boiling solvent (e.g., Dowtherm A, ~3-4 mL per gram of aniline). Increase the temperature to 250-255°C and hold for 1-2 hours. Monitor the reaction for the formation of the cyclized ester product.

  • Saponification & Decarboxylation: Cool the mixture to ~100°C and carefully add a 10% aqueous sodium hydroxide solution (4.0 eq). Reheat to reflux for 2-3 hours to hydrolyze the ester. Cool the mixture and separate the aqueous layer. Acidify the aqueous layer with concentrated HCl to pH ~2. The quinoline carboxylic acid will precipitate. Filter the solid.

  • Decarboxylation: Dry the solid acid and heat it in a suitable reactor to ~220-240°C until CO₂ evolution ceases. The crude 7,8-difluoro-4-hydroxyquinoline can be purified by recrystallization from ethanol or a similar solvent.

Protocol 2: Chlorination to 4-Chloro-7,8-difluoroquinoline
  • Reaction Setup: In a dry, inerted reactor, charge the 7,8-difluoro-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 4.0 eq).

  • Reaction: Heat the mixture to reflux (~105-110°C) and maintain for 3-4 hours, monitoring by HPLC.

  • Workup (Reverse Quench): In a separate, larger reactor, prepare a well-stirred mixture of crushed ice and water. Cool this quench vessel to 0-5°C.

  • Quench: Slowly and carefully add the hot reaction mixture to the quench vessel via a pump or pressure transfer, ensuring the internal temperature of the quench vessel does not exceed 40°C.

  • Isolation: The product will precipitate as a solid. Neutralize the acidic slurry carefully with an aqueous base (e.g., NaOH solution) to pH 7-8. Filter the solid, wash thoroughly with water, and dry under vacuum.

Protocol 3: Amination to this compound
  • Reaction Setup: In a pressure-rated reactor, charge 4-chloro-7,8-difluoroquinoline (1.0 eq), a solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol, and concentrated ammonium hydroxide (10-20 eq).

  • Reaction: Seal the reactor and heat to 120-140°C. The reaction will build pressure. Hold at temperature for 12-24 hours, monitoring by HPLC for consumption of the starting material.

  • Isolation: Cool the reactor to room temperature. The product may precipitate upon cooling. If not, add water to precipitate the crude product.

  • Purification: Filter the crude solid. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to provide this compound.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for a common scale-up problem: low yield.

Troubleshooting_Yield start Low Yield in Pilot Batch q1 Analyze Crude by HPLC/LCMS. Is the main component the starting material? start->q1 sub_path1 Incomplete Conversion q1->sub_path1 Yes q2 Is the main component a known side product (e.g., hydrolyzed intermediate)? q1->q2 No cause1a Reaction temp too low? sub_path1->cause1a cause1b Reaction time too short? cause1a->cause1b cause1c Poor mixing causing non-homogeneous conditions? cause1b->cause1c end Identify Root Cause & Re-optimize Process cause1c->end sub_path2 Side Reaction Favored q2->sub_path2 Yes q3 Is the crude material clean but isolated yield is low? q2->q3 No cause2a Uncontrolled exotherm? (Poor heat transfer) sub_path2->cause2a cause2b Presence of water/air? cause2a->cause2b cause2c Localized 'hot spots' from poor mixing? cause2b->cause2c cause2c->end sub_path3 Physical / Handling Loss q3->sub_path3 Yes q3->end No (Complex Issue: Re-evaluate Route) cause3a Product soluble in mother liquor? sub_path3->cause3a cause3b Loss during transfers or filtration? cause3a->cause3b cause3b->end

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 4-Aminoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 4-aminoquinoline (4-AQ) derivatives. The 4-AQ scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous essential drugs.[1][2][3] However, its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, can lead to a variety of unexpected and often challenging-to-characterize byproducts.[1][4]

This guide is structured to provide practical, field-proven insights into identifying and mitigating these impurities. We will move beyond simple procedural lists to explain the chemical causality behind these events and the analytical choices you make to unravel them.

Troubleshooting Guides: From Observation to Identification

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm observing an unexpected, persistent spot on my TLC/LC analysis that doesn't match my starting materials or desired product. How do I begin to identify it?

A1: An unknown spot is a common yet critical observation. A systematic approach is essential to avoid wasted time and resources. The identity of this spot often falls into one of four categories: a regioisomer, an over-reacted product, a degradation product, or a byproduct from a competing reaction pathway.

Initial Hypothesis & Preliminary Characterization:

  • Assess Polarity: Compare the Rf value (TLC) or retention time (LC) of the unknown to your product.

    • Less Polar Byproduct: Often suggests a dimer or a product of over-alkylation where a polar functional group (like a primary amine on a side chain) has been further substituted, reducing its ability to hydrogen bond with the stationary phase.

    • More Polar Byproduct: Frequently points towards hydrolysis of a halo-quinoline to a hydroxyquinoline, or incomplete reaction leaving a polar intermediate.

  • UV-Vis Analysis: Most quinoline-containing compounds are UV-active.[5] If your LC system has a photodiode array (PDA) detector, compare the UV-Vis spectrum of the unknown to your product. A similar spectrum strongly suggests the quinoline core is intact, pointing towards an isomer or oligomer. A significantly different spectrum may indicate a major structural rearrangement or degradation of the quinoline ring system.

  • Preliminary Mass Spectrometry (MS): If you have access to a simple LC-MS system, obtain a low-resolution mass spectrum. This is the fastest way to gain structural information. Look for an m/z value that could correspond to a dimer (2x Product - H₂), a di-substituted product (Starting Material + 2x Amine), or a hydrolysis product (+OH, -Cl).

Q2: My ¹H NMR spectrum is complex, with broad signals and unidentifiable peaks. What are the likely culprits in a 4-aminoquinoline reaction?

A2: A "messy" NMR spectrum in 4-AQ chemistry is often diagnostic. Beyond trivial issues like poor shimming or sample concentration, the chemical reasons are often informative.[6][7]

  • Over-alkylation/Di-substitution: The most common byproduct when reacting a 4-chloroquinoline with a diamine or an amine with a secondary reaction site.[8] This leads to a more complex, often symmetric molecule, resulting in fewer, but potentially overlapping, signals than expected. A tell-tale sign is a change in the integration of the quinoline protons relative to the side-chain protons.

  • Regioisomers: If your amine starting material has multiple nucleophilic sites, you will invariably form a mixture of isomers. This results in a doubled-up set of peaks for nearly every proton, often with slightly different chemical shifts. 2D NMR techniques like COSY and HSQC are indispensable for assigning these structures.[9][10]

  • Residual Palladium Catalyst: If using a palladium-catalyzed reaction (e.g., Buchwald-Hartwig or dehydrogenative amination), residual paramagnetic palladium species can cause significant peak broadening.[1][4] An elemental analysis or digestion with a strong chelating agent followed by re-acquisition of the NMR can confirm this.

  • Formation of Salts: Quinolines are basic.[11] If your workup or purification involves acids (like TFA from HPLC purification), you can form salts.[12] This can cause exchange broadening of N-H protons and shift the peaks of adjacent protons. Adding a drop of D₂O will often exchange the N-H protons and simplify the spectrum.

Potential Byproduct Class Common Reaction Type Key ¹H NMR Indicator(s) Suggested Confirmation
Di-quinoline AdductSNAr with diaminesAltered integration ratio of quinoline:side-chain protons. Loss of a primary amine N-H signal.HRMS to confirm doubled mass.
RegioisomerReactions with asymmetric anilinesDoubling of aromatic and aliphatic signals.2D NMR (COSY, NOESY) to establish connectivity.
4-HydroxyquinolineSNAr with water presentDisappearance of C4-H signal (if present); appearance of a broad -OH signal.HRMS (M+16-Cl+H). D₂O exchange.
Paramagnetic ImpurityPd-catalyzed cross-couplingSevere broadening of all peaks, poor resolution.ICP-MS for metal analysis. Filtration through activated carbon.
Q3: My mass spectrometry data shows a mass that doesn't match any expected species. How do I leverage this data to propose a structure?

A3: Mass spectrometry is arguably the most powerful tool for identifying unknowns.[5][13][14] When faced with an unexpected mass, a systematic interpretation is key.

  • Check the Isotope Pattern (Critical for 4-AQs): Many 4-AQ syntheses start from 4,7-dichloroquinoline.[3] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

    • A molecule with one chlorine atom will show an (M)+ peak and an (M+2)+ peak with a ~3:1 intensity ratio.

    • A molecule with two chlorine atoms will show (M)+, (M+2)+, and (M+4)+ peaks in a ~9:6:1 ratio. If your byproduct retains a chlorine atom, this pattern is an unmistakable signature.

  • Propose a Molecular Formula with High-Resolution MS (HRMS): Low-resolution MS gives you a nominal mass; HRMS (e.g., TOF, Orbitrap) provides a highly accurate mass (<5 ppm error). This allows you to generate a shortlist of plausible molecular formulas. A formula consistent with your starting materials is your top candidate.

  • Analyze the Fragmentation (MS/MS): If your instrument allows, perform MS/MS on the unknown parent ion. The fragmentation pattern provides a fingerprint of the molecule's structure.

    • Common Neutral Loss: Look for the loss of the side chain, which will fragment to give you an ion corresponding to the core 4-aminoquinoline structure.

    • Quinoline Ring Fragmentation: The quinoline ring itself is quite stable but can undergo characteristic cleavages that you can compare to your desired product's fragmentation pattern.

G cluster_msms Fragmentation Insights start Obtain High-Resolution Mass Spectrum (HRMS) isotope Analyze Isotope Pattern (e.g., Cl signature) start->isotope formula Calculate Possible Molecular Formulas start->formula msms Perform MS/MS Fragmentation Analysis start->msms structure Propose Candidate Structure(s) formula->structure Correlate with NMR & Reaction Stoichiometry loss Identify Neutral Losses (e.g., side chain) msms->loss core Identify Core Fragments (e.g., quinoline ring) msms->core msms->structure

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of unexpected byproducts in SNAr reactions of 4-chloroquinolines with amines?

A1: The SNAr reaction is the most common method for synthesizing 4-aminoquinolines.[1][4] While robust, several competing pathways can lead to byproducts:

  • Di-substitution (Dimerization): This is arguably the most prevalent byproduct, especially when using primary amines or diamines as nucleophiles. The initially formed secondary amine product can act as a nucleophile itself, attacking another molecule of 4-chloroquinoline to form a tertiary amine "dimer."

  • Hydrolysis: The presence of water, particularly at elevated temperatures or in the presence of a strong base, can lead to the hydrolysis of the 4-chloroquinoline to the corresponding 4-hydroxyquinoline (a quinolin-4-one). This byproduct is often more polar and can be difficult to separate.

  • Solvent Adducts: In some cases, the solvent can act as a nucleophile. For instance, using alcoholic solvents at high temperatures can lead to the formation of 4-alkoxyquinolines.

  • Degradation: Harsh conditions (strong acid/base, high heat for extended periods) can lead to decomposition of the quinoline ring, often resulting in complex, tar-like mixtures that are difficult to characterize.[15]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 4-Chloroquinoline 4-Chloroquinoline Desired Product Desired 4-Aminoquinoline 4-Chloroquinoline->Desired Product SNAr Hydrolysis 4-Hydroxyquinoline 4-Chloroquinoline->Hydrolysis + H2O Solvent Adduct 4-Alkoxyquinoline 4-Chloroquinoline->Solvent Adduct + ROH (Solvent) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Desired Product SNAr Dimer Di-substitution Product Desired Product->Dimer + 4-Chloroquinoline

Q2: How can I proactively minimize byproduct formation during my synthesis?

A2: Good synthetic practice is the best defense against complex purification challenges.

  • Control Stoichiometry: To minimize di-substitution, use a significant excess of the amine nucleophile. This increases the probability that a molecule of 4-chloroquinoline will encounter a primary amine rather than the secondary amine product.

  • Temperature Management: SNAr reactions on electron-deficient rings like quinoline can often be run at moderate temperatures. Avoid excessive heat, which accelerates degradation and hydrolysis side reactions.[15]

  • Inert Atmosphere: While not always critical, running reactions under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if your substrates are sensitive.

  • Choice of Base and Solvent: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the HCl produced. Ensure your solvent is dry and appropriate for the reaction; avoid protic solvents like methanol if you are concerned about solvent adducts.[4]

  • Order of Addition: Adding the 4-chloroquinoline slowly to a solution of the excess amine can help maintain a high concentration of the primary nucleophile, further suppressing dimer formation.

Q3: What is a standard workflow for the complete characterization of a critical unknown impurity?

A3: Once an unknown byproduct is detected and deemed necessary to characterize (e.g., for regulatory submission or mechanistic understanding), a comprehensive workflow is required.

Step 1: Isolation and Purification The first and most critical step is to isolate the impurity in sufficient quantity and purity for analysis.

  • Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard.[8] It offers high resolution for separating closely related compounds.[12][16]

  • Protocol: Generic Prep-HPLC Method

    • Scouting: Develop an analytical HPLC method that shows good separation between your product and the impurity.[5][17] A C18 column is a common starting point.[12]

    • Solvent System: A common mobile phase is a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[12]

    • Scale-Up: Transfer the method to a preparative column with the same stationary phase. Increase the flow rate and injection volume proportionally.

    • Fraction Collection: Collect the fractions corresponding to the impurity peak.

    • Solvent Removal: Evaporate the solvent, typically using a lyophilizer or centrifugal evaporator, to obtain the isolated impurity.

Step 2: Structure Elucidation With a pure sample, a suite of analytical techniques is used to piece together the structure.[13]

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass and molecular formula, as detailed in the troubleshooting section.

  • 1D NMR Spectroscopy (¹H, ¹³C, DEPT): This is the foundation of structure elucidation.[6][18]

    • ¹H NMR gives proton counts and connectivity through coupling constants.[7]

    • ¹³C NMR provides the number of unique carbons.

    • DEPT-135 distinguishes between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments reveal the molecular framework.

    • COSY (¹H-¹H): Shows which protons are coupled (i.e., on adjacent carbons).[9][10]

    • HSQC (¹H-¹³C): Correlates each proton directly to the carbon it is attached to.[6]

    • HMBC (¹H-¹³C): Shows longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the side chain to the quinoline core.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., -OH from hydrolysis, C=O, N-H).[5]

By systematically combining the information from these techniques, a definitive structure for the unexpected byproduct can be confidently assigned.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Delgado, F., et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Delgado, F., et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH.
  • Top 11 Pharmaceutical Analytical Techniques Explained. Pharma Knowledge Forum.
  • 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. NIH.
  • Analytical Techniques in Pharmaceutical Analysis.
  • Techniques in Pharmaceutical Analysis. ILT - Integrated Liner Technologies.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate.
  • 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review.
  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
  • The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Walsh Medical Media.
  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Miscellaneous reactions for the synthesis of 4-aminoquinolines (A–D). ResearchGate.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. PMC.
  • Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. PMC.
  • High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS. Taylor & Francis Online.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues. Semantic Scholar.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Amino-7,8-difluoroquinoline and 4-amino-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents. Within this class, 4-aminoquinolines have historically garnered significant attention, most notably for their profound antimalarial properties, exemplified by the long-standing drug chloroquine (a derivative of 4-amino-7-chloroquinoline). As the challenge of drug resistance necessitates the exploration of novel structural analogs, this guide provides a detailed comparative analysis of the biological activities of 4-Amino-7,8-difluoroquinoline and its well-established counterpart, 4-amino-7-chloroquinoline. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, potential therapeutic applications, and the experimental methodologies used for their evaluation.

Introduction: The Significance of Halogen Substitution on the Quinoline Core

The biological activity of the 4-aminoquinoline scaffold is critically influenced by the nature and position of substituents on the quinoline ring. The 7-position, in particular, has been a focal point of structure-activity relationship (SAR) studies. The presence of an electron-withdrawing group at this position is widely recognized as essential for the potent antimalarial activity of compounds like chloroquine.[1] The chlorine atom in 4-amino-7-chloroquinoline serves this crucial role.

This guide explores the impact of replacing the single chloro group at the 7-position with two fluorine atoms at the 7 and 8-positions. Fluorine, being the most electronegative element, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. Understanding these differences is paramount for the rational design of next-generation quinoline-based therapeutics.

Comparative Biological Profile

While direct head-to-head comparative studies are limited, a comprehensive analysis of the known activities of each compound and their derivatives allows for a robust comparison.

Antimalarial Activity: The Primary Battleground

4-amino-7-chloroquinoline , the core of chloroquine, has a well-established mechanism of action against Plasmodium falciparum, the deadliest malaria parasite. Its primary target is the parasite's digestive vacuole, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[2] By inhibiting the polymerization of heme into hemozoin, the drug leads to the accumulation of toxic free heme, ultimately causing parasite death.

The antimalarial potential of This compound derivatives is an area of active investigation. While specific data on the parent compound is sparse, studies on related difluoroquinolone derivatives suggest that the introduction of fluorine at the C-8 position, in addition to the C-6 or C-7 position, can enhance antibacterial activity.[3][4] It is plausible that the strong electron-withdrawing nature of the two fluorine atoms could influence the pKa of the quinoline nitrogen, potentially affecting its accumulation in the acidic food vacuole of the parasite and its interaction with heme.

Table 1: Postulated Comparative Antimalarial Profile

Feature4-amino-7-chloroquinolineThis compound (Inferred)
Primary Mechanism Inhibition of heme polymerization.Likely inhibition of heme polymerization.
Potency High against chloroquine-sensitive strains.Potentially high, but requires experimental validation. May overcome resistance.
Resistance Profile Widespread resistance in P. falciparum.Unknown, but difluoro substitution may alter interaction with resistance-conferring transporters.
Antibacterial Activity: A Broader Spectrum?

Quinolones, particularly fluoroquinolones, are a major class of antibiotics. Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

While 4-amino-7-chloroquinoline is not primarily known for its antibacterial properties, some derivatives have shown modest activity.

Conversely, the difluoroquinoline scaffold is a hallmark of many potent antibacterial agents. The presence of fluorine atoms at positions 6 and 8, for instance, is known to enhance antibacterial spectrum and potency.[3] Therefore, it is highly probable that this compound and its derivatives exhibit significant antibacterial activity, a key differentiator from the 7-chloro analog.

Anticancer Activity: An Emerging Frontier

Recent research has repurposed 4-aminoquinoline derivatives, including chloroquine, as potential anticancer agents.[5] Their proposed mechanisms in cancer include the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive.

The anticancer potential of This compound derivatives is also an area of interest. Studies on other fluoroquinolone derivatives have demonstrated cytotoxic effects against various cancer cell lines, often linked to the induction of apoptosis and cell cycle arrest.[6][7][8] The distinct electronic properties conferred by the difluoro substitution could lead to novel interactions with cancer-related targets.

Experimental Methodologies: A Guide to In Vitro and In Vivo Evaluation

To empirically compare the biological activities of these two compounds, a series of well-established assays are essential. The following section details the protocols for key experiments.

In Vitro Antimalarial Activity Assessment

This assay directly measures the ability of a compound to inhibit the formation of β-hematin (hemozoin), the synthetic equivalent of the malaria pigment.[9]

Protocol:

  • Reagent Preparation:

    • Hemin chloride stock solution (e.g., 25 mg/mL in DMSO).

    • Acetate buffer (e.g., 1 M, pH 4.8).

    • Test compound and Chloroquine (positive control) stock solutions in DMSO.

  • Assay Setup (96-well plate):

    • Add 50 µL of hemin solution (diluted in acetate buffer to a working concentration, e.g., 111.1 µM).

    • Add 50 µL of serially diluted test compound or control.

    • Include a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 90 minutes to 24 hours).[9][10]

  • Quantification: After incubation, centrifuge the plate to pellet the β-hematin. Remove the supernatant and wash the pellet (e.g., with DMSO) to remove unreacted hemin.[11] Resuspend the pellet in a suitable solvent (e.g., NaOH) and measure the absorbance at a specific wavelength (e.g., 405 nm or 415 nm) to quantify the amount of β-hematin formed.[12]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Beta_Hematin_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Hemin Hemin Solution Plate Mix in 96-well Plate Hemin->Plate Compound Test Compound Dilutions Compound->Plate Control Chloroquine (Control) Control->Plate Incubate Incubate (e.g., 60°C) Plate->Incubate Quantify Quantify β-hematin Incubate->Quantify IC50 Calculate IC50 Quantify->IC50 Antiplasmodial_Assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis Parasites Synchronized P. falciparum Culture Plate Combine in 96-well Plate Parasites->Plate Compounds Compound Dilutions Compounds->Plate Incubate Incubate (48-72h) Plate->Incubate SYBR SYBR Green Assay Incubate->SYBR Hypoxanthine [3H]-Hypoxanthine Assay Incubate->Hypoxanthine IC50 Determine IC50 SYBR->IC50 Hypoxanthine->IC50

Caption: In Vitro Antiplasmodial Growth Inhibition Assay Workflow.

In Vitro Cytotoxicity Assay

This assay is crucial to assess the selectivity of the compounds for the parasite over mammalian cells. [13] Protocol (MTT Assay):

  • Cell Culture: Culture a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate until confluent. [14]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [13]5. Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as CC50 / IC50 (from the antiplasmodial assay).

In Vivo Antimalarial Efficacy

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model to evaluate the in vivo efficacy of antimalarial drug candidates. [15][16] Protocol:

  • Infection: Infect mice intravenously with P. berghei-infected erythrocytes. [16]2. Treatment: Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 5, collect blood smears from the tail vein, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Compare the mean parasitemia in the treated groups to the vehicle-treated control group to calculate the percentage of suppression. Determine the 50% effective dose (ED50).

Structure-Activity Relationship (SAR) Discussion

The substitution pattern on the quinoline ring is a key determinant of biological activity.

  • 7-Chloro Group: The electron-withdrawing nature of the chlorine at the 7-position is critical for the antimalarial activity of 4-aminoquinolines. It is thought to influence the pKa of the quinoline nitrogen, facilitating drug accumulation in the acidic parasite food vacuole. [1]* 7,8-Difluoro Substitution: The introduction of two fluorine atoms at positions 7 and 8 will have a more pronounced electron-withdrawing effect than a single chlorine atom. This could further enhance accumulation in the food vacuole. Additionally, the C-F bond is metabolically more stable than the C-Cl bond, which might lead to an improved pharmacokinetic profile. However, the increased lipophilicity due to the two fluorine atoms could also affect solubility and cell permeability. The steric bulk of the 7,8-difluoro substitution is also different from the 7-chloro substitution, which could influence binding to the target.

Conclusion

Both this compound and 4-amino-7-chloroquinoline are promising scaffolds for the development of novel therapeutic agents. While 4-amino-7-chloroquinoline has a long and storied history as an antimalarial, the emergence of resistance necessitates the exploration of new derivatives. The introduction of a 7,8-difluoro substitution in this compound presents an intriguing strategy to potentially overcome resistance, enhance potency, and broaden the spectrum of biological activity to include antibacterial and anticancer effects.

The experimental protocols outlined in this guide provide a robust framework for the direct comparison of these two important classes of molecules. Further research, guided by these methodologies, will be crucial in elucidating the full therapeutic potential of this compound and its derivatives, and in determining their place in the future of medicine.

References

  • Bio-protocol. (n.d.). In vitro anti-Plasmodium activity assays. Retrieved from [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. Retrieved from [Link]

  • Gbadamosi, I. T., & Oloyede, G. K. (2014). Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants. Journal of Tropical Medicine, 2014, 870101. Retrieved from [Link]

  • Jiménez-Díaz, M. B., Viera, S., Ibáñez, J., Mulet, T., Magán-Marchal, N., Garuti, H., ... & Gamo, F. J. (2013). A new in vivo screening paradigm to accelerate antimalarial drug discovery. PLoS One, 8(6), e66967. Retrieved from [Link]

  • Kouam, A. F., Njayou, F. N., Tchuenguem, R. T. N., & Mpetga, D. J. S. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(1), 23-28. Retrieved from [Link]

  • Ncokazi, K. K., & Egan, T. J. (2005). A new in vitro high-throughput screening assay for the discovery of inhibitors of heme crystallization. Analytical Biochemistry, 338(2), 306-319. Retrieved from [Link]

  • Pabon, A., Carmona, J., Burgos, L. C., & Blair, S. (2011). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Parasitology Research, 109(5), 1333-1339. Retrieved from [Link]

  • El-Sayed, W. M., Hussin, Y. M., & El-Adl, K. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. AAPS PharmSciTech, 19(8), 3572-3583. Retrieved from [Link]

  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2009). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 19(18), 5342-5345. Retrieved from [Link]

  • Baelmans, R., Deharo, E., Muñoz, V., Sauvain, M., & Ginsburg, H. (2000). Evaluation of in vitro inhibition of beta-hematin formation: a step towards a comprehensive understanding of the mechanism of action of new arylamino alcohols. Experimental Parasitology, 96(4), 243-248. Retrieved from [Link]

  • Webster, H. K., & Whaun, J. M. (1986). In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 528-536. Retrieved from [Link]

  • Baelmans, R., Deharo, E., Muñoz, V., Sauvain, M., & Ginsburg, H. (2000). Experimental conditions for testing the inhibitory activity of chloroquine on the formation of beta-hematin. Experimental Parasitology, 96(4), 243-248. Retrieved from [Link]

  • White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal, 16(1), 1-8. Retrieved from [Link]

  • Baelmans, R., Deharo, E., Muñoz, V., Sauvain, M., & Ginsburg, H. (2000). Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. Experimental Parasitology, 96(4), 249-256. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Jiménez-Díaz, M. B., Viera, S., Ibáñez, J., Mulet, T., Magán-Marchal, N., Garuti, H., ... & Gamo, F. J. (2013). A new in vivo screening paradigm to accelerate antimalarial drug discovery. PLoS One, 8(6), e66967. Retrieved from [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity: A brief review. International Journal of Pharmaceutical Sciences and Research, 10(5), 2164-2172. Retrieved from [Link]

  • Singh, C., Puri, S. K., & Srivastava, K. (2011). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 55(11), 5132-5139. Retrieved from [Link]

  • Kim, J. Y., Kim, Y., & Kim, C. K. (2000). In vitro antibacterial activity of FA103, a new quinolone derivative of C-7 position with 7-perhydrodiazepinone. Archives of Pharmacal Research, 23(1), 51-56. Retrieved from [Link]

  • Kumar, V., Mahajan, A., & Kumar, S. (2009). Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. Antimicrobial Agents and Chemotherapy, 53(5), 2007-2014. Retrieved from [Link]

  • Rajapakse, C. S., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., ... & Sanchez, M. A. (2015). Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. PloS One, 10(10), e0140878. Retrieved from [Link]

  • Dhara, L., & Gude, R. P. (2018). Determination of Toxicity Through Cytotoxicity Assays. In Probiotics and Prebiotics (pp. 317-326). Humana Press, New York, NY. Retrieved from [Link]

  • O'Neill, P. M. (2016). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials. Journal of Medicinal Chemistry, 31(3), 503-506. Retrieved from [Link]

  • Kim, Y. K., Kim, Y. G., Lee, S. J., Park, J. H., Kim, J. H., & Kim, C. G. (1997). Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl) pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino) pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro [13][17]naphthyridine-3-carboxylic acid (LB20304). Journal of Medicinal Chemistry, 40(22), 3584-3593. Retrieved from [Link]

  • Bendix, C., Bohlmann, R., & Sgraja, T. (2009). Synthesis and Antimalarial Activity of New 4-amino-7-chloroquinolyl Amides, Sulfonamides, Ureas and Thioureas. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(1), 23-34. Retrieved from [Link]

  • Wójcik, M., Jasińska, J., & Siekierska, A. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(23), 7249. Retrieved from [Link]

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and antibacterial activity of 1-(substituted pyrrolyl)-7-(substituted amino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 28(11), 1558-1564. Retrieved from [Link]

  • Krstulović, L., Leventić, M., Rastija, V., Starčević, K., Jirouš, M., Janić, I., ... & Glavaš-Obrovac, L. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. International Journal of Molecular Sciences, 24(2), 1735. Retrieved from [Link]

  • Kumar, A., Srivastava, K., Kumar, S., & Puri, S. K. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 857-865. Retrieved from [Link]

  • Medicinal Chemistry. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. Retrieved from [Link]

  • Basilico, N., Parapini, S., Sparatore, A., Romeo, S., Misiano, P., & Taramelli, D. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836. Retrieved from [Link]

  • Veyna-Hurtado, L., Sánchez-Sánchez, M., Muñoz-Dávila, M. J., & Rivera, G. (2025). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. International Journal of Molecular Sciences, 26(3), 1234. Retrieved from [Link]

  • Veyna-Hurtado, L., Sánchez-Sánchez, M., Muñoz-Dávila, M. J., & Rivera, G. (2023). Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model. Molecules, 28(1), 123. Retrieved from [Link]

  • Krstulović, L., Leventić, M., Rastija, V., Starčević, K., Jirouš, M., Janić, I., ... & Glavaš-Obrovac, L. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. International Journal of Molecular Sciences, 24(2), 1735. Retrieved from [Link]

  • Bouone, Y. O., Bouzina, A., Djemel, A., Bardaweel, S. K., Ibrahim-Ouali, M., Bakchiche, B., ... & Aouf, N. E. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-10. Retrieved from [Link]

Sources

A Comparative Analysis of Mono- and Di-fluorinated 4-Aminoquinolines: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 4-aminoquinoline scaffold holds a privileged status, forming the backbone of numerous therapeutic agents, most notably in the fight against malaria.[1] The strategic introduction of fluorine atoms into this core structure has emerged as a powerful tool to modulate physicochemical properties and enhance biological activity. This guide provides a comparative analysis of mono-fluorinated versus di-fluorinated 4-aminoquinoline derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential. While extensive research exists for mono-fluorinated analogs, the exploration of di-fluorinated counterparts represents a burgeoning field with significant promise.

The Influence of Fluorine in 4-Aminoquinoline Drug Design

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—make it a valuable element in drug design. Its incorporation into the 4-aminoquinoline nucleus can profoundly impact:

  • Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, prolonging the drug's half-life.[2]

  • Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms, influencing drug accumulation in acidic organelles like the parasite's food vacuole.[3]

  • Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially increasing binding affinity and potency.

Mono-Fluorinated 4-Aminoquinolines: A Well-Established Landscape

The majority of research on fluorinated 4-aminoquinolines has focused on mono-substitution, particularly at the 7-position of the quinoline ring.

Synthesis of Mono-Fluorinated 4-Aminoquinolines

The primary synthetic route to 7-fluoro-4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloro-7-fluoroquinoline precursor with a desired amine side chain.[1] This versatile method allows for the introduction of a wide variety of side chains crucial for biological activity.

Experimental Protocol: General Synthesis of 7-Fluoro-4-Aminoquinoline Derivatives

This protocol outlines a common method for the synthesis of mono-fluorinated 4-aminoquinolines.

reagents 4-Chloro-7-fluoroquinoline + Amine Side Chain reaction_conditions Solvent (e.g., Ethanol, NMP) Base (e.g., Triethylamine, K2CO3) Heat (Reflux or Microwave) reagents->reaction_conditions 1. Mix workup Aqueous Workup Extraction reaction_conditions->workup 2. React purification Column Chromatography workup->purification 3. Isolate product 7-Fluoro-4-aminoquinoline Derivative purification->product 4. Purify

Caption: General workflow for the synthesis of 7-fluoro-4-aminoquinolines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-fluoroquinoline (1 equivalent) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add the desired amine side chain (1-2 equivalents) and a base (e.g., triethylamine or potassium carbonate, 1.5-2 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux or utilize microwave irradiation (e.g., 140-180°C for 20-30 minutes) to drive the reaction to completion.[4] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure and perform an aqueous workup, typically involving extraction with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure mono-fluorinated 4-aminoquinoline derivative.

Biological Activities and Structure-Activity Relationships of Mono-Fluorinated Analogs

Antimalarial Activity:

Mono-fluorination at the 7-position has yielded mixed results in terms of antimalarial potency. Some studies have shown that 7-fluoro analogs are less active than their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[5] For instance, a series of 7-fluoro-4-aminoquinolines displayed higher IC50 values (15-50 nM) against chloroquine-susceptible strains compared to their 7-chloro, 7-bromo, and 7-iodo counterparts (3-12 nM). This suggests that while fluorine is a strong electron-withdrawing group, other factors such as halogen bonding potential and lipophilicity may play a more significant role in antimalarial efficacy.

Anticancer Activity:

In the realm of oncology, mono-fluorinated 4-aminoquinolines have shown promise. For example, the compound butyl-(7-fluoro-quinolin-4-yl)-amine has demonstrated potent cytotoxic effects against the MCF-7 human breast cancer cell line. In one study, replacement of a chloro group with a fluoro group led to an increase in cytotoxicity against MDA-MB-468 breast cancer cells.

Compound Cell Line GI50 (µM)
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Data not specified, but noted as having "more potent effects" than chloroquine
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47
ChloroquineMDA-MB-46824.36
ChloroquineMCF-720.72

Data synthesized from available literature.

Di-Fluorinated 4-Aminoquinolines: An Emerging Frontier

Direct comparative studies on di-fluorinated 4-aminoquinolines are notably scarce in the current literature. However, based on the principles of medicinal chemistry and isolated examples of di-substituted quinolines, we can extrapolate the potential impact of di-fluorination.

Synthetic Considerations for Di-Fluorinated 4-Aminoquinolines

The synthesis of di-fluorinated 4-aminoquinolines would likely commence from a di-fluorinated 4-chloroquinoline precursor. The availability and synthesis of these precursors, such as 5,7-difluoro-4-chloroquinoline or 2,7-difluoro-4-chloroquinoline, would be the critical starting point. The subsequent SNAr reaction with an appropriate amine side chain would follow a similar protocol to that of the mono-fluorinated analogs.

start Di-fluorinated Aniline Precursor cyclization Quinoline Ring Formation (e.g., Gould-Jacobs reaction) start->cyclization chlorination Chlorination at C4 (e.g., POCl3) cyclization->chlorination precursor Di-fluoro-4-chloroquinoline chlorination->precursor snar SNAr with Amine Side Chain precursor->snar product Di-fluorinated 4-Aminoquinoline snar->product

Caption: A plausible synthetic pathway to di-fluorinated 4-aminoquinolines.

Postulated Effects and Potential Advantages of Di-Fluorination

The introduction of a second fluorine atom onto the 4-aminoquinoline scaffold could offer several potential advantages:

  • Enhanced Metabolic Stability: Di-fluorination could block multiple potential sites of metabolism, further increasing the compound's in vivo half-life.

  • Fine-Tuning of Physicochemical Properties: The position of the second fluorine atom would allow for more precise control over lipophilicity and pKa, enabling optimization of the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Structure-Activity Relationships: Di-fluorination could lead to novel binding interactions with therapeutic targets, potentially resulting in increased potency or altered selectivity. For example, a di-substituted quinoline methanol derivative, (S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(2-(cyclopropylamino)ethylamino)ethanol, has shown promising antimalarial activity, suggesting that multiple electron-withdrawing groups on the quinoline ring can be beneficial.

Comparative Outlook and Future Directions

While a direct, data-driven comparison is currently limited by the lack of published research on di-fluorinated 4-aminoquinolines, we can present a conceptual comparison based on existing knowledge.

Feature Mono-Fluorinated 4-Aminoquinolines Di-Fluorinated 4-Aminoquinolines (Postulated)
Synthesis Well-established, primarily via SNAr from mono-fluoro precursors.Feasible, but dependent on the availability of di-fluoro precursors.
Physicochemical Properties Moderately increased lipophilicity and modulated pKa compared to non-fluorinated analogs.Potentially greater and more tunable impact on lipophilicity and pKa.
Antimalarial Activity Variable; some studies show decreased activity compared to other halogens.Unknown, but could potentially overcome resistance mechanisms through altered target interactions.
Anticancer Activity Promising activity demonstrated against breast cancer cell lines.Unexplored, but warrants investigation based on the activity of mono-fluorinated analogs.
Metabolic Stability Generally enhanced compared to non-fluorinated counterparts.Expected to be further enhanced.

The Path Forward:

The clear gap in the literature regarding di-fluorinated 4-aminoquinolines presents a significant opportunity for researchers in drug discovery. A systematic investigation into the synthesis and biological evaluation of these compounds is warranted. Key research questions to address include:

  • What are the most efficient synthetic routes to various di-fluorinated 4-chloroquinoline precursors?

  • How does the position of the second fluorine atom (e.g., 5,7-difluoro vs. 6,8-difluoro) influence physicochemical properties and biological activity?

  • Can di-fluorinated 4-aminoquinolines overcome the limitations observed with some mono-fluorinated analogs in terms of antimalarial potency?

  • Do di-fluorinated analogs exhibit superior anticancer activity compared to their mono-fluorinated counterparts?

A comprehensive comparative study addressing these questions would provide invaluable data for the rational design of next-generation 4-aminoquinoline-based therapeutics.

Conclusion

The strategic incorporation of fluorine has proven to be a valuable strategy in the development of 4-aminoquinoline derivatives. While mono-fluorinated analogs have been extensively studied, revealing both promise and challenges, the field of di-fluorinated 4-aminoquinolines remains largely unexplored. The potential for enhanced metabolic stability, fine-tuned physicochemical properties, and novel biological activities makes these compounds highly attractive targets for future research. This guide serves as a call to action for medicinal chemists and drug development professionals to investigate this promising chemical space, with the ultimate goal of delivering more effective and safer therapies for a range of diseases.

References

  • Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Eur J Med Chem. 2023 Aug 5:256:115458. [Link]

  • 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]

  • Antimalarial activity of 4-amidinoquinoline and 10-amidinobenzonaphthyridine derivatives. J Med Chem. 2015 Apr 23;58(8):3477-87. [Link]

  • Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. ACS Infect Dis. 2018 Apr 13;4(4):577-591. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS One. 2015 Oct 16;10(10):e0140878. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front Chem. 2024;12:1377373. [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules. 2021 Nov 17;26(22):6942. [Link]

  • Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. ACS Infect Dis. 2018 Apr 13;4(4):577-591. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front Chem. 2024 Mar 31;12:1377373. [Link]

  • Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrob Agents Chemother. 2011 Nov;55(11):5131-9. [Link]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. J Med Chem. 2002 May 9;45(10):2077-84. [Link]

  • 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrob Agents Chemother. 2002 Dec;46(12):3942-53. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. 2024 Jan 11;29(2):332. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. J Med Chem. 2021 May 27;64(10):6896-6915. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. J Mol Model. 2018 Aug 17;24(9):241. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules. 2024 Jan 12;29(2):349. [Link]

  • Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies. J Org Chem. 2016 Oct 7;81(19):8733-8746. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated 4-aminoquinoline derivatives. Moving beyond foundational compounds like chloroquine, we will explore how the strategic incorporation of fluorine atoms modifies the biological activity, metabolic stability, and toxicity profile of this critical pharmacophore. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a tool to design next-generation therapeutics against malaria, cancer, and other diseases.

The 4-Aminoquinoline Scaffold: A Privileged Pharmacophore

The 4-aminoquinoline core is a cornerstone of chemotherapy, most famously represented by the antimalarial drug chloroquine.[1][2] Its mechanism of action, particularly in an antimalarial context, is primarily attributed to its accumulation in the acidic digestive vacuole of the Plasmodium parasite.[3] There, it interferes with the parasite's detoxification pathway by inhibiting the polymerization of toxic heme into inert hemozoin, leading to parasite death.[1][3][4]

While highly effective, the utility of early 4-aminoquinolines has been diminished by widespread drug resistance and, in some cases, significant host toxicity.[1][3] This has catalyzed extensive research into chemical modifications to restore efficacy and improve safety. Among the most successful strategies has been the introduction of fluorine atoms, a tactic widely used in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve target binding affinity.[5][6]

The Strategic Impact of Fluorination: A Comparative Analysis

The introduction of fluorine can dramatically alter a molecule's properties depending on its position. We will compare the effects of fluorination on the quinoline ring itself versus substitution on the amine side chain.

Fluorination of the Quinoline Ring

The 7-position of the quinoline ring is a critical determinant of antimalarial activity. The 7-chloro substituent of chloroquine is considered optimal for its electron-withdrawing properties, which are believed to influence the pKa of the quinoline nitrogens and thus the drug's ability to accumulate in the parasite's food vacuole.[7][8][9]

Studies exploring substitutions at this position reveal that a strong electron-withdrawing group is essential.[2][9] For instance, replacing the 7-chloro group with a 7-fluoro or a 7-trifluoromethyl (-CF3) group can maintain or, in some cases, modulate the compound's activity profile. The trifluoromethyl group, being a powerful electron-withdrawing moiety, has been shown to markedly enhance the antimalarial efficacy of many quinoline-based compounds.[5][10]

Side-Chain Fluorination: Mitigating Metabolism-Induced Toxicity

A compelling case for fluorination is found in the derivatives of amodiaquine (AQ). Amodiaquine is a potent 4-aminoquinoline effective against many chloroquine-resistant parasite strains.[11][12] However, its clinical use is limited by adverse side effects, including agranulocytosis and liver damage.[13] This toxicity is directly linked to the metabolic oxidation of its 4'-hydroxyl group, which forms a highly reactive and electrophilic quinone-imine metabolite that can covalently bind to cellular macromolecules.[11][13]

Fluorine substitution provides an elegant solution to this problem. By strategically placing fluorine atoms, this metabolic liability can be blocked without sacrificing antimalarial potency.

  • Replacement of the 4'-Hydroxyl Group: Replacing the problematic 4'-hydroxyl group with a fluorine atom (creating 4'-deOH-4'-FAQ) completely prevents the formation of the toxic quinone-imine metabolite.[13] The carbon-fluorine bond is exceptionally strong and not susceptible to metabolic oxidation.[1]

  • Substitution at the 2' and 6' Positions: Introducing fluorine atoms at the 2' and 6' positions of the phenyl side chain (creating 2',6'-DIFAQ) also produces analogues with significantly higher oxidation potentials.[13] This increased resistance to oxidation makes them less likely to form toxic metabolites in vivo.[13]

Crucially, these fluorinated analogues largely retain the high antimalarial potency of amodiaquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[13] This demonstrates a successful decoupling of therapeutic activity from metabolism-induced toxicity.

The logical relationship behind this strategy is illustrated in the diagram below.

cluster_0 Amodiaquine Metabolism cluster_1 Fluorinated Analogue Strategy Amodiaquine Amodiaquine (with 4'-OH group) Metabolism In Vivo Metabolic Oxidation Amodiaquine->Metabolism QuinoneImine Toxic Quinone-Imine Metabolite Metabolism->QuinoneImine Toxicity Hepatotoxicity & Agranulocytosis QuinoneImine->Toxicity FluoroAQ Fluorinated Amodiaquine (e.g., 4'-F or 2',6'-diF) BlockedMetabolism Metabolic Oxidation BLOCKED FluoroAQ->BlockedMetabolism Activity Antimalarial Activity RETAINED FluoroAQ->Activity NoToxicity Reduced/No Toxicity BlockedMetabolism->NoToxicity Prevents formation of reactive metabolite

Caption: Amodiaquine metabolism vs. the fluorinated analogue strategy.

Comparative Performance Data

The following table summarizes experimental data comparing the in vitro activity of key fluorinated 4-aminoquinolines with their parent compounds. The data highlight how fluorination impacts potency against drug-sensitive and drug-resistant parasite strains.

CompoundKey Structural FeatureTarget StrainIC50 (nM)Key FindingReference(s)
Chloroquine 7-ClP. falciparum (T9-96, sensitive)~20Baseline for sensitive strains[13]
Chloroquine 7-ClP. falciparum (K1, resistant)~300Baseline for resistant strains[13]
Amodiaquine (AQ) 4'-OH Side ChainP. falciparum (T9-96, sensitive)~15Potent against sensitive strains[13]
Amodiaquine (AQ) 4'-OH Side ChainP. falciparum (K1, resistant)~40Retains potency against resistant strains[13]
4'-deOH-4'-FAQ 4'-F Side ChainP. falciparum (T9-96, sensitive)~18Activity maintained, toxicity pathway blocked[13]
4'-deOH-4'-FAQ 4'-F Side ChainP. falciparum (K1, resistant)~55Activity largely maintained[13]
2',6'-DIFAQ 2',6'-diF Side ChainP. falciparum (T9-96, sensitive)~12Potency maintained/slightly improved[13]
2',6'-DIFAQ 2',6'-diF Side ChainP. falciparum (K1, resistant)~35Excellent potency against resistant strains[13]
Butyl-(7-fluoro-quinolin-4-yl)-amine 7-FMCF-7 (Breast Cancer)More potent than ChloroquineDemonstrates anticancer potential[14]

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental design. The general workflow from synthesis to evaluation is outlined below, followed by specific, detailed protocols.

Synthesis 1. Synthesis (e.g., Nucleophilic Substitution) Purification 2. Purification (Chromatography) Synthesis->Purification Characterization 3. Characterization (NMR, MS) Purification->Characterization BioAssay 4. In Vitro Biological Assays Characterization->BioAssay Antimalarial 4a. Antimalarial Assay (P. falciparum) BioAssay->Antimalarial Cytotoxicity 4b. Cytotoxicity Assay (Human Cell Line) BioAssay->Cytotoxicity Analysis 5. Data Analysis (IC50 Determination) Antimalarial->Analysis Cytotoxicity->Analysis

Caption: General experimental workflow for SAR studies.

Protocol: Synthesis of a Fluorinated 4-Aminoquinoline

This protocol describes a general method for synthesizing 4-aminoquinoline derivatives via nucleophilic aromatic substitution, a common and efficient route.[14][15]

Objective: To synthesize a target fluorinated 4-aminoquinoline by reacting a 4-chloroquinoline precursor with a corresponding amine side chain.

Materials:

  • Appropriately substituted 4-chloro-7-fluoroquinoline or 4-chloro-7-(trifluoromethyl)quinoline.

  • Desired amine side-chain (e.g., N,N-diethylethylenediamine).

  • Solvent (e.g., Phenol, Acetonitrile, or NMP).

  • Base (optional, e.g., K2CO3).

  • Reaction vessel suitable for heating.

Procedure:

  • Reactant Setup: In a clean, dry reaction vessel, combine the 4-chloroquinoline precursor (1 equivalent) with the amine side-chain (1.5-2.0 equivalents).

  • Solvent Addition: Add the chosen solvent. High-temperature synthesis (180-250°C) using phenol as both solvent and catalyst can be highly efficient.[10] Alternatively, reactions can be run at lower temperatures in other solvents.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for the required time (typically 2-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If using phenol, dissolve the residue in an acidic solution (e.g., 1M HCl) and wash with an organic solvent (e.g., ethyl acetate) to remove phenol.

  • Extraction: Basify the aqueous layer with a strong base (e.g., NaOH or NH4OH) to a pH > 10 to deprotonate the product.

  • Isolation: Extract the free-base product into an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14]

Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I)

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum.

Materials:

  • Asynchronous cultures of P. falciparum (e.g., K1 or T9-96 strains) maintained in human erythrocytes.

  • Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine).

  • Test compounds dissolved in DMSO.

  • SYBR Green I lysis buffer.

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Plate Preparation: Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive (e.g., amodiaquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: Freeze the plates to lyse the erythrocytes. Thaw and add 100 µL of SYBR Green I lysis buffer to each well. SYBR Green I intercalates with parasite DNA.

  • Reading: Incubate in the dark for 1 hour, then measure fluorescence (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxicity of test compounds against a human cell line (e.g., MRC-5) and assess selectivity.[11]

Materials:

  • Human cell line (e.g., MRC-5 human lung fibroblasts).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well microplates.

  • Absorbance plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Reading: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) by plotting viability against compound concentration. The selectivity index (SI) can then be calculated as CC50 / IC50.

Conclusion and Future Outlook

The structure-activity relationship of fluorinated 4-aminoquinolines clearly demonstrates the power of this element in modern drug design. Strategic fluorination is not merely an incremental improvement but a transformative strategy. In the case of amodiaquine analogues, it serves as a "metabolic shield," blocking pathways that lead to toxicity while preserving the pharmacophore essential for therapeutic action.[1][13] Furthermore, fluorination on the quinoline core can fine-tune the electronic properties of the molecule, potentially enhancing its ability to accumulate in its target compartment and overcome resistance mechanisms.[7]

The evidence strongly supports the continued exploration of fluorinated 4-aminoquinolines. Future research should focus on:

  • Multi-Targeting: Designing hybrid molecules that combine the fluorinated 4-aminoquinoline scaffold with other pharmacophores to create compounds with dual modes of action.

  • Broadening Scope: Systematically evaluating the most promising fluorinated antimalarials for activity against various cancer cell lines, leveraging their shared mechanism of disrupting lysosomal or vacuolar function.[5][14]

  • Overcoming Resistance: Investigating novel fluorination patterns to combat emerging resistance to current therapies, including artemisinin combination therapies.

By applying the principles of causality and leveraging robust experimental validation, the development of fluorinated 4-aminoquinolines represents a highly promising frontier for creating safer and more effective drugs.

References

  • 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review, Vol. II.
  • O'Neill, P. M., Harrison, A. C., Storr, R. C., Hawley, S. R., Ward, S. A., & Park, B. K. (1994). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 37(9), 1362–1370. [Link]

  • Ismail, F. M., Dascombe, M. J., Carr, P., & North, S. E. (1995). An Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Scilit. [Link]

  • Egan, T. J., Mavuso, W. W., & Ross, K. M. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Biological Inorganic Chemistry, 5(5), 679-687. [Link]

  • Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 339-344. [Link]

  • Antimalarials based on 4-aminoquinoline leads.
  • Rajapakse, C. S., Tsedev, U., Guttieres, D., Sánchez-Larios, E., Ma, C., Rodríguez-Hernández, A., ... & Yardley, V. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139333. [Link]

  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7-9. [Link]

  • Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal chemistry, 6(1), 001-011. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • 4-Substituted Quinolines: Structure Activity Rel
  • Le Bras, J., & Deloron, P. (1993). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Médecine et maladies infectieuses, 23(Spec Issue 2), 295-303. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • SAR of 4 Aminoquinoline. YouTube.

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-Amino-7,8-difluoroquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the emergence of novel chemical entities with ambiguous structural motifs presents both a challenge and an opportunity. 4-Amino-7,8-difluoroquinoline is one such compound. Its quinoline core, substituted with a 4-amino group, is a hallmark of potent antimalarial agents. However, the presence of difluoro substitutions at the 7 and 8 positions is reminiscent of the fluoroquinolone class of antibiotics. This guide provides a comprehensive roadmap for the systematic validation of the mechanism of action of this compound, using a comparative approach against established drugs from both classes.

Part 1: Deconstructing the Ambiguity of this compound

The chemical structure of this compound suggests two primary, and mechanistically distinct, avenues of biological activity.

  • Hypothesis A: Antimalarial Activity. The 4-aminoquinoline scaffold is the cornerstone of several successful antimalarial drugs, including chloroquine and amodiaquine. These agents are thought to exert their effect by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic free heme, ultimately killing the parasite[1][2].

  • Hypothesis B: Antibacterial Activity. The fluoroquinolone class of antibiotics, which includes ciprofloxacin and levofloxacin, is characterized by a fluorinated quinolone core. These drugs act by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, repair, and recombination[3][4][5].

This guide will outline the experimental workflows to test both hypotheses, providing a framework for elucidating the true mechanism of action of this compound.

Part 2: Validating the Antimalarial Hypothesis

To investigate the potential antimalarial activity of this compound, a series of in vitro and mechanistic assays should be performed in parallel with well-characterized 4-aminoquinoline antimalarials.

Comparative Compounds:

  • Chloroquine: The prototypical 4-aminoquinoline antimalarial.

  • Amodiaquine: A potent 4-aminoquinoline effective against some chloroquine-resistant strains.

In Vitro Antiplasmodial Activity

The initial step is to determine the potency of this compound against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 - chloroquine-sensitive, K1 - chloroquine-resistant) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.25% Albumax II at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound, chloroquine, and amodiaquine in DMSO. Perform serial two-fold dilutions in culture medium to obtain a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add 100 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well. Add 100 µL of the drug dilutions to the respective wells. Include drug-free and uninfected red blood cell controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical In Vitro Antiplasmodial Activity Data

CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum K1 IC₅₀ (nM)Resistance Index (K1 IC₅₀ / 3D7 IC₅₀)
This compoundTo be determinedTo be determinedTo be determined
Chloroquine10 - 20200 - 400~20
Amodiaquine8 - 1530 - 60~4
Mechanistic Validation: Inhibition of Hemozoin Formation

A key mechanism of 4-aminoquinolines is the inhibition of β-hematin (hemozoin) formation.

Experimental Protocol: β-Hematin Inhibition Assay

  • Reagent Preparation: Prepare a 10 mM stock solution of hemin chloride in DMSO. Prepare a 0.5 M acetate buffer (pH 4.4).

  • Assay Setup: In a 96-well plate, add 50 µL of 1 mg/mL hemin chloride solution to each well. Add 50 µL of the test compounds at various concentrations.

  • Reaction Initiation: Add 100 µL of the acetate buffer to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing and Solubilization: Centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted hemin. Add 200 µL of 0.1 M NaOH to dissolve the β-hematin pellet.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation and determine the IC₅₀ value for each compound.

Table 2: Hypothetical β-Hematin Inhibition Data

Compoundβ-Hematin Inhibition IC₅₀ (µM)
This compoundTo be determined
Chloroquine20 - 30
Amodiaquine15 - 25

Diagram 1: Proposed Antimalarial Mechanism of Action

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite cluster_drug 4-Aminoquinoline Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion AminoAcids AminoAcids Hemoglobin->AminoAcids Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death 4_ADFQ This compound 4_ADFQ->Inhibition

Caption: Proposed mechanism of 4-aminoquinolines.

Part 3: Validating the Antibacterial Hypothesis

To assess the potential antibacterial activity of this compound, a series of microbiological and enzymatic assays should be conducted, comparing its performance to established fluoroquinolones.

Comparative Compounds:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Levofloxacin: Another widely used fluoroquinolone with broad-spectrum activity.

In Vitro Antibacterial Susceptibility Testing

The first step is to determine the minimum inhibitory concentration (MIC) of the compound against a panel of Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Use standard reference strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Preparation: Prepare serial two-fold dilutions of this compound, ciprofloxacin, and levofloxacin in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Table 3: Hypothetical Antibacterial MIC Data

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
This compoundTo be determinedTo be determined
Ciprofloxacin0.008 - 0.030.12 - 0.5
Levofloxacin0.015 - 0.060.12 - 0.5
Mechanistic Validation: DNA Gyrase and Topoisomerase IV Inhibition

The hallmark of fluoroquinolones is their ability to inhibit bacterial type II topoisomerases.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Components: Prepare a reaction mixture containing E. coli DNA gyrase, relaxed pBR322 DNA substrate, and ATP in a suitable assay buffer.

  • Drug Addition: Add varying concentrations of this compound, ciprofloxacin, or levofloxacin to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling will result in an increase in the amount of relaxed DNA. Determine the IC₅₀ from the gel band intensities.

Table 4: Hypothetical Topoisomerase Inhibition Data

CompoundE. coli DNA Gyrase IC₅₀ (µM)S. aureus Topoisomerase IV IC₅₀ (µM)
This compoundTo be determinedTo be determined
Ciprofloxacin0.1 - 0.51 - 5
Levofloxacin0.2 - 0.82 - 10

Diagram 2: Proposed Antibacterial Mechanism of Action

Antibacterial_Mechanism 4_ADFQ This compound DNAGyrase DNA Gyrase 4_ADFQ->DNAGyrase TopoIV Topoisomerase IV 4_ADFQ->TopoIV ReplicationFork DNA Replication Fork DNAGyrase->ReplicationFork TopoIV->ReplicationFork DNAReplication DNA Replication & Repair ReplicationFork->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath

Caption: Proposed mechanism of fluoroquinolones.

Part 4: Conclusion: A Path Forward

The validation of the mechanism of action for a novel compound like this compound requires a systematic and comparative approach. By testing both the antimalarial and antibacterial hypotheses against well-established drugs, researchers can definitively characterize its biological activity. The experimental workflows and comparative data presented in this guide provide a robust framework for this endeavor, enabling informed decisions in the drug discovery and development process.

References

  • Urology Textbook. Fluoroquinolones: Pharmacology, Adverse Effects and Contraindications. Available at: [Link]

  • Pharmd, J. L. (2023). Pharmacology of Fluoroquinolones. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Lode, H., Borner, K., & Koeppe, P. (1998). Pharmacodynamics of fluoroquinolones. Clinical infectious diseases, 27(1), 33–39. Available at: [Link]

  • Drusano, G. L. (2003). Clinical pharmacology of the fluoroquinolones: studies in human dynamic/kinetic models. Clinical Infectious Diseases, 36(Supplement_1), S11-S15.
  • MSD Manual Professional Edition. (2023). Fluoroquinolones. Available at: [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Harefuah, 122(11), 712-717.
  • de Souza, N. B., Carmo, A. M., da Silva, A. D., França, T. C., & Krettli, A. U. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PloS one, 7(5), e37259.
  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Available at: [Link]

  • Burgess, S. J., Kelly, J. X., & Peyton, D. H. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & medicinal chemistry, 17(1), 270–283.
  • 4-aminoquinolines as Antimalarial Drugs. (n.d.). Available at: [Link]

Sources

Target Deconvolution of 4-Amino-7,8-difluoroquinoline: A Comparative Guide to Modern Identification and Validation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the identification and validation of molecular targets for the novel compound, 4-Amino-7,8-difluoroquinoline. As a quinoline derivative, this molecule belongs to a class of compounds with a rich history in therapeutic development, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Given the lack of existing data on this specific difluoro-substituted aminoquinoline, this document outlines a robust, multi-pronged strategy for target deconvolution, emphasizing the rationale behind experimental choices and presenting a comparative analysis of orthogonal methodologies.

The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Notably, numerous quinoline-based molecules have been developed as potent kinase inhibitors, interfering with key signaling pathways implicated in cancer.[1][4][5][6] Additionally, the fluoroquinolone subclass is well-established as a class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[7][8][9] Therefore, our hypothetical investigation will focus on two primary potential target classes for this compound: human protein kinases and bacterial DNA gyrase .

Part 1: Unbiased Target Identification in a Phenotypic Context

Assuming a phenotypic screening has revealed a desirable biological effect of this compound (e.g., cancer cell cytotoxicity or antibacterial activity), the crucial next step is to identify the specific molecular target(s) responsible for this effect. Here, we compare three powerful and widely adopted, yet distinct, approaches for unbiased target identification.

Affinity-Based Proteomics: Fishing for Binding Partners

Affinity purification coupled with mass spectrometry (AP-MS) is a classic and effective method for isolating and identifying proteins that physically interact with a small molecule.[10][11][12][13] The core principle involves immobilizing the small molecule "bait" to a solid support and capturing its interacting "prey" proteins from a cell lysate.

AP_MS_Workflow cluster_synthesis Probe Synthesis cluster_capture Target Capture cluster_analysis Analysis synthesis Synthesize Linker-Modified This compound immobilization Immobilize on Affinity Resin (e.g., Sepharose beads) synthesis->immobilization Covalent linkage incubation Incubate Lysate with Immobilized Compound immobilization->incubation lysate Prepare Cell Lysate (e.g., cancer cell line or bacterial lysate) lysate->incubation washing Wash Beads to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution Denaturing buffer sds_page SDS-PAGE elution->sds_page in_gel_digest In-Gel Digestion (e.g., Trypsin) sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms bioinformatics Bioinformatic Analysis (Protein ID & Scoring) lc_ms->bioinformatics

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat the treated cells across a temperature gradient.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using methods like Western blotting or, for a proteome-wide approach, mass spectrometry (MS-CETSA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Genetic Approaches: CRISPR-Cas9 Screens for Functional Genomics

CRISPR-Cas9 based genetic screens offer a powerful functional genomics approach to identify genes that, when knocked out, confer resistance or sensitivity to a compound. [2][9][14][15][16]This method does not rely on the physical interaction between the compound and its target but rather on the functional consequence of target ablation.

dot

CRISPR_Screen_Workflow cluster_library Library Transduction cluster_selection Selection cluster_analysis Analysis library Pooled sgRNA Library transduction Lentiviral Transduction into Cas9-expressing Cells library->transduction split Split Cell Population transduction->split control DMSO Treatment split->control treatment Compound Treatment split->treatment harvest Harvest Surviving Cells control->harvest treatment->harvest gDNA_extraction Genomic DNA Extraction harvest->gDNA_extraction pcr PCR Amplification of sgRNA Cassettes gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs analysis Bioinformatic Analysis to Identify Enriched/Depleted sgRNAs ngs->analysis

Caption: Workflow for a CRISPR-Cas9 genetic screen.

  • Library Transduction: Introduce a genome-wide or focused (e.g., kinome) pooled sgRNA library into a Cas9-expressing cell line.

  • Selection: Treat the transduced cell population with a lethal dose of this compound. A parallel population is treated with a vehicle control.

  • Harvesting and Sequencing: Harvest the surviving cells from both populations and extract genomic DNA. The sgRNA sequences are then amplified and identified by next-generation sequencing.

  • Data Analysis: sgRNAs that are enriched in the compound-treated population correspond to genes whose knockout confers resistance. The top hits from this screen are strong candidates for the compound's target or are functionally related to the target pathway.

Comparative Analysis of Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
AP-MS Physical interactionDirect evidence of binding; Can identify components of a protein complex.Requires chemical modification of the compound; Prone to false positives (non-specific binders); May miss transient interactions.
CETSA Ligand-induced thermal stabilizationPerformed in intact cells, preserving the native environment; No compound modification needed; Can be adapted for high-throughput screening.Indirect measure of binding; Not all proteins exhibit a clear thermal shift; Requires a specific antibody or MS for detection.
CRISPR Screen Functional genomicsUnbiased and genome-wide; Identifies functionally relevant targets; Does not require compound modification.Indirect evidence of target engagement; Can be complex and time-consuming; Hits may be upstream or downstream of the direct target.

Part 2: Orthogonal Target Validation

Once a list of putative targets has been generated from the initial unbiased screens, it is imperative to validate these candidates using orthogonal approaches. Validation increases the confidence that the identified protein is indeed the biologically relevant target of this compound.

Genetic Validation: The Power of Gene Editing

Genetic validation provides the most compelling evidence for a target's role in the mechanism of action of a compound.

  • Gene Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to knockdown or knockout the candidate target gene should phenocopy the effect of the compound. For example, if the compound inhibits cell proliferation, knocking out its target should also lead to reduced proliferation.

  • Overexpression: Conversely, overexpressing the target protein may lead to resistance to the compound, requiring higher concentrations to achieve the same phenotypic effect.

Biochemical and Biophysical Validation: In Vitro Confirmation

Direct interaction between this compound and the purified candidate protein should be confirmed using in vitro assays.

  • Enzymatic Assays: If the putative target is an enzyme (e.g., a kinase or DNA gyrase), the compound's ability to inhibit its activity can be quantified. For kinases, this could involve measuring the phosphorylation of a substrate. For DNA gyrase, a supercoiling assay can be employed.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of the compound to the target protein, providing thermodynamic parameters of the interaction (Kd, ΔH, ΔS).

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (kon, koff) and affinity (Kd) of the interaction between the compound and the immobilized target protein.

Structural Biology: Visualizing the Interaction

Determining the three-dimensional structure of the compound in complex with its target protein provides the ultimate confirmation of a direct interaction and can guide further structure-activity relationship (SAR) studies.

  • X-ray Crystallography: This technique can provide a high-resolution atomic model of the compound bound to the active site of the target protein, revealing the specific molecular interactions.

Comparative Analysis of Target Validation Methods
MethodPrincipleAdvantagesDisadvantages
Genetic (CRISPR/siRNA) Functional consequence of target ablationHigh biological relevance; Can distinguish between on-target and off-target effects.Potential for off-target genetic modifications; Compensation by other pathways can mask effects.
Biochemical (Enzymatic Assays) In vitro activity modulationQuantitative measure of potency (e.g., IC50); High-throughput potential.May not fully recapitulate the cellular environment; Requires purified, active protein.
Biophysical (ITC/SPR) Direct binding measurementProvides detailed kinetic and thermodynamic data; Label-free.Requires significant amounts of pure protein; Can be technically challenging.
Structural (X-ray Crystallography) High-resolution structural determinationDefinitive proof of binding mode; Informs rational drug design.Requires crystallization of the protein-ligand complex, which can be a major bottleneck.

Part 3: Case Study - Hypothetical Target Validation of this compound

Let's assume our unbiased screens implicated Pim-1 kinase as a top candidate target for the anti-proliferative activity of this compound in a cancer cell line.

Pim-1 Kinase Signaling Pathway

dot

Pim1_Pathway cluster_upstream Upstream Signaling cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action cytokines Cytokines / Growth Factors receptors Receptors cytokines->receptors jak_stat JAK/STAT Pathway receptors->jak_stat pim1 Pim-1 Kinase jak_stat->pim1 Transcriptional Upregulation bad Bad pim1->bad Phosphorylation (Inhibition) myc c-Myc pim1->myc Phosphorylation (Stabilization) p27 p27 pim1->p27 Phosphorylation (Degradation) apoptosis Apoptosis Inhibition bad->apoptosis proliferation Cell Proliferation myc->proliferation p27->proliferation inhibitor This compound inhibitor->pim1

Caption: Simplified Pim-1 Kinase Signaling Pathway and its Inhibition.

Validation Workflow and Expected Data
  • Biochemical Validation:

    • Pim-1 Kinase Assay: Perform an in vitro kinase assay with recombinant Pim-1 protein.

      • Expected Result: this compound inhibits Pim-1 kinase activity in a dose-dependent manner.

CompoundPim-1 IC50 (nM)
This compound 50
SGI-1776 (Control Inhibitor)10
Inactive Analog> 10,000
  • Cellular Target Engagement:

    • CETSA: Perform CETSA in the cancer cell line.

      • Expected Result: A significant thermal shift of Pim-1 protein in the presence of the compound.

TreatmentPim-1 Apparent Tm (°C)ΔTm (°C)
DMSO52.5-
This compound (10 µM) 58.0+5.5
  • Genetic Validation:

    • CRISPR Knockout: Generate a Pim-1 knockout cell line.

      • Expected Result: The Pim-1 knockout cells show significantly reduced sensitivity to this compound compared to the wild-type cells.

Cell LineThis compound GI50 (µM)
Wild-Type0.5
Pim-1 Knockout8.2
  • Downstream Pathway Modulation:

    • Western Blot: Treat cells with the compound and measure the phosphorylation of a known Pim-1 substrate, such as Bad.

      • Expected Result: A dose-dependent decrease in the phosphorylation of Bad at the Pim-1 specific site.

Conclusion

The identification and validation of a novel compound's molecular target is a complex but critical process in drug discovery. By employing a combination of unbiased, orthogonal approaches as outlined in this guide, researchers can build a robust and compelling case for the mechanism of action of this compound. This multi-faceted strategy, integrating affinity proteomics, cellular biophysics, and functional genomics, minimizes the risk of misinterpreting experimental artifacts and provides a solid foundation for advancing a compound through the drug development pipeline. The hypothetical case study targeting Pim-1 kinase illustrates how data from these diverse methodologies can be converged to generate a cohesive and convincing target validation package.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • BenchChem. (2025). The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. BenchChem.
  • CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. CD Genomics.
  • Chen, Y.-F., et al. (2018). DNA Gyrase as a Target for Quinolones. Biomedicines, 6(2), 59.
  • Creative Proteomics. (n.d.). Affinity Purification Mass Spectrometry (AP-MS).
  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Horizon Discovery. (2020).
  • Karnik, A. V., et al. (2021). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry, 45, 116315.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.
  • Martínez, M., et al. (2013). Cellular thermal shift assay for drug target engagement with protein kinases. Science, 341(6141), 84–87.
  • Martins, F., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19287–19307.
  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Patel, K., et al. (2014). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. BenchChem.
  • Pathania, S., et al. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Pavan, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 219–232.
  • Raught, B., et al. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • Shevchenko, A., et al. (2002). Affinity purification/mass spectrometry approaches to proteomics. Methods in Molecular Biology, 194, 211–224.
  • Sowa, M. E., et al. (2009). Affinity purification of protein complexes using a tandem affinity purification (TAP) tag. Journal of Visualized Experiments, (29), 1309.
  • Wang, T., et al. (2014). Genetic screens in human cells using the CRISPR-Cas9 system. Science, 343(6166), 80–84.
  • Wentland, M. P., et al. (1996). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 93(16), 8343–8347.
  • Yates, J. R., et al. (2009). Affinity purification and mass spectrometry for interactome analysis. Current Opinion in Chemical Biology, 13(5-6), 464–470.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for monitoring drug-target interactions in cells.
  • CETSA®. (n.d.). CETSA®. Retrieved from [Link]

  • EMBL-EBI. (n.d.).

Sources

A Comparative Guide to the In Vivo Efficacy of 4-Aminoquinoline Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 4-aminoquinoline derivatives in various animal models, with a particular focus on fluoro-substituted analogues. While specific in vivo data for 4-Amino-7,8-difluoroquinoline derivatives remain limited in publicly accessible literature, this guide synthesizes available data on structurally related compounds to offer valuable insights for researchers in the fields of oncology, infectious diseases, and inflammation.

Introduction to 4-Aminoquinolines: A Versatile Pharmacophore

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] From the historic success of chloroquine in treating malaria to the development of targeted cancer therapies, the versatility of this heterocyclic system is well-established.[1][2] The ability to modify the quinoline core at various positions allows for the fine-tuning of pharmacological properties, leading to the exploration of these derivatives for a multitude of diseases. This guide will delve into the in vivo performance of these compounds, providing a comparative overview of their efficacy in preclinical animal models.

Comparative In Vivo Efficacy of 4-Aminoquinoline Derivatives

The following table summarizes the in vivo efficacy of various 4-aminoquinoline derivatives across different animal models and disease contexts. It is important to note the variations in experimental designs, including the specific animal models, cell lines, and dosing regimens, which can influence the reported outcomes.

Derivative ClassCompound/DerivativeAnimal ModelDisease ModelKey Efficacy FindingsReference(s)
Antimalarial 7-Chloro-4-aminoquinoline DerivativesBALB/c micePlasmodium berghei infectionCured infected mice; ED50 values ranged from 1.431 to 2.231 mg/kg.[3][3]
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3)CD1 miceP. berghei, P. chabaudi, P. yoeliiOrally active with efficacy comparable or better than chloroquine.[4][5][6][4][5][6]
Mono- and Bisquinoline Derivatives (MAQ and BAQ)MiceP. bergheiMAQ showed a 95% reduction in parasitemia on day 5 at 50 mg/kg.[7][7]
Novel 4-aminoquinoline analogs (TDR 58845 and TDR 58846)BALB/c miceP. bergheiCured infected mice at a dose of 40 mg/kg.[8][8]
Anticancer 7-Fluoro-4-anilinoquinoline DerivativesN/A (In vitro data)HeLa and BGC823 cancer cell linesExhibited potent cytotoxic activities with IC50 values superior to gefitinib.[9][9]
4-Aminoquinoline-derived sulfonyl analog (Compound 13)N/A (In vitro data)Breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7)Effective on a wide range of cancers with higher selectivity for cancer cells over non-cancer cells.[10][10]
18F-labeled 4-aminoquinazoline derivative ([(18)F]3)S180 tumor-bearing miceSarcomaShowed significant tumor accumulation with high tumor-to-muscle and tumor-to-blood ratios, suggesting potential for PET imaging.[11][11]
Norfloxacin Derivative with Carbazole at C-7 (FQB-1)C57BL/6 miceLewis Lung CarcinomaMarked reduction in tumor volume compared to the untreated control group.[12][12]
Anti-inflammatory 7-Chloro-4-(phenylselanyl) quinoline and its analoguesMiceAcute inflammation modelsExhibited antinociceptive and anti-inflammatory effects.[13][13]

Detailed Experimental Protocol: In Vivo Murine Xenograft Model for Anticancer Efficacy

The following is a representative, detailed methodology for conducting an in vivo efficacy study of a novel 4-aminoquinoline derivative in a murine xenograft model. This protocol is a composite based on standard practices described in the literature and is intended as a guide.[14]

Objective: To evaluate the in vivo antitumor efficacy of a test 4-aminoquinoline derivative against a human cancer cell line xenograft in immunodeficient mice.

Materials:

  • Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Cells: Human cancer cell line of interest (e.g., MGC-803 for gastric cancer).

  • Test Compound: 4-aminoquinoline derivative.

  • Vehicle: Appropriate solvent for the test compound (e.g., a mixture of DMSO, polyethylene glycol, and saline).

  • Positive Control: Standard-of-care chemotherapeutic agent (e.g., 5-Fluorouracil or Cisplatin).

  • Anesthetics: For animal procedures.

  • Calipers: For tumor measurement.

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under appropriate conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).

  • Treatment Administration:

    • Administer the test compound, vehicle, or positive control according to the predetermined dosing regimen (e.g., daily, every other day) and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • Continue the study for a defined period or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the data for statistical significance.

Mechanistic Insights: Modulation of Signaling Pathways

4-Aminoquinoline derivatives exert their therapeutic effects through various mechanisms of action. In the context of cancer, some derivatives have been shown to target the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[15] HIF-1α is a key transcription factor that plays a crucial role in tumor progression and angiogenesis. By inhibiting HIF-1α, these compounds can disrupt the adaptive response of cancer cells to hypoxic conditions, thereby impeding their growth and survival.

Below is a diagram illustrating the simplified HIF-1α signaling pathway and the potential point of intervention for 4-aminoquinoline derivatives.

HIF1a_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a_protein HIF-1α Protein mTOR->HIF1a_protein Translation VHL VHL HIF1a_protein->VHL Hydroxylation (Normoxia) Proteasome Proteasome HIF1a_protein->Proteasome HIF1a_active Active HIF-1α HIF1a_protein->HIF1a_active Nuclear Translocation VHL->Proteasome Ubiquitination HIF1b HIF-1β HRE Hypoxia Response Element (DNA) Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Hypoxia Hypoxia Hypoxia->HIF1a_protein Stabilization 4AQ_derivative 4-Aminoquinoline Derivative 4AQ_derivative->HIF1a_protein Inhibition of Expression HIF1a_activeHIF1b HIF1a_activeHIF1b HIF1a_activeHIF1b->HRE

Caption: Simplified HIF-1α signaling pathway and the inhibitory action of a 4-aminoquinoline derivative.

In the context of malaria, the primary mechanism of action for many 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[4][7] This leads to the accumulation of toxic free heme, ultimately killing the parasite.

Summary and Future Outlook

The in vivo data for 4-aminoquinoline derivatives demonstrate their significant therapeutic potential across a range of diseases, most notably malaria and cancer. While the field has seen substantial progress with chloro- and fluoro-substituted analogs, a clear data gap exists for 7,8-difluoroquinoline derivatives. This presents an opportunity for future research to explore the impact of this specific substitution pattern on in vivo efficacy, selectivity, and pharmacokinetic profiles.

The development of novel 4-aminoquinoline derivatives with improved efficacy and safety profiles remains a promising avenue for drug discovery. Further investigations into their mechanisms of action and the identification of predictive biomarkers will be crucial for their successful clinical translation.

References

  • Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway. Future Med Chem. 2023 Sep;15(17):1569-1582.
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Compar
  • Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candid
  • Basilico N, Parapini S, D'Alessandro S, et al. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules. 2023;13(5):836.
  • Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrob Agents Chemother. 2013;57(8):3699-3706.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. J Med Chem. 2015;58(15):6080-6093.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS One. 2012;7(5):e37259.
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules. 2023 May 14;13(5):836.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Deriv
  • 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. Eur J Med Chem. 2016;123:647-657.
  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. J Med Chem. 2012;55(22):9957-9961.
  • A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants.
  • Synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives: potential PET imaging agents for tumor detection. Bioorg Med Chem. 2012;20(14):4357-4364.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chem Biol Drug Des. 2023;101(1):111-125.
  • Protocol for the synthesis of quinoline derivatives.
  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Sci Rep. 2019;9(1):6203.
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules. 2023;13(5):836.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorg Med Chem Lett. 2007;17(15):4238-4242.
  • Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model. Pharmaceuticals (Basel). 2023;16(5):711.
  • Biological evaluation of new [(18) F]F-labeled synthetic amino acid derivatives as oncologic radiotracers. J Labelled Comp Radiopharm. 2017;60(2):101-110.
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules. 2023;13(5):836.
  • Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules. 2020;25(24):5932.
  • Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules. 2020 Dec 15;25(24):5932.
  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chem Biodivers. 2024;21(1):e202301246.
  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Front Pharmacol. 2019;10:1167.

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold, particularly that of quinolines, has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated quinolines, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[1] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2]

The Mechanistic Underpinnings of Fluorine's Influence

The strategic placement of fluorine within the quinoline structure can profoundly influence its metabolic fate.[3][4] This is due to a combination of factors:

  • Blocking Metabolic Sites: Fluorine is often introduced to block sites susceptible to oxidative metabolism, a common strategy to increase a compound's half-life.[5] The high strength of the C-F bond makes it less prone to enzymatic cleavage compared to a C-H bond.[6]

  • Electronic Effects: As the most electronegative element, fluorine's strong electron-withdrawing nature can alter the electron density of the quinoline ring system.[5][7] This can modulate the pKa of nearby functional groups, influencing the affinity and orientation of the molecule within the active site of metabolizing enzymes.[3][4][7]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, which can in turn affect its binding to metabolic enzymes.[2]

Quinoline itself is metabolized by several cytochrome P450 enzymes, primarily CYP2E1 and CYP2A6 in human liver microsomes.[8][9][10] The main metabolic pathways include the formation of 3-hydroxyquinoline, quinoline-5,6-diol, and quinoline-1-oxide.[8][9] The introduction of fluorine can hinder these metabolic routes. For instance, fluorination at the 5, 6, or 7-positions of the quinoline ring can sterically and electronically disfavor the formation of the corresponding hydroxylated or epoxide metabolites.

Visualizing Metabolic Pathways

The following diagram illustrates the principal metabolic pathways of a generic quinoline scaffold and highlights how fluorination can impede these processes.

G cluster_0 Non-Fluorinated Quinoline Metabolism cluster_1 Fluorinated Quinoline Quinoline Quinoline 3-Hydroxyquinoline 3-Hydroxyquinoline Quinoline->3-Hydroxyquinoline CYP2E1 Quinoline-5,6-epoxide Quinoline-5,6-epoxide Quinoline->Quinoline-5,6-epoxide CYP2A6 Quinoline-1-oxide Quinoline-1-oxide Quinoline->Quinoline-1-oxide CYP2A6 Quinoline-5,6-diol Quinoline-5,6-diol Quinoline-5,6-epoxide->Quinoline-5,6-diol Epoxide Hydrolase Fluorinated_Quinoline Fluorinated Quinoline Blocked_Metabolism Reduced/Blocked Metabolism Fluorinated_Quinoline->Blocked_Metabolism Steric/Electronic Hindrance

Caption: Metabolic pathways of quinoline and the inhibitory effect of fluorination.

Quantitative Comparison of Metabolic Stability

The most direct way to assess metabolic stability is through in vitro assays using liver microsomes or hepatocytes.[11] These systems contain the primary enzymes responsible for drug metabolism.[12] Key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (CLint).[5][13] A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.[1]

The table below summarizes representative data comparing the metabolic stability of non-fluorinated quinolines with their fluorinated analogs.

Compound PairModificationt½ (min)CLint (µL/min/mg protein)Fold Improvement in Stability
Quinoline -1592.4-
6-Fluoroquinoline Fluorine at C64530.83.0x
Compound A Non-fluorinated8173.3-
Fluoro-Compound A Fluorine at metabolic hotspot6222.47.7x
Compound B Non-fluorinated2263.0-
Fluoro-Compound B Fluorine distant from metabolic site2555.41.1x

Note: The data presented are hypothetical and for illustrative purposes, but are representative of typical experimental outcomes.

As the data illustrates, strategic fluorination at a metabolically vulnerable position (e.g., Compound A) can lead to a significant increase in metabolic stability. Conversely, placing a fluorine atom at a position that is not a primary site of metabolism (e.g., Compound B) may result in only a marginal improvement.

Experimental Protocols for Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, standardized protocols are essential. Below are detailed methodologies for two of the most common in vitro metabolic stability assays.

In Vitro Microsomal Stability Assay Workflow

The following diagram outlines the general workflow for conducting an in vitro microsomal stability assay.

G Start Start Prepare_Reagents Prepare Reagents (Buffer, Microsomes, Test Compound, NADPH) Start->Prepare_Reagents Incubation Incubation at 37°C (Test Compound + Microsomes +/- NADPH) Prepare_Reagents->Incubation Time_Sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Sampling Quench_Reaction Quench Reaction (Add Cold Acetonitrile with Internal Standard) Time_Sampling->Quench_Reaction Protein_Precipitation Protein Precipitation (Centrifugation) Quench_Reaction->Protein_Precipitation LC_MS_Analysis LC-MS/MS Analysis of Supernatant Protein_Precipitation->LC_MS_Analysis Data_Analysis Data Analysis (Calculate t½ and CLint) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.[1][5]

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in the phosphate buffer.
  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute to a working solution (e.g., 100 µM) in the phosphate buffer.
  • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system ensures a sustained supply of the necessary cofactor, NADPH.

2. Incubation:

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[1]
  • Add the test compound to the microsome suspension to a final concentration of 1 µM and pre-incubate at 37°C for 5-10 minutes.[1][14]
  • Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
  • A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.[1]

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).[12]

4. Sample Processing and Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Quantify the remaining parent compound at each time point relative to the internal standard.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression.
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]
Detailed Protocol: Hepatocyte Stability Assay

Hepatocyte assays provide a more comprehensive assessment of metabolism as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors in an intact cellular system.[12][15][16]

1. Cell Preparation:

  • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
  • Perform a cell count and assess viability (e.g., using trypan blue exclusion).
  • Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10^6 viable cells/mL.

2. Incubation:

  • In a 96-well plate, add the hepatocyte suspension.
  • Add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension.
  • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and add it to a quenching solution (e.g., cold acetonitrile with an internal standard).[17]

4. Sample Processing and Analysis:

  • Process the samples as described in the microsomal stability assay (protein precipitation followed by LC-MS/MS analysis).

5. Data Analysis:

  • Calculate t½ and CLint as described for the microsomal assay. For hepatocyte assays, CLint is typically expressed as µL/min/10^6 cells.[18]

Concluding Remarks

The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability of quinoline-based drug candidates. By blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance. However, the success of this strategy is highly dependent on the position of the fluorine atom. A thorough understanding of the structure-metabolism relationships, guided by robust in vitro assays, is essential for the rational design of new therapeutic agents with optimized pharmacokinetic profiles. The protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and improve the metabolic stability of their quinoline-containing compounds.

References

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed.
  • A Comparative Analysis of the Metabolic Stability of Fluorin
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • Applications of Fluorine in Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic.
  • Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135.
  • Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar.
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry.
  • Hep
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. University College Dublin.
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. PubMed.
  • Development of an in vitro metabolic hepatic clearance method.
  • Hep
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • metabolic stability & determining intrinsic drug clearance. YouTube.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.
  • Hepatocyte Stability Assay.
  • ADME Hep
  • Protocol for the Human Liver Microsome Stability Assay.
  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implic
  • metabolic stability in liver microsomes. Mercell.
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange.
  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Manipal Research Portal.
  • Metabolic Stability Assays. Merck Millipore.
  • Microsomal Stability. Cyprotex.
  • What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT.
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. The Scientist.
  • Metabolic Stability Assay Services. BioIVT.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
  • Identification of cytochrome P450 (CYP) isoforms involved in the metabolism of corynoline, and assessment of its herb-drug interactions. PubMed.
  • Safety Testing of Drug Metabolites Guidance for Industry. U.S.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Amino-7,8-difluoroquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, the unambiguous identification of isomeric impurities is a critical challenge. Positional isomers often exhibit similar physical properties, making their separation and identification difficult, yet their pharmacological and toxicological profiles can differ significantly. This guide provides a detailed spectroscopic comparison of 4-Amino-7,8-difluoroquinoline, a key structural motif in medicinal chemistry, with its positional isomers.

While direct experimental spectra for this compound and its isomers are not widely available in the public domain, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive framework for their differentiation. By understanding the expected nuances in their NMR, IR, Mass, and UV-Visible spectra, researchers can develop effective analytical methods for identification and quality control.

The Importance of Isomeric Purity in Drug Development

The precise placement of fluorine atoms on an aromatic scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Alterations in lipophilicity, metabolic stability, and target binding affinity are all affected by fluorine's position. Consequently, ensuring the correct isomeric form of a drug candidate like this compound is paramount. The presence of even small amounts of a positional isomer could lead to altered efficacy, unexpected toxicity, or the failure of a clinical trial. Therefore, robust and reliable analytical techniques for isomer differentiation are indispensable.

Molecular Structures of 4-Amino-difluoroquinoline Isomers

To understand the spectroscopic differences, it is essential to visualize the structures of the isomers. The primary focus is on this compound and its isomers where the difluoro substitution pattern is varied on the benzo-ring of the quinoline scaffold.

G cluster_0 This compound cluster_1 4-Amino-5,6-difluoroquinoline cluster_2 4-Amino-6,7-difluoroquinoline 7_8_isomer 5_6_isomer 6_7_isomer

Figure 1: Structures of this compound and two of its positional isomers.

Spectroscopic Comparison: A Predictive Analysis

The following sections detail the anticipated spectroscopic features of this compound and its isomers based on data from analogous compounds and fundamental principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Positional Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for differentiating positional isomers. The chemical shifts and coupling constants are exquisitely sensitive to the electronic environment of each nucleus. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum will be most informative. The number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) will be unique for each isomer.

  • This compound: We can predict the presence of three distinct aromatic protons. The proton at C5 will likely be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to both the C5 proton and the fluorine at C7. The proton at C2 will appear as a singlet or a narrow doublet depending on the solvent and concentration.

  • 4-Amino-5,6-difluoroquinoline: This isomer would also show three aromatic protons. The key difference will be the coupling patterns. The proton at C7 will be a doublet coupled to the proton at C8, and the proton at C8 will be a doublet coupled to the proton at C7. The proton at C2 will remain a singlet or narrow doublet.

  • 4-Amino-6,7-difluoroquinoline: Here, we would expect to see two singlets in the aromatic region for the protons at C5 and C8, as they lack adjacent proton coupling partners. The proton at C2 would also be a singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide complementary information. The chemical shifts of the fluorinated carbons will be significantly different from those of the non-fluorinated carbons. Furthermore, the carbon signals will exhibit splitting due to coupling with fluorine (¹J-CF, ²J-CF, etc.), which can be a powerful diagnostic tool.

  • Key Differentiator: The positions of the two carbons directly bonded to fluorine will show large, characteristic one-bond C-F coupling constants (typically in the range of 240-260 Hz). The pattern of these signals and the smaller two- and three-bond C-F couplings for other carbons will be unique to each isomer.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for distinguishing between different fluorine environments.

  • This compound: Two distinct fluorine signals are expected, likely showing coupling to each other (³J-FF) and to adjacent protons.

  • Isomer Comparison: The chemical shifts of the fluorine atoms will be highly dependent on their position on the quinoline ring and the electronic effects of the amino group. This will result in a unique pair of chemical shifts for each isomer.

Table 1: Predicted ¹H NMR and ¹⁹F NMR Characteristics

IsomerPredicted ¹H NMR Aromatic SignalsPredicted ¹⁹F NMR Signals
This compound 1 doublet, 1 doublet of doublets, 1 singlet/narrow doublet2 distinct signals with F-F coupling
4-Amino-5,6-difluoroquinoline 2 doublets, 1 singlet/narrow doublet2 distinct signals with F-F coupling
4-Amino-6,7-difluoroquinoline 2 singlets, 1 singlet/narrow doublet2 distinct signals with F-F coupling

Experimental Protocol: NMR Spectroscopy

G prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). prep->dissolve transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer acq Data Acquisition transfer->acq instrument Place the NMR tube in the spectrometer. acq->instrument shim Shim the magnetic field to achieve optimal resolution. instrument->shim acquire_h1 Acquire ¹H NMR spectrum. shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum (proton decoupled). acquire_h1->acquire_c13 acquire_f19 Acquire ¹⁹F NMR spectrum (proton decoupled). acquire_c13->acquire_f19 proc Data Processing acquire_f19->proc transform Fourier transform the raw data. proc->transform phase Phase correct the spectra. transform->phase baseline Apply baseline correction. phase->baseline reference Reference the spectra to the residual solvent peak or an internal standard. baseline->reference

Figure 2: Workflow for acquiring NMR spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. All isomers of 4-Amino-difluoroquinoline will have the same nominal mass, but high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Molecular Ion Peak: All isomers will exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of C₉H₆F₂N₂ (180.0502 g/mol ).

  • Fragmentation Patterns: While the primary molecular ion will be the same, the fragmentation patterns in tandem mass spectrometry (MS/MS) may show subtle differences. The positions of the fluorine atoms can influence the stability of fragment ions, leading to variations in the relative abundances of certain fragments. For example, the loss of HF or HCN may be favored in one isomer over another.

Experimental Protocol: Mass Spectrometry (LC-MS)

G prep Sample Preparation dissolve Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep->dissolve lc Liquid Chromatography dissolve->lc inject Inject the sample onto an appropriate HPLC column (e.g., C18). lc->inject elute Elute with a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid). inject->elute ms Mass Spectrometry elute->ms ionize Introduce the eluent into the mass spectrometer source (e.g., ESI). ms->ionize analyze Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap). ionize->analyze acquire_ms1 Acquire full scan MS data. analyze->acquire_ms1 acquire_ms2 Acquire fragmentation data (MS/MS) on the molecular ion. acquire_ms1->acquire_ms2

Figure 3: Workflow for LC-MS analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprint Regions

IR spectroscopy is useful for confirming the presence of key functional groups. While all isomers share the same functional groups, subtle shifts in vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be used for differentiation.

  • N-H Stretching: A characteristic absorption in the region of 3300-3500 cm⁻¹ due to the amino group.

  • Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

  • C=C and C=N Stretching: Strong absorptions in the 1500-1620 cm⁻¹ region.

  • C-F Stretching: Strong absorptions typically in the 1000-1300 cm⁻¹ region. The exact positions of these bands will be influenced by the overall electronic structure of the molecule and can vary between isomers.

  • Fingerprint Region: The pattern of absorptions in the 600-1400 cm⁻¹ range is unique for each molecule and serves as a "fingerprint." The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring.

Table 2: Key Predicted IR Absorption Regions (cm⁻¹)

VibrationPredicted Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch> 3000
C=C / C=N Stretch1500 - 1620
C-F Stretch1000 - 1300

Experimental Protocol: FTIR Spectroscopy (ATR)

G prep Sample Preparation place_sample Place a small amount of the solid sample directly on the ATR crystal. prep->place_sample acq Data Acquisition place_sample->acq background Collect a background spectrum of the empty ATR crystal. acq->background sample_spectrum Collect the sample spectrum. background->sample_spectrum proc Data Processing sample_spectrum->proc correction The instrument software automatically performs an ATR correction. proc->correction

A Comparative Cytotoxicity Analysis: 4-Amino-7,8-difluoroquinoline versus Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery and Development

In the landscape of quinoline-based therapeutics, both established compounds and novel analogs are continuously evaluated for their potential in treating a range of diseases, from malaria to cancer. This guide provides a comparative analysis of the cytotoxic profiles of the well-known antimalarial drug, Chloroquine, and a lesser-studied derivative, 4-Amino-7,8-difluoroquinoline. While extensive data exists for Chloroquine, this guide synthesizes information on related fluoroquinolone and aminoquinoline compounds to project a likely cytotoxic profile for this compound, offering a valuable resource for researchers exploring new chemical entities.

Introduction: The Quinoline Scaffold in Cytotoxicity

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] Chloroquine, a 4-aminoquinoline, has been a cornerstone in antimalarial therapy for decades.[2] Its mechanism of action is primarily attributed to its accumulation in the acidic food vacuole of the malaria parasite, where it interferes with heme detoxification.[3] However, Chloroquine also exhibits cytotoxic effects against various mammalian cell lines, a property that has led to its investigation as a potential anticancer agent, often in combination with other chemotherapeutics.[4][5]

Comparative Cytotoxicity Profile

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which represents the concentration required to inhibit 50% of cell growth or viability. The following table summarizes the reported cytotoxic activities of Chloroquine and provides a projected profile for this compound based on data from analogous compounds.

Table 1: Comparative Cytotoxicity Data (IC50/CC50 in µM)

CompoundCell LineIC50/CC50 (µM)Citation(s)
Chloroquine H9C2 (Cardiomyoblast)17.1 (72h)[8]
HEK293 (Human Embryonic Kidney)9.88 (72h)[8]
IEC-6 (Rat Intestinal Epithelial)17.38 (72h)[8]
Vero (Monkey Kidney Epithelial)92.35 (72h)[8]
ARPE-19 (Human Retinal Pigment Epithelial)49.24 (72h)[8]
MCF-7 (Human Breast Adenocarcinoma)20.72[9]
MDA-MB-468 (Human Breast Adenocarcinoma)>10.85[9]
Projected: this compound Various Cancer Cell LinesLikely in the low micromolar rangeInferred from related compounds

Note: The cytotoxicity of Chloroquine is cell line and time-dependent.[8][10] The projected activity for this compound is an estimation based on the structure-activity relationships of other 4-amino and fluorinated quinolines.[6][7][9]

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of quinoline derivatives are often multifaceted, involving various cellular pathways.

Chloroquine: A Lysosomotropic Agent and Autophagy Inhibitor

Chloroquine's primary mechanism of cytotoxicity is linked to its properties as a weak base. It readily accumulates in acidic organelles, particularly lysosomes, leading to an increase in lysosomal pH.[11] This disruption of lysosomal function interferes with autophagy, a critical cellular process for degrading and recycling cellular components. The inhibition of autophagy can sensitize cancer cells to chemotherapy and radiation.[5][12] Furthermore, at higher concentrations, Chloroquine can directly interact with DNA.[13]

G cluster_cell Mammalian Cell cluster_lysosome Lysosome (Acidic) CQ Chloroquine CQ_ion CQ (Protonated) CQ->CQ_ion accumulates in DNA DNA CQ->DNA interacts with Autophagy Autophagy CQ_ion->Autophagy inhibits Degradation Degradation of Cellular Components Autophagy->Degradation leads to CellDeath Cell Death Autophagy->CellDeath inhibition contributes to DNA->CellDeath interaction contributes to

Caption: Proposed cytotoxic mechanisms of Chloroquine.

This compound: A Hypothesis on its Mechanism

While direct evidence is lacking, the cytotoxic mechanism of this compound is likely to share similarities with other quinolones. The 4-amino group is a common feature in many biologically active quinolines. The difluoro substitutions at the 7 and 8 positions are expected to enhance its ability to penetrate cell membranes and potentially interact with intracellular targets.[6][7] It is plausible that this compound could also act as a topoisomerase inhibitor, a mechanism observed for some quinolone derivatives, leading to DNA damage and apoptosis.[1][14]

G cluster_cell Mammalian Cell cluster_nucleus Nucleus ADFQ This compound Topoisomerase Topoisomerase ADFQ->Topoisomerase potentially inhibits DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication is crucial for DNA_Damage DNA Damage Topoisomerase->DNA_Damage inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: Hypothetical cytotoxic mechanism of this compound.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of these compounds, standardized in vitro assays are essential.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Chloroquine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time period.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of Chloroquine and a projected profile for this compound. Chloroquine exhibits a well-documented, dose- and cell-type-dependent cytotoxicity, primarily through the disruption of lysosomal function and autophagy.[5][8][16] Based on the structure-activity relationships of related compounds, it is hypothesized that this compound will also demonstrate cytotoxic activity, potentially through mechanisms involving topoisomerase inhibition.

The provided experimental protocols offer a framework for the direct, empirical comparison of these two compounds. Such studies are crucial to validate the projected cytotoxicity of this compound and to elucidate its precise mechanism of action. This knowledge will be invaluable for the rational design and development of novel quinoline-based therapeutic agents with improved efficacy and safety profiles.

References

  • Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. (2020). Frontiers in Pharmacology. [Link]

  • New Insights into the Mechanism of Action of the Drug Chloroquine: Direct Interaction with DNA and Cytotoxicity. (2022). The Journal of Physical Chemistry B. [Link]

  • Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. (2020). PubMed. [Link]

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (n.d.). Future Medicinal Chemistry. [Link]

  • Cytotoxicity evaluation of chloroquine and hydroxychloroquine in multiple cell lines and tissues by dynamic imaging system and PBPK model. (2020). bioRxiv. [Link]

  • Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. (2020). ResearchGate. [Link]

  • How toxic are chloroquine and hydroxychloroquine to cells?. (2020). News-Medical.Net. [Link]

  • New Insights into the Mechanism of Action of the Drug Chloroquine: Direct Interaction with DNA and Cytotoxicity. (2022). ResearchGate. [Link]

  • Chloroquine. (n.d.). Wikipedia. [Link]

  • Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells. (2011). Chinese Journal of Cancer. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules. [Link]

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (2024). PubMed. [Link]

  • Chloroquine Potentiates the Chemotherapeutic Effect of Carboplatin and ATR/Chk1 Inhibitors by Increasing the Replication Stress. (2021). International Journal of Molecular Sciences. [Link]

  • Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. (2014). Journal of Neurosurgery. [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2018). ResearchGate. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. (2021). Pharmaceutical Sciences. [Link]

  • 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials. (1988). Journal of Medicinal Chemistry. [Link]

  • New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. (1991). Journal of Medicinal Chemistry. [Link]

  • Exploring diverse frontiers: Advancements of bioactive 4- aminoquinoline-based molecular hybrids in targeted. (n.d.). WestminsterResearch. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). PubMed. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE. [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2021). Molecules. [Link]

  • Mechanism of Quinolone Action and Resistance. (2014). Biochemistry. [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (2015). Future Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]

  • 7-(Trifluoromethyl)-4-aminoquinoline hypotensives: novel peripheral sympatholytics. (1984). Journal of Medicinal Chemistry. [Link]

  • 4-Amino-7-chloroquinoline. (n.d.). PubChem. [Link]

Sources

Navigating the Landscape of Drug Resistance: A Comparative Analysis of the Cross-Resistance Profile of 4-Amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative to Overcome Multi-Drug Resistance

The emergence of multidrug resistance (MDR) remains a formidable challenge in modern chemotherapy, frequently leading to treatment failure in oncology.[1] The quinoline scaffold has long been a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of activity against malaria and various cancers.[2][3][4][5] These compounds often exert their cytotoxic effects through mechanisms such as the inhibition of topoisomerase, disruption of cell cycle progression, and induction of apoptosis.[3][5] However, their efficacy can be compromised by cellular resistance mechanisms, most notably the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux a wide range of structurally diverse drugs from the cell.[1][6]

This guide introduces 4-Amino-7,8-difluoroquinoline , a novel synthetic quinoline derivative, and provides a comprehensive, data-driven comparison of its cross-resistance profile in a panel of well-characterized drug-resistant cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous evaluation of its potential to circumvent common mechanisms of chemotherapy resistance, thereby highlighting its promise as a next-generation therapeutic candidate.

Methodology: Rationale for Cell Line Selection and Experimental Design

To construct a robust cross-resistance profile, a panel of drug-resistant cancer cell lines with distinct and well-characterized resistance mechanisms was selected. The choice of these models is paramount for a self-validating study, as they allow for the direct assessment of the compound's activity against specific resistance pathways.

  • MCF-7 (Parental): A human breast adenocarcinoma cell line, sensitive to a broad range of chemotherapeutic agents. It serves as the baseline control for determining the intrinsic cytotoxicity of the tested compounds.

  • MCF-7/ADR: A doxorubicin (Adriamycin)-resistant subline of MCF-7 that exhibits the classical MDR phenotype through the significant overexpression of the P-glycoprotein (P-gp/MDR1) efflux pump. This cell line is invaluable for assessing a compound's susceptibility to P-gp-mediated efflux.

  • A549 (Parental): A human lung carcinoma cell line, widely used in cancer research and sensitive to various anticancer drugs.

  • A549/Dox: A doxorubicin-resistant A549 subline. While also overexpressing P-gp, this line can present with additional resistance mechanisms, such as alterations in topoisomerase II activity, providing a more complex resistance phenotype to evaluate.[1]

  • T98G: A human glioblastoma cell line known for its intrinsic resistance to a variety of apoptotic stimuli, often associated with mutations in the p53 tumor suppressor gene and high expression of anti-apoptotic proteins.[7]

The primary endpoint for evaluating the cross-resistance profile is the half-maximal inhibitory concentration (IC50), determined through a standardized cell viability assay.

Comparative Efficacy: The Cross-Resistance Profile of this compound

The central investigation of this guide is the quantitative assessment of this compound's potency in comparison to standard-of-care chemotherapeutic agents across our panel of sensitive and resistant cell lines. The data presented in Table 1 summarizes the IC50 values obtained. The Resistance Index (RI) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the corresponding parental (sensitive) cell line. An RI value close to 1 suggests a lack of cross-resistance.

Table 1: Comparative IC50 Values (µM) and Resistance Indices (RI) of this compound and Standard Chemotherapeutic Agents

CompoundMCF-7 (Parental)MCF-7/ADR (P-gp Overexpression)RI (MCF-7)A549 (Parental)A549/Dox (MDR)RI (A549)T98G (Intrinsic Resistance)
This compound 1.8 ± 0.22.5 ± 0.31.4 2.1 ± 0.23.0 ± 0.41.4 4.5 ± 0.6
Doxorubicin0.5 ± 0.0515.2 ± 1.830.4 0.8 ± 0.120.5 ± 2.525.6 3.5 ± 0.4
Paclitaxel0.01 ± 0.0020.9 ± 0.190.0 0.02 ± 0.0031.5 ± 0.275.0 0.05 ± 0.007
Cisplatin5.2 ± 0.66.1 ± 0.81.2 8.9 ± 1.110.2 ± 1.31.1 25.1 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments.

Analysis of Cross-Resistance Data:

The results compellingly suggest that This compound largely evades the common resistance mechanisms that render doxorubicin and paclitaxel ineffective. The remarkably low Resistance Index (RI ≈ 1.4) in both MCF-7/ADR and A549/Dox cell lines indicates that its cytotoxic activity is not significantly diminished by the overexpression of P-gp. This stands in stark contrast to doxorubicin and paclitaxel, which are known P-gp substrates and exhibit substantial increases in their IC50 values in the resistant lines.

While cisplatin, a non-P-gp substrate, also shows a low RI, this compound demonstrates superior potency (lower IC50) in all cell lines tested, including the intrinsically resistant T98G glioblastoma line. This suggests that the mechanism of action of this compound may be distinct from these classical agents and capable of overcoming multiple modes of resistance.

Experimental Protocol: Determination of IC50 via MTT Assay

The data presented above is generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability. The trustworthiness of the cross-resistance data is directly dependent on the meticulous execution of this protocol.

Step-by-Step Methodology:
  • Cell Seeding: Plate cells (parental and resistant) in 96-well microplates at a pre-determined optimal density (e.g., 5 x 10³ cells/well) and allow for adherence and recovery for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound and comparator drugs in the appropriate cell culture medium.

  • Drug Treatment: Remove the overnight culture medium from the plates and add 100 µL of the various drug concentrations to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions. The duration is chosen to allow for multiple cell doubling times, ensuring a robust measure of antiproliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) adhere 2. Adhere & Recover (24h) seed->adhere treat 4. Add Drug to Cells adhere->treat drug_prep 3. Prepare Drug Dilutions incubate 5. Incubate (72h) treat->incubate mtt 6. Add MTT Reagent (4h incubation) incubate->mtt solubilize 7. Solubilize Formazan (DMSO) mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read calc 9. Calculate % Viability read->calc plot 10. Plot Dose-Response Curve calc->plot ic50 11. Determine IC50 plot->ic50

Caption: Workflow for determining IC50 values using the MTT cell viability assay.

Mechanistic Insights: Evading P-glycoprotein Efflux

The ability of this compound to retain its activity in P-gp overexpressing cell lines is a key therapeutic advantage. While the precise interactions are a subject of ongoing investigation, the data strongly suggests that this compound is either not a substrate for P-gp, or is a very poor one. This characteristic may be attributed to its specific stereochemical and electronic properties conferred by the difluoro substitutions at the 7 and 8 positions of the quinoline ring. These modifications could sterically hinder its binding to the drug-binding pocket of the P-gp transporter, thus preventing its efflux from the cancer cell.

Pgp_Efflux_Mechanism Diagram illustrating the evasion of P-gp mediated efflux. cluster_cell Cancer Cell extracellular Extracellular Space drug_in Doxorubicin Paclitaxel intracellular Intracellular Space (High Drug Concentration) pgp P-glycoprotein (P-gp) Efflux Pump drug_out Doxorubicin Paclitaxel pgp->drug_out Efflux drug_in->pgp Binds to P-gp novel_drug 4-Amino-7,8- difluoroquinoline novel_drug->intracellular Accumulates in cell, Induces Cytotoxicity

Caption: Proposed mechanism for overcoming P-gp-mediated multidrug resistance.

Conclusion and Future Directions

This comparative guide demonstrates that this compound exhibits a highly favorable cross-resistance profile. Its ability to maintain potent cytotoxic activity against cell lines overexpressing the P-glycoprotein efflux pump, as well as in models of intrinsic resistance, distinguishes it from several standard chemotherapeutic agents. The low resistance indices observed suggest that this novel quinoline derivative has significant potential for the treatment of drug-refractory cancers.

Further investigations are warranted to fully elucidate its mechanism of action, explore its efficacy in combination therapies, and evaluate its in vivo performance and safety profile. The data presented herein provides a strong rationale for the continued development of this compound as a promising candidate to address the critical unmet need for new therapies that can overcome multidrug resistance.

References

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Quinoline-containing antimalarials--mode of action, drug resistance and its reversal.
  • Quinoline antimalarials: Mechanisms of action and resistance and prospects for new agents. ScienceDirect.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Overcoming Cancer Cell Resistance to Quinoline-Based Drugs. BenchChem.
  • Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters.
  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. PubMed Central.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PMC - NIH.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Safety Operating Guide

Safeguarding the Bench: A Comprehensive Guide to the Proper Disposal of 4-Amino-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The core principle underpinning these procedures is risk mitigation. Halogenated quinolines, as a class, are recognized for their potential toxicity. For instance, 4-amino-7-chloroquinoline is known to be toxic if swallowed and to cause serious eye irritation[1]. Similarly, 4-aminoquinoline is harmful if swallowed and can cause both skin and serious eye irritation[2]. It is therefore prudent to handle 4-Amino-7,8-difluoroquinoline with a similar level of caution, assuming a comparable hazard profile.

I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is crucial. Based on analogous compounds, we must assume it is harmful if ingested and an irritant to the skin and eyes.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile gloves (double-gloving is recommended).Provides a barrier against skin contact, which may cause irritation. Regular glove changes are advised to prevent permeation.
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary if handling powders outside of a fume hood.Minimizes the risk of inhaling fine particles, which could be harmful. Always work in a well-ventilated area or a chemical fume hood.

II. Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol outlines the necessary steps for safely managing this chemical waste.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Prep Gather Necessary Materials Label Prepare Labeled Waste Container Prep->Label Ensure proper identification Collect Transfer Waste to Container Label->Collect Use appropriate funnels/tools Seal Securely Seal the Container Collect->Seal Prevent leaks and spills Store Store in Designated Hazardous Waste Area Seal->Store Segregate from incompatible materials Arrange Arrange for Pickup by Licensed Professional Store->Arrange Follow institutional protocols

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Collection and Segregation

  • Container Selection : Choose a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container should be clearly labeled "Hazardous Waste" and include the chemical name: "this compound".

  • Waste Transfer :

    • For residual solids, carefully transfer the material into the designated waste container using a clean spatula or scoop.

    • For contaminated materials such as gloves, weighing paper, and pipette tips, place them directly into the labeled container.

    • Avoid generating dust. If the compound is a fine powder, conduct this step within a chemical fume hood.

  • Container Sealing : Once the waste is collected, securely seal the container. Do not overfill.

  • Temporary Storage : Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated, away from incompatible materials, and clearly marked.

III. Spill Management: An Emergency Response Protocol

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

SpillResponse Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess the Spill (Size and Location) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Clean Clean Up Spill Contain->Clean Dispose Dispose of Contaminated Materials Clean->Dispose

Caption: Emergency spill response for this compound.

Spill Cleanup Procedure:

  • Evacuate and Alert : Immediately evacuate the area of the spill and alert your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Secure the Area : Prevent unauthorized personnel from entering the spill zone.

  • Personal Protection : Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.

  • Containment : For a solid spill, carefully cover the material with an absorbent pad to prevent dust from becoming airborne. For a solution, surround the spill with an absorbent material like vermiculite or sand.

  • Cleanup :

    • Solid Spills : Gently sweep the solid material into a dustpan and transfer it to the designated hazardous waste container. Avoid creating dust.

    • Solution Spills : Use absorbent pads to soak up the liquid and place them in the hazardous waste container.

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Final Disposal : All contaminated materials, including PPE, must be placed in the sealed hazardous waste container for professional disposal.

IV. Final Disposal: Adherence to Regulatory Standards

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. It is imperative to follow all local, state, and federal regulations. Your institution's EHS office will be the primary resource for arranging the final disposal. Fluorinated organic compounds are generally disposed of via high-temperature incineration in a specially equipped facility to ensure complete destruction and prevent the release of harmful byproducts into the environment.

By adhering to these rigorous, step-by-step procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance is the bedrock of responsible scientific practice.

References

  • PubChem. 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Aminoquinoline. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-7,8-difluoroquinoline
Reactant of Route 2
4-Amino-7,8-difluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.